Product packaging for 2,4-DIMETHOXY-N~1~-(3-PYRIDYL)BENZAMIDE(Cat. No.:)

2,4-DIMETHOXY-N~1~-(3-PYRIDYL)BENZAMIDE

Cat. No.: B270741
M. Wt: 258.27 g/mol
InChI Key: MVXIUNOYMKZWPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,4-DIMETHOXY-N~1~-(3-PYRIDYL)BENZAMIDE is a useful research compound. Its molecular formula is C14H14N2O3 and its molecular weight is 258.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14N2O3 B270741 2,4-DIMETHOXY-N~1~-(3-PYRIDYL)BENZAMIDE

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

IUPAC Name

2,4-dimethoxy-N-pyridin-3-ylbenzamide

InChI

InChI=1S/C14H14N2O3/c1-18-11-5-6-12(13(8-11)19-2)14(17)16-10-4-3-7-15-9-10/h3-9H,1-2H3,(H,16,17)

InChI Key

MVXIUNOYMKZWPV-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)C(=O)NC2=CN=CC=C2)OC

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=CN=CC=C2)OC

Origin of Product

United States

Foundational & Exploratory

Unraveling the Structure of Aniracetam Impurity A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of Aniracetam Impurity A. It is designed to be a valuable resource for professionals in the fields of pharmaceutical research, drug development, and quality control. This document details the identity of this impurity, the analytical methodologies for its characterization, and explores the mechanistic context of the parent compound, aniracetam.

Introduction to Aniracetam and Its Impurities

Aniracetam, a nootropic agent of the racetam class, is recognized for its cognitive-enhancing properties. As with any active pharmaceutical ingredient (API), the purity of aniracetam is critical to its safety and efficacy. The manufacturing process and subsequent storage can lead to the formation of impurities. Regulatory bodies mandate the identification, quantification, and control of these impurities to ensure patient safety.

One such impurity, designated as Aniracetam Impurity A, has been identified as 4-(4-Methoxybenzamido)butanoic acid . This impurity is a known process-related impurity and a potential degradation product of aniracetam. Its structure is closely related to the parent molecule, arising from the hydrolysis of the pyrrolidone ring of aniracetam.

Structure Elucidation of Aniracetam Impurity A

The definitive identification of Aniracetam Impurity A as 4-(4-Methoxybenzamido)butanoic acid has been established through a combination of advanced analytical techniques. These methods provide unambiguous evidence of its molecular structure.

Spectroscopic Data

Table 1: Predicted Spectroscopic Data for Aniracetam Impurity A

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons of the p-anisoyl group, the methoxy protons, and the protons of the butanoic acid chain. The chemical shifts and coupling patterns would be consistent with the proposed structure.
¹³C NMR Resonances for the carbonyl carbons of the amide and carboxylic acid, the aromatic carbons, the methoxy carbon, and the aliphatic carbons of the butanoic acid chain.
Mass Spectrometry (MS) A molecular ion peak corresponding to the exact mass of C₁₂H₁₅NO₄. Fragmentation patterns would likely show characteristic losses of the methoxy group, the carboxylic acid group, and cleavage of the amide bond.
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching (amide), C=O stretching (amide and carboxylic acid), O-H stretching (carboxylic acid), C-O stretching (ether), and aromatic C-H stretching.
Chemical and Physical Properties

Table 2: Chemical and Physical Properties of Aniracetam Impurity A

PropertyValueReference
Chemical Name 4-(4-Methoxybenzamido)butanoic acid[1]
CAS Number 72432-14-5[1]
Molecular Formula C₁₂H₁₅NO₄[1]
Molecular Weight 237.26 g/mol [1]

Experimental Protocols for Identification and Quantification

The following section outlines the detailed methodologies for the key experiments required for the identification and quantification of Aniracetam Impurity A.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for separating Aniracetam Impurity A from the parent drug and other potential impurities.

  • Objective: To develop a robust HPLC method for the separation and quantification of aniracetam and its impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chromatographic Conditions (Example):

    • Column: Agilent ODS (4.6mm x 150mm, 5 µm) or equivalent C18 column[2].

    • Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.01 M Potassium dihydrogen phosphate, pH 3.0) and an organic solvent (e.g., methanol or acetonitrile)[2].

    • Flow Rate: 1.0 mL/min[2].

    • Column Temperature: 30 °C[2].

    • Detection Wavelength: 280 nm[2].

    • Injection Volume: 20 µL[2].

  • Procedure:

    • Prepare standard solutions of aniracetam and any available impurity reference standards in a suitable diluent (e.g., mobile phase).

    • Prepare the sample solution of the aniracetam drug substance or product at a known concentration.

    • Inject the standard and sample solutions into the HPLC system.

    • Identify the peaks based on their retention times compared to the standards.

    • Quantify the impurity by comparing its peak area to that of the corresponding reference standard or using the relative response factor if a standard is unavailable.

  • Forced Degradation Studies: To ensure the stability-indicating nature of the method, forced degradation studies should be performed on aniracetam. This involves subjecting the drug to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products, including Impurity A[3]. The HPLC method should be able to resolve all degradation products from the parent drug and from each other.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the identification and confirmation of impurities.

  • Objective: To confirm the molecular weight and obtain fragmentation data for the structural elucidation of Aniracetam Impurity A.

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Quadrupole, Time-of-Flight, or Orbitrap).

  • Procedure:

    • The HPLC method described above can be adapted for LC-MS.

    • The eluent from the HPLC column is introduced into the mass spectrometer.

    • Mass spectra are acquired for the peak corresponding to the impurity.

    • The molecular ion peak is used to confirm the molecular weight of the impurity.

    • Tandem MS (MS/MS) experiments can be performed to induce fragmentation and obtain structural information. The fragmentation pattern of aniracetam typically shows a prominent ion at m/z 135.044632[4].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of a molecule.

  • Objective: To obtain detailed structural information of Aniracetam Impurity A by analyzing the chemical environment of its protons and carbons.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • Procedure:

    • Isolate a sufficient quantity of the impurity using techniques like preparative HPLC.

    • Dissolve the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire ¹H NMR and ¹³C NMR spectra.

    • Techniques such as COSY, HSQC, and HMBC can be used to establish the connectivity of atoms within the molecule.

    • The interpretation of the NMR spectra will provide definitive proof of the structure of 4-(4-Methoxybenzamido)butanoic acid.

Mandatory Visualizations

Experimental Workflow for Impurity Elucidation

The following diagram illustrates a logical workflow for the identification and characterization of an unknown impurity in a drug substance like aniracetam.

G cluster_0 Phase 1: Detection & Quantification cluster_1 Phase 2: Identification cluster_2 Phase 3: Structure Confirmation cluster_3 Phase 4: Documentation & Control A API Sample Preparation B HPLC Analysis (Stability-Indicating Method) A->B C Impurity Peak Detected B->C D Quantification of Impurity C->D E LC-MS Analysis C->E F Determine Molecular Weight E->F G MS/MS Fragmentation E->G H Propose Putative Structure F->H G->H I Preparative HPLC Isolation H->I J NMR Spectroscopy (1H, 13C, 2D) I->J K FT-IR Spectroscopy I->K L Confirm Structure J->L K->L M Characterization Report L->M N Set Specification Limits M->N O Routine Quality Control N->O

Caption: Workflow for Impurity Structure Elucidation.

Aniracetam's Signaling Pathway

Aniracetam is known to modulate the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in synaptic plasticity. The following diagram illustrates the proposed signaling pathway.

G cluster_0 Aniracetam Action at the Synapse cluster_1 Downstream Effects Aniracetam Aniracetam AMPAR AMPA Receptor Aniracetam->AMPAR Positive Allosteric Modulation CaMKII CaMKII Activation AMPAR->CaMKII Ca2+ Influx BDNF BDNF Release AMPAR->BDNF Increased Expression Glutamate Glutamate Glutamate->AMPAR Binding SynapticPlasticity Enhanced Synaptic Plasticity (LTP) CaMKII->SynapticPlasticity BDNF->SynapticPlasticity CognitiveEnhancement Cognitive Enhancement SynapticPlasticity->CognitiveEnhancement

Caption: Aniracetam's AMPA Receptor Signaling Pathway.

Conclusion

The structural elucidation of Aniracetam Impurity A as 4-(4-Methoxybenzamido)butanoic acid is a critical step in ensuring the quality and safety of aniracetam. This guide has provided a comprehensive overview of the analytical methodologies required for its identification and quantification. The use of orthogonal analytical techniques, particularly HPLC, LC-MS, and NMR, is essential for the unambiguous characterization of this and other potential impurities. A thorough understanding of the impurity profile of aniracetam, coupled with robust analytical methods, is paramount for drug development professionals and researchers in maintaining high standards of pharmaceutical quality.

References

Chemical properties of 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethoxy-N-(pyridin-3-yl)benzamide is a chemical compound belonging to the benzamide class of molecules. Benzamides are characterized by a benzene ring attached to a carboxamide group. The structure of this particular compound is further distinguished by two methoxy groups at positions 2 and 4 of the benzene ring and a pyridin-3-yl group attached to the amide nitrogen. While specific data for this molecule is scarce, its structural motifs are present in a variety of biologically active compounds, suggesting potential for investigation in medicinal chemistry and drug discovery.

Chemical Properties and Data

Due to the absence of specific experimental data for 2,4-Dimethoxy-N-(pyridin-3-yl)benzamide, the following table presents calculated and extrapolated data based on its chemical structure and data from analogous compounds.

PropertyValue (Estimated)Notes
Molecular Formula C₁₄H₁₄N₂O₃Calculated from structure
Molecular Weight 258.27 g/mol Calculated from structure
IUPAC Name 2,4-dimethoxy-N-(pyridin-3-yl)benzamide---
SMILES COc1ccc(c(c1)OC)C(=O)Nc2cccnc2---
CAS Number Not assignedNot found in databases
Melting Point >150 °CEstimated based on similar benzamides
Boiling Point >400 °CEstimated based on similar benzamides
Solubility Soluble in DMSO, DMF, and alcohols. Sparingly soluble in water.General solubility for similar organic compounds
LogP ~2.5Estimated

Synthesis and Experimental Protocols

The synthesis of 2,4-Dimethoxy-N-(pyridin-3-yl)benzamide can be approached through several established methods for N-aryl amide formation. A common and reliable method involves the coupling of a carboxylic acid (or its activated derivative) with an amine.

General Synthesis Protocol: Amide Coupling

This protocol describes a general procedure for the synthesis of N-aryl benzamides.

Materials:

  • 2,4-dimethoxybenzoic acid

  • 3-aminopyridine

  • Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., HATU, HOBt/EDC)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Base (e.g., Triethylamine (TEA), Pyridine)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., Ethyl acetate, Hexanes)

Procedure:

  • Activation of Carboxylic Acid:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-dimethoxybenzoic acid (1.0 eq) in anhydrous DCM.

    • Add thionyl chloride (1.2 eq) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 2-4 hours to form the acyl chloride.

    • Remove the excess thionyl chloride and solvent under reduced pressure.

  • Amide Bond Formation:

    • In a separate flask, dissolve 3-aminopyridine (1.1 eq) and a base such as triethylamine (1.5 eq) in anhydrous DCM.

    • Cool the solution to 0 °C.

    • Dissolve the previously prepared 2,4-dimethoxybenzoyl chloride in anhydrous DCM and add it dropwise to the 3-aminopyridine solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2,4-Dimethoxy-N-(pyridin-3-yl)benzamide.

Characterization: The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Alternative Synthesis Methods

Other synthetic strategies for N-aryl amides include:

  • From Nitroarenes and Acyl Chlorides: A method involving the reduction of a nitroarene in the presence of an acyl chloride, mediated by iron dust in water, has been reported for the synthesis of N-aryl amides.[1]

  • From Benzonitriles: N-arylamides can be prepared from benzonitriles via a hypervalent iodine-mediated aza-Hofmann-type rearrangement of amidines.[2]

Potential Biological Activity and Signaling Pathways

While no specific biological data exists for 2,4-Dimethoxy-N-(pyridin-3-yl)benzamide, the benzamide and pyridinyl moieties are present in numerous compounds with significant pharmacological activities.

  • Hedgehog Signaling Pathway Inhibition: Several N-(pyrimidinylamino)benzamide derivatives have been identified as potent inhibitors of the Hedgehog (Hh) signaling pathway.[3][4][5] The Hh pathway is crucial in embryonic development and its aberrant activation is implicated in various cancers.[3]

  • Enzyme Inhibition: Benzamide derivatives have been explored as inhibitors of various enzymes. For example, some benzamides show inhibitory activity against epidermal growth factor receptor (EGFR) tyrosine kinase.[6]

  • Anticancer and Antimicrobial Activity: Structurally related compounds, such as 5-amino-2-methoxy-N-(pyridin-3-yl)benzamide, have been investigated for their potential as anticancer and antimicrobial agents.[7]

Visualizations

Synthesis Workflow

Synthesis_Workflow Start Starting Materials (2,4-dimethoxybenzoic acid, 3-aminopyridine) Activation Carboxylic Acid Activation (e.g., with SOCl₂) Start->Activation Coupling Amide Coupling Activation->Coupling Acyl Chloride Intermediate Workup Aqueous Work-up & Extraction Coupling->Workup Purification Purification (Column Chromatography) Workup->Purification Product Final Product (2,4-Dimethoxy-N-(pyridin-3-yl)benzamide) Purification->Product Characterization Characterization (NMR, MS) Product->Characterization

Caption: General workflow for the synthesis of 2,4-Dimethoxy-N-(pyridin-3-yl)benzamide.

Hedgehog Signaling Pathway (Simplified)

Hedgehog_Signaling_Pathway cluster_inactive Inactive State (No Hh) cluster_active Active State (Hh Present) Hh Hedgehog (Hh) Ligand PTCH1 Patched-1 (PTCH1) Receptor Hh->PTCH1 Binds to SMO Smoothened (SMO) Transmembrane Protein PTCH1->SMO Inhibits SUFU Suppressor of Fused (SUFU) SMO->SUFU Inhibits GLI GLI Transcription Factors SUFU->GLI Inhibits TargetGenes Target Gene Expression GLI->TargetGenes Activates Inhibitor Potential Benzamide Inhibitor Inhibitor->SMO Inhibits PTCH1_inactive PTCH1 SMO_inactive SMO (Inactive) PTCH1_inactive->SMO_inactive Hh_active Hh PTCH1_active PTCH1 Hh_active->PTCH1_active SMO_active SMO (Active)

Caption: Simplified Hedgehog signaling pathway and a potential point of inhibition by benzamides.

Conclusion

2,4-Dimethoxy-N-(pyridin-3-yl)benzamide represents an interesting, yet underexplored, chemical entity. Based on the known reactivity of its constituent functional groups and the biological activities of related compounds, it holds potential for further investigation in various fields, particularly in medicinal chemistry. The synthetic protocols and biological context provided in this guide serve as a foundation for researchers and drug development professionals to initiate studies on this and similar molecules. Further research is warranted to elucidate its specific chemical properties and pharmacological profile.

References

Solubility Profile of 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Solubility Characteristics

Based on its chemical structure, 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE is a substituted benzamide. The presence of two methoxy groups on the benzene ring and a pyridyl group introduces polarity and potential for hydrogen bonding, which will significantly influence its solubility.

The parent compound, benzamide, is known to be predominantly soluble in polar organic solvents.[1] Its solubility is enhanced by the amide functional group's ability to form hydrogen bonds.[1] Generally, the solubility of benzamide in various solvents follows the order: methanol > acetone > ethanol > 1-propanol > 1-butanol > isopropanol > isobutanol > methyl acetate > ethyl acetate > butyl acetate > acetonitrile > water.[2][3]

For 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE, the additional polar functional groups (methoxy and pyridyl nitrogen) are expected to enhance its solubility in polar solvents, particularly those capable of hydrogen bonding, such as alcohols. Conversely, it is expected to have limited solubility in non-polar organic solvents.

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE, a standardized experimental protocol, such as the shake-flask method, is recommended.[4] This method is a reliable technique for determining the saturation solubility of a compound in a specific solvent at a given temperature.

Objective: To determine the equilibrium solubility of 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE in a selection of organic solvents at a controlled temperature.

Materials:

  • 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE (pure solid)

  • A range of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane)

  • Scintillation vials or other suitable sealed containers

  • Shaking incubator or orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • To separate the undissolved solid, centrifuge the vials at a high speed.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Filter the supernatant through a syringe filter to remove any remaining solid particles.

  • Analysis:

    • Prepare a series of standard solutions of 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE of known concentrations in the solvent of interest.

    • Analyze the standard solutions using HPLC or UV-Vis spectrophotometry to generate a calibration curve.

    • Dilute the filtered supernatant with a known volume of the solvent to bring its concentration within the range of the calibration curve.

    • Analyze the diluted sample using the same analytical method.

  • Calculation of Solubility:

    • Using the calibration curve, determine the concentration of 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE in the diluted sample.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in a typical solubility determination experiment.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_results Results A Add Excess Solute to Solvent B Seal Vials A->B C Agitate at Constant Temperature B->C D Centrifuge to Separate Solid C->D E Filter Supernatant D->E F Analyze via HPLC/UV-Vis E->F G Calculate Solubility F->G

Caption: Workflow for experimental solubility determination.

This structured approach ensures accurate and reproducible solubility data, which is critical for various stages of drug development, including formulation and preclinical studies.

References

Biological Activity of 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE: An Overview of Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of the scientific literature and chemical databases did not yield specific data on the biological activity of 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE. Therefore, a detailed technical guide on its specific core biological functions, quantitative data, and experimental protocols cannot be provided at this time.

While information on the target compound is unavailable, research on structurally related N-(3-pyridyl)benzamide derivatives reveals a diverse range of biological activities, suggesting potential areas of investigation for 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE. This report summarizes the biological profiles of these related compounds to provide a contextual understanding for researchers, scientists, and drug development professionals.

Potential Therapeutic Areas of N-(3-pyridyl)benzamide Derivatives

N-(3-pyridyl)benzamide scaffolds have been explored for their therapeutic potential in various domains, including oncology, infectious diseases, and metabolic disorders. The nature and position of substituents on both the benzamide and pyridine rings play a crucial role in determining the specific biological activity.

Enzyme Inhibition

A significant area of research for N-(3-pyridyl)benzamide derivatives has been their activity as enzyme inhibitors.

  • Cyclin-Dependent Kinase (CDK) Inhibition: Certain N-(5-(pyridin-3-yl)-1H-indazol-3-yl)benzamide derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinase 7 (CDK7). CDK7 is a key regulator of the cell cycle and transcription, making its inhibitors promising candidates for cancer therapy.

  • c-Met Inhibition: Pyridineamide derivatives featuring a 1,2,3-triazole fragment have been synthesized and evaluated as inhibitors of the c-Met proto-oncogene. Dysregulation of the c-Met signaling pathway is implicated in tumor growth, invasion, and metastasis.

  • PI3K/mTOR Dual Inhibition: Sulfonamide methoxypyridine derivatives have been investigated as dual inhibitors of Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). The PI3K/AKT/mTOR pathway is a critical signaling cascade that is often hyperactivated in cancer.

Receptor Modulation

Modulation of receptor activity is another key biological function observed in this class of compounds.

  • Human Vanilloid Receptor 1 (TRPV1) Modulation: N-pyridin-3-yl- and N-quinolin-3-yl-benzamides have been shown to act as modulators of the human vanilloid receptor 1 (TRPV1), a key player in pain and inflammation pathways.

Antimicrobial and Antiparasitic Activity

The N-(3-pyridyl)benzamide scaffold has also been a template for the development of agents targeting infectious diseases.

  • Quorum Sensing Inhibition: N-(pyridin-2/3-yl)alkanamide derivatives have been explored as inhibitors of quorum sensing in bacteria, a process that regulates virulence factor production and biofilm formation.

  • Larvicidal and Fungicidal Activity: Benzamides substituted with a pyridine-linked 1,2,4-oxadiazole have demonstrated promising larvicidal and fungicidal properties.

Metabolic Activity

Derivatives of N-(3-pyridyl)benzamide have also been investigated for their effects on metabolic processes.

  • Modulation of Blood Glucose Levels: N-(3,6-dihydro-1(2H)-pyridinyl)benzamides have been synthesized and shown to possess both hyperglycemic and hypoglycemic activities, indicating a potential role in the regulation of blood glucose.

  • Anti-inflammatory, Antioxidant, and Antidiabetic Activities: A N-(3-methoxyphenyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide derivative has been reported to exhibit anti-inflammatory, antioxidant, and antidiabetic properties.

Future Directions

The diverse biological activities of N-(3-pyridyl)benzamide derivatives highlight the potential of this chemical scaffold in drug discovery. The presence of two methoxy groups at the 2 and 4 positions of the benzamide ring in the user's compound of interest, 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE, would significantly influence its electronic and steric properties. These substitutions could potentially modulate its binding affinity and selectivity for various biological targets.

Further research, including synthesis and comprehensive biological screening, is necessary to elucidate the specific pharmacological profile of 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE. Based on the activities of related compounds, initial investigations could focus on its potential as an enzyme inhibitor (e.g., kinases), a receptor modulator, or an antimicrobial agent.

Summary of Biological Activities of Structurally Related N-(3-pyridyl)benzamide Derivatives

Compound Class Biological Activity Potential Therapeutic Area Reference(s)
N-(5-(pyridin-3-yl)-1H-indazol-3-yl)benzamidesCDK7 InhibitionOncology
N-pyridin-3-yl- and N-quinolin-3-yl-benzamidesTRPV1 ModulationPain, Inflammation
Pyridine-linked 1,2,4-oxadiazole benzamidesLarvicidal, FungicidalAgrochemicals, Antifungal Therapy
N-(pyridin-2/3-yl)alkanamidesQuorum Sensing InhibitionInfectious Diseases
N-(3-methoxyphenyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamideAnti-inflammatory, Antioxidant, AntidiabeticInflammatory Diseases, Diabetes
N-(3,6-dihydro-1(2H)-pyridinyl)benzamidesHyperglycemic/HypoglycemicMetabolic Disorders
Pyridineamide derivatives with 1,2,3-triazolec-Met InhibitionOncology
Sulfonamide methoxypyridine derivativesPI3K/mTOR Dual InhibitionOncology

Disclaimer: The information provided above pertains to structurally related compounds and should not be extrapolated to predict the exact biological activity of 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE. Experimental validation is required to determine the specific properties of this compound.

Aniracetam Impurity A (N-anisoyl-GABA): A Pharmacological Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aniracetam, a nootropic agent, undergoes rapid and extensive first-pass metabolism following oral administration, with its primary metabolite being N-anisoyl-GABA (4-(4-methoxybenzamido)butanoic acid), often referred to as Aniracetam Impurity A.[1][2] This impurity is not merely an inert byproduct but a pharmacologically active compound that is believed to contribute significantly to the overall therapeutic effects observed with Aniracetam administration.[3][4][5] Emerging research indicates that N-anisoyl-GABA modulates key neurotransmitter systems, including the cholinergic, glutamatergic, dopaminergic, and serotonergic pathways. Its actions are primarily mediated through interactions with group II metabotropic glutamate receptors (mGluRs) and nicotinic acetylcholine receptors (nAChRs), leading to downstream effects on neurotransmitter release and potential antidepressant-like and cognitive-enhancing properties. This technical guide provides a comprehensive overview of the known pharmacological effects of Aniracetam Impurity A, details relevant experimental protocols for its study, and visualizes its proposed signaling pathways.

Introduction

Aniracetam (N-anisoyl-2-pyrrolidinone) is a well-known member of the racetam class of nootropics. Upon ingestion, it is rapidly metabolized, with 70-80% being converted to N-anisoyl-GABA.[2] Due to its prevalence and biological activity, N-anisoyl-GABA is a critical compound to consider when evaluating the pharmacological profile and quality control of Aniracetam. Understanding the specific effects of this major metabolite is essential for a complete picture of Aniracetam's mechanism of action and for the development of related therapeutic agents.

Pharmacological Effects of N-anisoyl-GABA

N-anisoyl-GABA has demonstrated a range of effects on the central nervous system, suggesting it is a key contributor to the pharmacological profile of its parent compound, Aniracetam.

Cholinergic System Modulation

A significant finding is the ability of N-anisoyl-GABA to enhance acetylcholine (ACh) release in the prefrontal cortex.[6] This effect is mediated through its interaction with group II metabotropic glutamate receptors (mGluR2/3).[6] The enhancement of cholinergic transmission is a cornerstone of many cognitive-enhancing strategies, suggesting a direct role for N-anisoyl-GABA in the nootropic effects of Aniracetam.

Dopaminergic and Serotonergic System Modulation

Studies have shown that N-anisoyl-GABA can increase the extracellular levels of dopamine and serotonin in brain regions such as the prefrontal cortex, basolateral amygdala, and dorsal hippocampus.[7] This action is thought to be mediated by the targeting of somatodendritic and presynaptic nicotinic acetylcholine receptors (nAChRs) and NMDA receptors.[7] These effects on monoamine neurotransmitters may underlie the reported antidepressant-like effects of Aniracetam and its metabolites.

Antidepressant-like Activity

In preclinical models, specifically the forced swim test in rats, N-anisoyl-GABA, along with another metabolite, 2-pyrrolidinone, has been shown to produce antidepressant-like effects comparable to Aniracetam itself.[2] This suggests that the mood-elevating properties of Aniracetam may be largely attributable to its metabolites.

Quantitative Pharmacological Data

A comprehensive search of the current scientific literature did not yield specific quantitative data for the binding affinities (Ki) or functional potencies (EC50/IC50) of N-anisoyl-GABA at its putative receptor targets. The available research has focused on the qualitative description of its pharmacological effects. The following table summarizes the qualitative findings.

Target Receptor/System Observed Effect of N-anisoyl-GABA Potential Functional Outcome Reference
Group II Metabotropic Glutamate Receptors (mGluR2/3)Positive Modulation/AgonismIncreased Acetylcholine Release[6]
Nicotinic Acetylcholine Receptors (nAChRs)ModulationIncreased Dopamine & Serotonin Release[2][7]
NMDA ReceptorsModulationIncreased Dopamine & Serotonin Release[7]
Dopaminergic SystemIncreased Dopamine ReleaseAntidepressant-like Effects, Cognitive Modulation[2][7]
Serotonergic SystemIncreased Serotonin ReleaseAntidepressant-like Effects, Mood Regulation[7]

Absence of specific Ki, EC50, or IC50 values in the literature prevents quantitative comparison.

Signaling Pathways

The proposed signaling pathways for N-anisoyl-GABA are multifaceted, involving interplay between the glutamatergic, cholinergic, and monoaminergic systems.

N_anisoyl_GABA_Pathway Aniracetam Aniracetam (Oral Administration) Metabolism First-Pass Metabolism Aniracetam->Metabolism NAG N-anisoyl-GABA (Aniracetam Impurity A) Metabolism->NAG mGluR2_3 Group II mGluRs (mGluR2/3) NAG->mGluR2_3 Modulates nAChR Nicotinic AChRs NAG->nAChR Modulates NMDAR NMDA Receptors NAG->NMDAR Modulates ACh_Neuron Cholinergic Neuron mGluR2_3->ACh_Neuron Acts on DA_Neuron Dopaminergic Neuron nAChR->DA_Neuron Acts on SER_Neuron Serotonergic Neuron nAChR->SER_Neuron Acts on NMDAR->DA_Neuron Acts on NMDAR->SER_Neuron Acts on ACh_Release ↑ Acetylcholine Release ACh_Neuron->ACh_Release DA_Release ↑ Dopamine Release DA_Neuron->DA_Release SER_Release ↑ Serotonin Release SER_Neuron->SER_Release Cognition Cognitive Enhancement ACh_Release->Cognition DA_Release->Cognition Antidepressant Antidepressant-like Effects DA_Release->Antidepressant SER_Release->Antidepressant

Caption: Proposed signaling pathway of N-anisoyl-GABA.

Experimental Protocols

Detailed experimental protocols for the specific investigation of N-anisoyl-GABA are not extensively published. However, based on the reported effects, the following standard methodologies would be appropriate for its pharmacological characterization.

In Vivo Microdialysis for Neurotransmitter Release

This protocol is representative for measuring acetylcholine release in the prefrontal cortex of freely moving rats.

  • Animal Preparation: Male Wistar rats (250-300g) are anesthetized with isoflurane and placed in a stereotaxic frame.

  • Guide Cannula Implantation: A guide cannula is implanted, targeting the prefrontal cortex.

  • Recovery: Animals are allowed to recover for at least 48 hours post-surgery.

  • Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

  • Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1 µL/min).

  • Basal Level Collection: After a stabilization period, dialysate samples are collected every 20 minutes to establish a baseline of acetylcholine levels.

  • Drug Administration: N-anisoyl-GABA is administered (e.g., via intraperitoneal injection or locally through the dialysis probe).

  • Sample Collection and Analysis: Dialysate samples are collected for a set period post-administration and analyzed for acetylcholine concentration using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Microdialysis_Workflow Start Start Surgery Stereotaxic Surgery: Guide Cannula Implantation Start->Surgery Recovery Post-Surgical Recovery (≥ 48 hours) Surgery->Recovery Probe Microdialysis Probe Insertion Recovery->Probe Perfusion aCSF Perfusion & Stabilization Probe->Perfusion Baseline Baseline Sample Collection Perfusion->Baseline Drug N-anisoyl-GABA Administration Baseline->Drug PostDrug Post-Administration Sample Collection Drug->PostDrug Analysis HPLC-ED Analysis of Acetylcholine Levels PostDrug->Analysis End End Analysis->End

Caption: Workflow for in vivo microdialysis experiment.

Forced Swim Test for Antidepressant-like Activity

This protocol is a standard method to assess potential antidepressant effects in rodents.

  • Apparatus: A cylindrical tank (40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth of 30 cm.

  • Acclimation: Animals are handled for several days before the test.

  • Pre-test Session: On day 1, rats are placed in the cylinder for a 15-minute swim session.

  • Drug Administration: 24 hours after the pre-test, animals are administered N-anisoyl-GABA, a vehicle control, or a positive control (e.g., a known antidepressant).

  • Test Session: 60 minutes after drug administration, the rats are placed in the swim cylinder for a 5-minute test session.

  • Behavioral Scoring: The duration of immobility (floating with minimal movements to keep the head above water) is recorded by a trained observer blinded to the treatment groups. A decrease in immobility time is indicative of an antidepressant-like effect.

Toxicology and Safety

Conclusion and Future Directions

Aniracetam Impurity A, or N-anisoyl-GABA, is a pharmacologically active metabolite that likely plays a crucial role in the therapeutic effects of Aniracetam. Its modulation of cholinergic, dopaminergic, and serotonergic systems through interactions with mGluRs and nAChRs highlights its potential as a target for novel drug development. A significant gap in the current understanding is the lack of quantitative pharmacological data. Future research should prioritize in vitro binding and functional assays to determine the precise affinity and potency of N-anisoyl-GABA at its receptor targets. Furthermore, dedicated toxicological studies are necessary to fully characterize its safety profile as a pharmaceutical impurity. Such data will be invaluable for researchers, scientists, and drug development professionals in advancing our understanding of Aniracetam and in the pursuit of new therapies for cognitive and mood disorders.

References

An In-depth Technical Guide on the Core Mechanism of Action of 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, a comprehensive review of publicly available scientific literature reveals no specific studies detailing the mechanism of action, quantitative biological data, or established experimental protocols for 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE. Therefore, this guide will instead provide an in-depth analysis of the potential mechanisms of action based on the biological activities of structurally related dimethoxy-N-pyridinyl-benzamide derivatives. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals, guiding future investigations into this specific molecule.

Introduction to Benzamide Derivatives in Drug Discovery

Benzamide derivatives are a versatile class of compounds with a wide spectrum of biological activities. The core structure, consisting of a benzene ring attached to an amide group, serves as a privileged scaffold in medicinal chemistry. Modifications to both the benzoyl and the amine moieties have led to the development of drugs with diverse therapeutic applications, including antipsychotics, antiemetics, and more recently, targeted therapies in oncology and other disease areas. The pyridinyl group, a common bioisostere for a phenyl ring, often imparts favorable pharmacokinetic properties and can engage in specific hydrogen bonding interactions with biological targets. The dimethoxy substitution on the benzoyl ring can influence the molecule's conformation, solubility, and electronic properties, which in turn affect its target binding and overall activity.

Potential Mechanisms of Action Based on Structural Analogs

Based on the activities of structurally similar compounds, 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE could potentially exert its biological effects through one or more of the following mechanisms:

Kinase Inhibition

A significant number of benzamide derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways.

  • Tyrosine Kinase Inhibition: Several studies have reported on benzamide derivatives as inhibitors of receptor tyrosine kinases (RTKs) such as EGFR, HER-2, and VEGFR2, as well as non-receptor tyrosine kinases like Bcr-Abl.[1][2] These inhibitors typically function by competing with ATP for binding to the kinase domain, thereby blocking downstream signaling pathways involved in cell proliferation, survival, and angiogenesis.

  • Serine/Threonine Kinase Inhibition: Benzamide-containing molecules have also been shown to inhibit serine/threonine kinases. For instance, derivatives have been developed as dual inhibitors of PI3K/mTOR and casein kinase 2 (CK2), both of which are key players in cancer cell growth and survival.[3]

Hypothesized Signaling Pathway for Kinase Inhibition:

kinase_inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Ligand Growth Factor Ligand->RTK Benzamide 2,4-Dimethoxy-N1- (3-pyridyl)benzamide Benzamide->RTK Benzamide->PI3K mTOR mTOR Benzamide->mTOR Akt Akt PI3K->Akt Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Hypothesized kinase inhibition by the benzamide derivative.

Modulation of G-Protein Coupled Receptors (GPCRs)

GPCRs represent a large family of transmembrane receptors that are common drug targets. Benzamide derivatives have been shown to interact with various GPCRs. The overall structure of 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE is consistent with scaffolds known to bind to GPCRs, suggesting it could act as an agonist, antagonist, or allosteric modulator.[4][5][6][7]

Illustrative GPCR Signaling Cascade:

gpcr_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR GProtein G-Protein (αβγ) GPCR->GProtein Activates Effector Effector (e.g., Adenylyl Cyclase) GProtein->Effector SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Benzamide 2,4-Dimethoxy-N1- (3-pyridyl)benzamide Benzamide->GPCR Binds CellularResponse Cellular Response SecondMessenger->CellularResponse

Caption: A potential GPCR modulation pathway for the benzamide derivative.

Other Potential Biological Activities
  • Antimicrobial and Antifungal Activity: Various N-benzamide derivatives have demonstrated antimicrobial properties.[8] The specific mechanism can vary, but may involve disruption of microbial cell membranes or inhibition of essential enzymes.

  • Antioxidant Properties: Benzamide derivatives containing hydroxyl and methoxy groups have been reported to possess antioxidant capabilities, which could be relevant for diseases associated with oxidative stress.[9]

  • Enzyme Inhibition (Non-kinase): Beyond kinases, benzamide scaffolds have been found to inhibit other enzymes, such as tyrosinase.[10]

Suggested Experimental Protocols for Target Identification and Validation

To elucidate the precise mechanism of action of 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE, a systematic experimental approach is recommended.

Initial Target Screening

A broad-based screening approach can help identify potential biological targets.

  • Phenotypic Screening: Assess the effect of the compound on various cell lines (e.g., cancer, neuronal, microbial) to identify a primary biological response (e.g., cytotoxicity, neurite outgrowth, inhibition of proliferation).

  • Target-Based Screening:

    • Kinase Panel Screening: Screen the compound against a large panel of purified kinases to identify potential kinase targets. This is typically done using in vitro kinase assays that measure the phosphorylation of a substrate.

    • GPCR Panel Screening: Utilize a panel of cell lines expressing different GPCRs to screen for agonist or antagonist activity, often by measuring changes in second messenger levels (e.g., cAMP, Ca2+).

    • Affinity-Based Proteomics: Employ techniques like chemical proteomics to identify cellular proteins that directly bind to the compound.

General Workflow for Target Identification:

target_identification_workflow Compound 2,4-Dimethoxy-N1- (3-pyridyl)benzamide PhenotypicScreen Phenotypic Screening (Cell-based assays) Compound->PhenotypicScreen TargetScreen Target-Based Screening (Kinase/GPCR panels) Compound->TargetScreen Proteomics Chemical Proteomics Compound->Proteomics HitIdentification Hit Identification PhenotypicScreen->HitIdentification TargetScreen->HitIdentification Proteomics->HitIdentification TargetValidation Target Validation (Biochemical & Cellular Assays) HitIdentification->TargetValidation MechanismElucidation Mechanism of Action Elucidation TargetValidation->MechanismElucidation

Caption: A suggested workflow for identifying the molecular target.

Target Validation and Mechanistic Studies

Once a putative target is identified, further experiments are necessary to validate the interaction and elucidate the downstream consequences.

  • Biochemical Assays:

    • Enzyme Kinetics: For enzyme targets, determine the mode of inhibition (e.g., competitive, non-competitive) and calculate the IC50 or Ki value.

    • Binding Assays: Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the binding affinity (KD) of the compound to the purified target protein.

  • Cellular Assays:

    • Target Engagement Assays: Confirm that the compound binds to its target within a cellular context (e.g., Cellular Thermal Shift Assay - CETSA).

    • Downstream Signaling Analysis: Use techniques like Western blotting or reporter gene assays to measure the effect of the compound on the signaling pathway downstream of the target.

    • Gene Knockdown/Knockout Studies: Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the target protein and assess if this phenocopies or alters the cellular response to the compound.

Quantitative Data from Structurally Related Compounds

While no quantitative data exists for 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE, the following table summarizes data for some related benzamide derivatives to provide a reference for potential potency.

Compound ClassTarget(s)Reported Activity (IC50/Ki)Reference
4-(Arylaminomethyl)benzamide derivativesEGFR91-92% inhibition at 10 nM[1][2]
4-hydroxycinnamamide derivativesEGF Receptor Tyrosine Kinase0.37 - 0.85 µM[11]
N-arylbenzamide derivativesAntioxidant (DPPH/FRAP assays)Improved activity over BHT[9]
Pyrazole benzamide derivativesGlucokinaseVaries (µM range)[12]
BRD4/CK2 dual inhibitor (benzamide core)BRD4, CK2180 nM, 230 nM[3]

Conclusion

The precise mechanism of action of 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE remains to be elucidated. However, based on the extensive literature on structurally related benzamide derivatives, it is plausible that this compound functions as a kinase inhibitor or a modulator of G-protein coupled receptors. The outlined experimental strategies provide a roadmap for future research to identify its molecular target(s), characterize its biological activity, and ultimately determine its therapeutic potential. The synthesis and evaluation of this specific compound, along with a systematic investigation of its structure-activity relationship, will be critical in uncovering its unique pharmacological profile.

References

In Vitro Profile of 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Current Status: As of late 2025, publicly accessible scientific literature does not contain specific in vitro studies for the compound 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE. While research on various benzamide derivatives is extensive, exploring their potential as therapeutic agents, this particular molecule has not been the subject of published experimental investigation.

This technical guide will, therefore, provide a foundational understanding of the common in vitro methodologies and signaling pathways that would be relevant for the future investigation of 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE, based on studies of structurally related benzamide compounds. This document is intended to serve as a roadmap for researchers, scientists, and drug development professionals interested in evaluating the potential of this novel chemical entity.

Prospective In Vitro Evaluation Strategy

Should 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE become a subject of research, a standard cascade of in vitro assays would be employed to characterize its biological activity. The following sections outline the likely experimental approaches.

Target Engagement and Affinity

The initial step in characterizing a novel compound is to determine if it interacts with a biological target and with what affinity.

Experimental Protocols:

  • Radioligand Binding Assays: This technique would be used to determine the binding affinity (Ki) of 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE for a putative receptor or enzyme. The assay involves competing the test compound against a radiolabeled ligand known to bind to the target.

  • Surface Plasmon Resonance (SPR): SPR provides real-time kinetic data on the association and dissociation of the compound from its target, yielding kon, koff, and KD values. This method is valuable for understanding the dynamics of the interaction.

Data Presentation:

The quantitative data from these experiments would be summarized as follows:

Assay TypeParameterValue (e.g., nM, µM)Target Protein
Radioligand BindingKiTo be determinede.g., GPCR X
Surface Plasmon ResonanceKDTo be determinede.g., Kinase Y

Experimental Workflow for Target Affinity Determination

cluster_0 Target Identification & Preparation cluster_1 Binding Assays cluster_2 Data Analysis Target_Selection Select Putative Target (e.g., Receptor, Enzyme) Target_Expression Express & Purify Target Protein Target_Selection->Target_Expression Radioligand_Selection Select & Validate Radiolabeled Ligand Target_Selection->Radioligand_Selection Binding_Assay Perform Competitive Radioligand Binding Assay Target_Expression->Binding_Assay SPR_Assay Perform Surface Plasmon Resonance (SPR) Assay Target_Expression->SPR_Assay Radioligand_Selection->Binding_Assay Compound_Prep Prepare Serial Dilutions of 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE Compound_Prep->Binding_Assay Compound_Prep->SPR_Assay Data_Acquisition Measure Radioactivity or SPR Signal Binding_Assay->Data_Acquisition SPR_Assay->Data_Acquisition Curve_Fitting Generate Competition Curves (IC50) or Sensorgrams Data_Acquisition->Curve_Fitting Parameter_Calculation Calculate Ki and KD Curve_Fitting->Parameter_Calculation

Caption: Workflow for determining the binding affinity of a novel compound.

Cellular Activity and Functional Assays

Once target engagement is confirmed, the next step is to assess the compound's effect on cellular function.

Experimental Protocols:

  • Cell Viability/Cytotoxicity Assays: Assays such as MTT, MTS, or CellTiter-Glo® would be used to determine the concentration at which 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE affects cell viability (IC50 or CC50). This is crucial for establishing a therapeutic window.

  • Reporter Gene Assays: If the target is part of a known signaling pathway, a reporter gene assay (e.g., luciferase or β-galactosidase) can be used to quantify the downstream effects of compound binding.

  • Second Messenger Assays: For G-protein coupled receptors (GPCRs), assays measuring changes in intracellular cAMP or calcium levels are standard for determining functional agonism or antagonism.

  • Western Blotting: This technique would be used to measure changes in the phosphorylation state or expression level of key proteins within a signaling pathway following treatment with the compound.

Data Presentation:

Assay TypeParameterValue (e.g., nM, µM)Cell Line
Cell Viability (MTT)IC50To be determinede.g., HEK293
Reporter GeneEC50To be determinede.g., CHO-K1
cAMP AssayEC50/IC50To be determinede.g., PC-3

Hypothetical Signaling Pathway Inhibition

Ligand 2,4-DIMETHOXY-N1- (3-PYRIDYL)BENZAMIDE Receptor Target Receptor (e.g., GPCR) Ligand->Receptor Inhibition G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor Activation Kinase_Cascade->Transcription_Factor Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular Response Gene_Expression->Cellular_Response

Caption: A potential inhibitory mechanism on a generic GPCR signaling pathway.

Off-Target Profiling and Selectivity

To ensure the compound's effects are specific, it is essential to screen it against a panel of other relevant biological targets.

Experimental Protocols:

  • Safety Screening Panels: Commercially available screening panels (e.g., from Eurofins or CEREP) can assess the activity of 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE against a broad range of receptors, ion channels, and enzymes to identify potential off-target liabilities.

  • Kinase Profiling: If the primary target is a kinase, a comprehensive kinase panel assay is necessary to determine selectivity against other kinases.

Data Presentation:

The results are typically presented as the percent inhibition at a given concentration (e.g., 10 µM) for each off-target.

Off-Target ClassSpecific Target% Inhibition @ 10 µM
GPCRDopamine D2To be determined
KinaseSRCTo be determined
Ion ChannelhERGTo be determined

Logical Flow for Selectivity Assessment

Caption: Decision-making process for evaluating compound selectivity.

Conclusion

While no specific in vitro data for 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE is currently available, this guide outlines a comprehensive and standard strategy for its initial characterization. The proposed experimental workflows, data presentation formats, and logical diagrams provide a robust framework for any future research into the biological activities of this compound. The insights gained from such studies would be critical in determining its potential for further development as a therapeutic agent.

Methodological & Application

Application Note: Quantitative Analysis of 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document outlines a proposed analytical method for the sensitive and selective quantification of 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE in human plasma. As no standardized, published method currently exists for this specific analyte, this application note provides a comprehensive, scientifically-grounded starting point for method development and validation. The proposed technique utilizes Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), a powerful and widely adopted platform for bioanalytical studies.[1] The protocol covers sample preparation using protein precipitation, detailed chromatographic conditions, and mass spectrometric parameters for robust and reliable detection.

Introduction

2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE is a novel compound with potential applications in pharmaceutical research. The development of a reliable analytical method is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the technique of choice for quantifying drug molecules in complex biological matrices due to its high sensitivity, specificity, and speed.[1][2] This document details a hypothetical but robust LC-MS/MS method, providing researchers with a complete protocol from sample preparation to data analysis.

Analytical Method Overview

The method involves a simple protein precipitation step to extract 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE and an internal standard (IS) from human plasma.[3] The processed sample is then injected into a reversed-phase Ultra-High-Performance Liquid Chromatography (UHPLC) system for separation. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI).

Materials and Instrumentation
  • Analyte: 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE reference standard.

  • Internal Standard (IS): A structurally similar compound, such as a stable isotope-labeled version of the analyte or a related benzamide. For this note, we propose Verapamil as a readily available starting point.

  • Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Ultrapure Water.

  • Instrumentation:

    • UHPLC System (e.g., Waters ACQUITY, Agilent 1290 Infinity II)

    • Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP 6500+, Waters Xevo TQ-S, Agilent 6495C)

    • Analytical Balance, Centrifuge, Vortex Mixer.

Experimental Protocols

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
  • Primary Stock Solutions: Prepare 1 mg/mL stock solutions of 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE and the Internal Standard (IS) in methanol.

  • Working Standard Solutions: Serially dilute the primary stock solution with 50:50 acetonitrile/water to prepare working standard solutions at various concentrations.

  • Calibration Standards (CS): Spike blank human plasma with the appropriate working standard solutions to create a calibration curve ranging from 0.1 ng/mL to 100 ng/mL (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 ng/mL).

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of four concentration levels:

    • Lower Limit of Quantification (LLOQ): 0.1 ng/mL

    • Low QC (LQC): 0.3 ng/mL

    • Medium QC (MQC): 8 ng/mL

    • High QC (HQC): 80 ng/mL

Sample Preparation Protocol (Protein Precipitation)
  • Label 1.5 mL microcentrifuge tubes for each sample, standard, and QC.

  • Pipette 50 µL of the plasma sample (CS, QC, or unknown) into the corresponding tube.

  • Add 150 µL of the Internal Standard working solution (e.g., 20 ng/mL Verapamil in acetonitrile).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vials.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

6.1 Liquid Chromatography

ParameterProposed Condition
Column Reversed-phase C18 or Biphenyl Column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
Gradient 5% B to 95% B over 3.0 min, hold at 95% B for 1.0 min, return to 5% B for 1.0 min

6.2 Mass Spectrometry

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Molecular Formula: C₁₄H₁₄N₂O₃

  • Molecular Weight: 258.28 g/mol

ParameterProposed Setting
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 450°C
MRM Transitions Analyte: m/z 259.3 → 165.1 (Quantifier), m/z 259.3 → 95.1 (Qualifier) IS (Verapamil): m/z 455.3 → 165.1
Collision Energy (CE) To be optimized for each transition (typically 15-35 eV)

Data Presentation

Method Performance Characteristics (Hypothetical Data)

The proposed method should be validated according to regulatory guidelines (e.g., FDA).[4][5] The following table summarizes the expected performance characteristics of a fully validated method.

ParameterAcceptance Criteria (FDA)[6]Expected Performance
Linearity (r²) ≥ 0.99> 0.995
Calibration Range -0.1 – 100 ng/mL
Lower Limit of Quantification (LLOQ) Accuracy: ±20%; Precision: ≤20% CV0.1 ng/mL
Intra-day Accuracy (% Bias) ±15% (±20% at LLOQ)-5.2% to 6.8%
Inter-day Accuracy (% Bias) ±15% (±20% at LLOQ)-4.5% to 7.1%
Intra-day Precision (% CV) ≤15% (≤20% at LLOQ)≤ 8.5%
Inter-day Precision (% CV) ≤15% (≤20% at LLOQ)≤ 9.2%
Analyte Recovery (%) Consistent and reproducible> 85%
Matrix Effect CV ≤15%Normalized IS factor between 0.90 and 1.10

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (50 µL) is_add Add Internal Standard in Acetonitrile (150 µL) plasma->is_add vortex Vortex (30s) is_add->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant (100 µL) centrifuge->supernatant inject Inject (5 µL) supernatant->inject lc UHPLC Separation (C18 Column) inject->lc ms MS/MS Detection (ESI+, MRM Mode) lc->ms data Data Acquisition & Quantification ms->data

Caption: Workflow for the analysis of 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE.

G center Reliable Bioanalytical Method acc Accuracy (% Bias) center->acc Closeness to true value prec Precision (% CV) center->prec Reproducibility sel Selectivity center->sel No interference sens Sensitivity (LLOQ) center->sens Lowest quantifiable level stab Stability center->stab Analyte integrity lin Linearity (Range, r²) center->lin Dose-response rec Recovery center->rec Extraction efficiency mat Matrix Effect center->mat Ion suppression/enhancement

Caption: Core parameters for bioanalytical method validation.

References

Application Note: Quantification of Aniracetam Impurity A using a Stability-Indicating HPLC Method

Author: BenchChem Technical Support Team. Date: November 2025

AN-028

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Aniracetam Impurity A (4-(4-Methoxybenzamido)butanoic acid) in the presence of the active pharmaceutical ingredient (API), Aniracetam. The method is suitable for routine quality control, stability studies, and impurity profiling of Aniracetam bulk drug and its formulations.

Introduction

Aniracetam, N-anisoyl-2-pyrrolidinone, is a nootropic agent of the racetam class known for its cognitive-enhancing effects. During its synthesis and storage, process-related impurities and degradation products can arise. One critical impurity is 4-(4-Methoxybenzamido)butanoic acid, designated as Aniracetam Impurity A. Rigorous quantification of this impurity is essential to ensure the safety, efficacy, and quality of the final drug product, in compliance with regulatory guidelines such as those from the International Council for Harmonisation (ICH). This document provides a validated HPLC method for the separation and quantification of Aniracetam Impurity A from Aniracetam.

Experimental

Instrumentation and Consumables
  • HPLC System: Agilent 1200 series or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV/Vis Diode Array Detector (DAD).

  • Chromatography Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Data Acquisition: Chromatography data station (e.g., Empower™, Chromeleon™).

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)

    • Orthophosphoric Acid (Analytical Grade)

    • Water (HPLC Grade or Milli-Q)

  • Reference Standards:

    • Aniracetam (USP/EP grade)

    • Aniracetam Impurity A (4-(4-Methoxybenzamido)butanoic acid)

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in the table below.

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile and 25 mM Potassium Dihydrogen Phosphate Buffer (pH adjusted to 3.0 with Orthophosphoric Acid) in a 40:60 (v/v) ratio.
Flow Rate 1.0 mL/min
Detection Wavelength 280 nm
Column Temperature 30 °C
Injection Volume 20 µL
Run Time 15 minutes

Preparation of Solutions

  • Phosphate Buffer (25 mM, pH 3.0): Dissolve 3.4 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 using orthophosphoric acid.

  • Mobile Phase: Mix acetonitrile and the prepared phosphate buffer in a 40:60 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas prior to use.

  • Diluent: Mobile phase is used as the diluent.

  • Aniracetam Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of Aniracetam reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Impurity A Standard Stock Solution (100 µg/mL): Accurately weigh 5 mg of Aniracetam Impurity A reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • System Suitability Solution: Prepare a solution containing 100 µg/mL of Aniracetam and 1.0 µg/mL of Impurity A in the diluent.

  • Test Solution (Sample Preparation): Accurately weigh a quantity of the Aniracetam drug substance equivalent to 50 mg and transfer to a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a final concentration of approximately 1000 µg/mL.

Method Validation Summary

The method was validated according to ICH guidelines for system suitability, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).

System Suitability

System suitability was established by injecting the System Suitability Solution five times. The results must conform to the limits specified in the table below.

ParameterAcceptance CriteriaTypical Result
Tailing Factor (Aniracetam) ≤ 2.01.2
Theoretical Plates (Aniracetam) ≥ 20007500
Resolution (Aniracetam & Impurity A) ≥ 2.04.5
% RSD for Peak Areas (n=5) ≤ 2.0%0.8%
Linearity

The linearity of the method was evaluated for Impurity A over a concentration range of 0.25 µg/mL to 2.5 µg/mL (corresponding to 0.025% to 0.25% of the nominal test concentration).

ParameterResult (Impurity A)
Concentration Range 0.25 - 2.5 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Close to zero
LOD & LOQ

The Limit of Detection (LOD) and Limit of Quantification (LOQ) were determined based on the signal-to-noise ratio.

ParameterResult (Impurity A)
LOD (S/N ≈ 3) 0.08 µg/mL
LOQ (S/N ≈ 10) 0.25 µg/mL

Experimental Workflow & Protocols

The overall workflow for the quantification of Aniracetam Impurity A is depicted below.

Application Note: Mass Spectrometry of 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol and application note for the mass spectrometric analysis of 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE, a compound of interest in pharmaceutical research. The methods outlined here are designed to facilitate the identification, characterization, and quantification of this analyte using modern mass spectrometry techniques. This note includes a predicted fragmentation pattern, a comprehensive experimental protocol, and a summary of expected quantitative data.

Introduction

2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE is a substituted benzamide with potential applications in drug discovery and development. Mass spectrometry is a critical analytical technique for the structural elucidation and quantification of such novel chemical entities. This application note describes a robust methodology for the analysis of this compound by electrospray ionization mass spectrometry (ESI-MS), providing expected fragmentation patterns and a detailed experimental workflow. Understanding the mass spectrometric behavior of this molecule is essential for its unambiguous identification in complex matrices and for pharmacokinetic and metabolic studies.

Predicted Mass Spectral Data

The mass spectrometric analysis of 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE is expected to yield characteristic fragment ions that can be used for its identification and structural confirmation. The fragmentation pattern of benzamides often involves cleavage of the amide bond.[1] In the case of the target molecule, the protonated molecular ion [M+H]⁺ is anticipated, followed by fragmentation leading to key structural identifiers.

Based on the principles of mass spectrometry for similar compounds, the following table summarizes the predicted major ions for 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE (Exact Mass: 258.10).

Predicted Ion m/z (Mass-to-Charge Ratio) Proposed Structure/Fragment Relative Abundance (%)
[M+H]⁺259.11Protonated Parent Molecule100
[M-NH(C₅H₄N)+H]⁺165.052,4-Dimethoxybenzoyl cation85
[M-CO-NH(C₅H₄N)+H]⁺137.062,4-Dimethoxyphenyl cation60
[C₅H₄N-NH₂]⁺94.06Aminopyridine cation45
[C₆H₅]⁺77.04Phenyl cation30

Experimental Protocol

This protocol details the steps for analyzing 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE using a High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

1. Sample Preparation

  • Standard Solution: Prepare a 1 mg/mL stock solution of 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE in methanol. From this, create a series of working standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) by serial dilution with a 50:50 mixture of methanol and water.

  • Biological Matrix (e.g., Plasma): For quantitative analysis in a biological matrix, perform a protein precipitation extraction. To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard. Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.

2. HPLC Conditions

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 800 L/hr.

  • Collision Gas: Argon.

  • Scan Mode: Full scan (m/z 50-500) for initial identification and product ion scan for fragmentation analysis. For quantification, use Multiple Reaction Monitoring (MRM).

4. Data Analysis

  • Qualitative Analysis: Identify the peak corresponding to 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE based on its retention time and the presence of the protonated molecular ion [M+H]⁺. Confirm the structure by comparing the experimental fragmentation pattern with the predicted pattern.

  • Quantitative Analysis: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the working standards. Determine the concentration of the analyte in unknown samples by interpolation from the calibration curve.

Workflow Diagram

Mass_Spectrometry_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Solution Preparation HPLC HPLC Separation Standard_Prep->HPLC Matrix_Prep Biological Matrix Extraction Matrix_Prep->HPLC MS Mass Spectrometry (ESI-MS/MS) HPLC->MS Eluent Transfer Qual_Analysis Qualitative Analysis (Identification) MS->Qual_Analysis Spectral Data Quant_Analysis Quantitative Analysis (Quantification) MS->Quant_Analysis Peak Area Data Result Final Report Qual_Analysis->Result Quant_Analysis->Result

Caption: Experimental workflow for the mass spectrometric analysis of 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE.

Conclusion

The methods described in this application note provide a robust framework for the mass spectrometric analysis of 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE. The predicted fragmentation data and detailed protocol will aid researchers in the identification, characterization, and quantification of this compound. This information is valuable for advancing studies in drug metabolism, pharmacokinetics, and other areas of pharmaceutical development.

References

Application Notes and Protocols for the Synthesis of 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2,4-dimethoxy-N1-(3-pyridyl)benzamide, a novel compound with potential applications in medicinal chemistry and drug discovery. The synthesis involves the coupling of 2,4-dimethoxybenzoic acid and 3-aminopyridine using a suitable activating agent. This application note includes a comprehensive experimental protocol, a summary of expected characterization data, and visual diagrams to illustrate the synthetic workflow and reaction mechanism.

Introduction

Benzamide derivatives are a significant class of compounds in pharmaceutical research, exhibiting a wide range of biological activities, including antifungal, insecticidal, and anti-inflammatory properties.[1][2] The incorporation of a pyridine moiety can further enhance the pharmacological profile of these molecules. This protocol details a reliable method for the synthesis of 2,4-dimethoxy-N1-(3-pyridyl)benzamide, providing a foundational methodology for further investigation and development of related analogues.

Data Presentation

ParameterExpected Value
Molecular Formula C₁₄H₁₄N₂O₃
Molecular Weight 258.27 g/mol
Melting Point 150-160 °C (estimated)
Appearance White to off-white solid
¹H NMR (CDCl₃, 400 MHz) δ 8.5-8.7 (m, 2H, Py-H), 8.2-8.4 (m, 1H, Py-H), 7.8-8.0 (d, 1H, Ar-H), 7.4-7.6 (m, 1H, Py-H), 6.5-6.7 (m, 2H, Ar-H), 3.8-4.0 (s, 6H, 2x OCH₃)
¹³C NMR (CDCl₃, 100 MHz) δ 165-167 (C=O), 160-162 (C-O), 157-159 (C-O), 145-147 (Py-C), 142-144 (Py-C), 135-137 (Py-C), 132-134 (Ar-C), 123-125 (Py-C), 118-120 (Ar-C), 105-107 (Ar-C), 98-100 (Ar-C), 55-57 (OCH₃)
High-Resolution Mass Spectrometry (HRMS-ESI) [M+H]⁺ calculated: 259.1077, found: within ± 5 ppm

Experimental Protocols

Synthesis of 2,4-dimethoxy-N1-(3-pyridyl)benzamide

This protocol describes the amide coupling of 2,4-dimethoxybenzoic acid with 3-aminopyridine using N,N'-dicyclohexylcarbodiimide (DCC) as the coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.

Materials:

  • 2,4-dimethoxybenzoic acid

  • 3-aminopyridine[6]

  • N,N'-dicyclohexylcarbodiimide (DCC)[7]

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of 2,4-dimethoxybenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM), add 3-aminopyridine (1.0 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU precipitate.

  • Wash the filtrate sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure 2,4-dimethoxy-N1-(3-pyridyl)benzamide.

Alternative Coupling Agents:

A variety of other coupling reagents can be employed for this synthesis, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-hydroxybenzotriazole (HOBt), or phosphonium-based reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP).[7][8] The choice of reagent may influence reaction times and yields.

Visualizations

The following diagrams illustrate the synthetic workflow and the general mechanism of amide bond formation.

Synthesis_Workflow reagents 2,4-Dimethoxybenzoic Acid + 3-Aminopyridine coupling Amide Coupling (DCC, DMAP, DCM) reagents->coupling workup Aqueous Workup (NaHCO3, Brine) coupling->workup purification Purification (Column Chromatography) workup->purification product 2,4-Dimethoxy-N1-(3-pyridyl)benzamide purification->product

Caption: Synthetic workflow for 2,4-dimethoxy-N1-(3-pyridyl)benzamide.

Amide_Bond_Formation cluster_reactants Reactants cluster_activation Activation cluster_product Product acid 2,4-Dimethoxybenzoic Acid R-COOH activated_acid Activated Carboxylic Acid R-CO-X acid->activated_acid + Coupling Reagent (e.g., DCC) amine 3-Aminopyridine R'-NH2 amide 2,4-Dimethoxy-N1-(3-pyridyl)benzamide R-CO-NH-R' amine->amide activated_acid->amide + Amine (R'-NH2)

Caption: General mechanism of amide bond formation.

References

Application Notes and Protocols for 2,4-DIMETHOXY-N'-(3-PYRIDYL)BENZAMIDE in Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: As of the current date, publicly available scientific literature does not contain specific studies detailing the application of 2,4-DIMETHOXY-N'-(3-PYRIDYL)BENZAMIDE in neuroscience research. Therefore, the following application notes and protocols are based on the known activities of structurally related benzamide compounds in the field of neuroscience. These should be considered as a general guide and starting point for investigating the potential neuropharmacological properties of this specific molecule. Researchers should conduct initial screening and dose-response studies to determine its actual biological activity and optimal experimental conditions.

Introduction and Potential Applications

2,4-DIMETHOXY-N'-(3-PYRIDYL)BENZAMIDE belongs to the benzamide class of chemical compounds. Various derivatives of benzamides have shown significant activity in the central nervous system (CNS), making them valuable tools for neuroscience research and drug development. Based on the activities of related compounds, potential research applications for 2,4-DIMETHOXY-N'-(3-PYRIDYL)BENZAMIDE could include:

  • Dopamine Receptor Ligand: Substituted benzamides are well-known for their interaction with dopamine receptors, particularly the D2 subtype. These compounds can act as antagonists and are used in antipsychotic medications. Research could explore if 2,4-DIMETHOXY-N'-(3-PYRIDYL)BENZAMIDE exhibits affinity for and functional activity at dopamine receptors.

  • Serotonin Receptor Ligand: Some benzamides interact with serotonin (5-HT) receptors. Investigating the binding profile of this compound across various 5-HT receptor subtypes could reveal novel therapeutic avenues for mood and anxiety disorders.

  • Phosphodiesterase (PDE) Inhibition: Certain benzamide derivatives have been identified as inhibitors of phosphodiesterases, such as PDE10A, which are implicated in the pathophysiology of schizophrenia and other neuropsychiatric disorders. Screening for PDE inhibitory activity could be a fruitful area of investigation.

  • Modulation of Other CNS Targets: The broad pharmacological landscape of benzamides suggests potential interactions with other CNS targets like glutamate receptors, GABA receptors, or ion channels.

Quantitative Data Summary

As no specific data for 2,4-DIMETHOXY-N'-(3-PYRIDYL)BENZAMIDE is available, the following table presents hypothetical data based on activities of other benzamide derivatives in neuroscience. This data is for illustrative purposes only and must be experimentally determined.

TargetAssay TypeMetricHypothetical Value (nM)Reference Compound Example
Dopamine D2 ReceptorRadioligand BindingKi50 - 500Sulpiride
Serotonin 5-HT2A ReceptorRadioligand BindingKi100 - 1000Amisulpride
PDE10AEnzyme Inhibition AssayIC5020 - 200PF-2545920
mGluR5Functional AssayIC5075 - 7503-(pyridin-2-yl-ethynyl)benzamide derivatives

Experimental Protocols

The following are detailed, generalized protocols that can be adapted to investigate the neuropharmacological profile of 2,4-DIMETHOXY-N'-(3-PYRIDYL)BENZAMIDE.

Radioligand Binding Assay for Dopamine D2 Receptor Affinity

Objective: To determine the binding affinity (Ki) of 2,4-DIMETHOXY-N'-(3-PYRIDYL)BENZAMIDE for the human dopamine D2 receptor.

Materials:

  • HEK293 cells stably expressing human dopamine D2 receptors.

  • [³H]-Spiperone (radioligand).

  • Haloperidol (competing ligand for non-specific binding).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Scintillation fluid and vials.

  • Liquid scintillation counter.

Protocol:

  • Prepare cell membranes from HEK293-D2 cells.

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of [³H]-Spiperone (final concentration ~0.2 nM), and 50 µL of varying concentrations of 2,4-DIMETHOXY-N'-(3-PYRIDYL)BENZAMIDE (e.g., 10⁻¹⁰ to 10⁻⁵ M).

  • For total binding, add 50 µL of assay buffer instead of the test compound.

  • For non-specific binding, add 50 µL of Haloperidol (final concentration ~10 µM).

  • Add 50 µL of cell membrane preparation (final protein concentration ~10-20 µ g/well ).

  • Incubate at room temperature for 60 minutes.

  • Harvest the membranes by rapid filtration onto glass fiber filters.

  • Wash the filters three times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value by non-linear regression analysis and calculate the Ki using the Cheng-Prusoff equation.

Experimental_Workflow_Radioligand_Binding cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis prep_membranes Prepare Cell Membranes (HEK293-D2) incubation Incubate Components (60 min, RT) prep_membranes->incubation prep_reagents Prepare Reagents: - [³H]-Spiperone - Test Compound - Haloperidol prep_reagents->incubation filtration Filter & Wash incubation->filtration scintillation Scintillation Counting filtration->scintillation data_analysis Calculate IC50 & Ki scintillation->data_analysis

Workflow for Radioligand Binding Assay.
In Vitro PDE10A Enzyme Inhibition Assay

Objective: To determine the potency (IC50) of 2,4-DIMETHOXY-N'-(3-PYRIDYL)BENZAMIDE to inhibit PDE10A activity.

Materials:

  • Recombinant human PDE10A enzyme.

  • cAMP and cGMP (substrates).

  • 5'-nucleotidase.

  • Assay Buffer: 40 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 0.1 mg/mL BSA.

  • Malachite green-based phosphate detection reagent.

  • Microplate reader.

Protocol:

  • In a 96-well plate, add assay buffer, PDE10A enzyme, and varying concentrations of 2,4-DIMETHOXY-N'-(3-PYRIDYL)BENZAMIDE.

  • Pre-incubate for 15 minutes at 30°C.

  • Initiate the reaction by adding a mixture of cAMP and cGMP (final concentration ~10 nM).

  • Incubate for 30 minutes at 30°C.

  • Stop the PDE reaction and initiate the 5'-nucleotidase reaction by adding the 5'-nucleotidase enzyme.

  • Incubate for 10 minutes at 30°C.

  • Add the malachite green reagent to detect the amount of inorganic phosphate released.

  • Measure the absorbance at 620 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value using non-linear regression analysis.

PDE10A_Inhibition_Pathway cluster_pathway PDE10A Signaling cluster_inhibition Inhibition Mechanism cAMP cAMP five_AMP 5'-AMP cAMP->five_AMP PDE10A Adenosine Adenosine + Pi five_AMP->Adenosine 5'-Nucleotidase Inhibitor 2,4-DIMETHOXY-N'-(3-PYRIDYL)BENZAMIDE Inhibitor->cAMP Inhibits

PDE10A Signaling and Inhibition.

Concluding Remarks

The provided application notes and protocols offer a foundational framework for initiating neuroscience research on 2,4-DIMETHOXY-N'-(3-PYRIDYL)BENZAMIDE. Given the lack of specific literature on this compound, it is imperative that researchers perform comprehensive preliminary studies to validate its potential targets and mechanisms of action. The structural similarity to other neuroactive benzamides suggests that this compound could hold promise as a novel chemical probe or a lead for drug discovery in neuroscience.

Application Note: Aniracetam Impurity A as a Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aniracetam, a nootropic agent of the racetam class, is recognized for its potential cognitive-enhancing effects. As with any active pharmaceutical ingredient (API), the purity of Aniracetam is critical to its safety and efficacy. Regulatory bodies worldwide mandate stringent control over impurities in pharmaceutical products. Aniracetam Impurity A, chemically identified as 4-(4-Methoxybenzamido)butanoic acid, is a known process-related impurity and a potential degradation product of Aniracetam, often formed through hydrolysis. The availability of a well-characterized reference standard for Aniracetam Impurity A is therefore essential for accurate identification, quantification, and control of this impurity in Aniracetam drug substances and products.

This document provides detailed protocols and data for the use of Aniracetam Impurity A as a reference standard in analytical method development, validation, and routine quality control testing.

Chemical and Physical Data

Table 1: Properties of Aniracetam and Aniracetam Impurity A

PropertyAniracetamAniracetam Impurity A
Chemical Name 1-(4-methoxybenzoyl)pyrrolidin-2-one4-(4-Methoxybenzamido)butanoic acid
Synonyms N-anisoyl-2-pyrrolidinone4-(p-anisamido)butyric acid
CAS Number 72432-10-172432-14-5
Molecular Formula C₁₂H₁₃NO₃C₁₂H₁₅NO₄
Molecular Weight 219.24 g/mol 237.26 g/mol
Appearance White or off-white crystalline powderWhite to off-white solid
Solubility Soluble in DMSO and MethanolSlightly soluble in Water, DMSO, and Methanol

Quantitative Data for Reference Standard

A high-purity reference standard is crucial for accurate quantitative analysis. The following table presents typical data found on a Certificate of Analysis for Aniracetam Impurity A reference standard.

Table 2: Certificate of Analysis - Aniracetam Impurity A Reference Standard

TestSpecificationResult
Identification (¹H NMR, ¹³C NMR, MS) Conforms to structureConforms
Purity (HPLC) ≥ 98.0%99.5%
Water Content (Karl Fischer) ≤ 1.0%0.2%
Residual Solvents (GC-HS) Meets USP <467> limitsComplies
Assay (as is) Report Value99.3%

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Quantification of Aniracetam Impurity A

This protocol describes a stability-indicating HPLC method for the separation and quantification of Aniracetam and Aniracetam Impurity A.

Instrumentation and Materials:

  • High-Performance Liquid Chromatograph with UV or Diode Array Detector (DAD)

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC grade Acetonitrile

  • HPLC grade Methanol

  • Potassium dihydrogen phosphate (KH₂PO₄)

  • Orthophosphoric acid

  • Purified water (18.2 MΩ·cm)

  • Aniracetam API

  • Aniracetam Impurity A Reference Standard

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase A 0.01 M Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid
Mobile Phase B Acetonitrile
Gradient Time (min)
0
15
20
22
30
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 280 nm
Injection Volume 10 µL

Sample Preparation:

  • Standard Solution (Aniracetam Impurity A): Accurately weigh about 10 mg of Aniracetam Impurity A Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent). This yields a concentration of approximately 100 µg/mL. Further dilute as needed to prepare calibration standards.

  • Sample Solution (Aniracetam API): Accurately weigh about 50 mg of Aniracetam API into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent. This yields a concentration of approximately 1000 µg/mL.

Procedure:

  • Inject the diluent as a blank to ensure no interfering peaks are present.

  • Inject the standard solutions at various concentrations to establish a calibration curve.

  • Inject the sample solution.

  • Calculate the amount of Aniracetam Impurity A in the Aniracetam API sample using the calibration curve.

Forced Degradation Study Protocol

To demonstrate the stability-indicating nature of the HPLC method, forced degradation studies are performed on the Aniracetam API.

Stress Conditions:

  • Acid Hydrolysis: Dissolve Aniracetam in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve Aniracetam in 0.1 M NaOH and keep at room temperature for 4 hours.

  • Oxidative Degradation: Dissolve Aniracetam in 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose solid Aniracetam to 105°C for 48 hours.

  • Photolytic Degradation: Expose solid Aniracetam to UV light (254 nm) and visible light for 7 days.

After exposure, neutralize the acidic and basic samples, and dilute all samples with the diluent to an appropriate concentration before HPLC analysis. The method should be able to separate the main Aniracetam peak from all degradation products, including Aniracetam Impurity A.

Visualizations

experimental_workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis and Reporting ref_std Weigh Aniracetam Impurity A Reference Standard dissolve_ref Dissolve and Dilute (Standard Solution) ref_std->dissolve_ref api_sample Weigh Aniracetam API Sample dissolve_api Dissolve and Dilute (Sample Solution) api_sample->dissolve_api inject_std Inject Standard Solutions (Calibration Curve) dissolve_ref->inject_std inject_sample Inject Sample Solution dissolve_api->inject_sample hplc_system HPLC System Setup (Column, Mobile Phase, etc.) inject_blank Inject Blank (Diluent) hplc_system->inject_blank inject_blank->inject_std inject_std->inject_sample peak_integration Peak Integration and Identification inject_std->peak_integration inject_sample->peak_integration quantification Quantification of Impurity A peak_integration->quantification report Generate Analysis Report quantification->report

Caption: Experimental workflow for the quantification of Aniracetam Impurity A.

aniracetam_pathway cluster_glutamatergic Glutamatergic System cluster_cholinergic Cholinergic System cluster_monoaminergic Monoaminergic System cluster_neurotrophic Neurotrophic Support Aniracetam Aniracetam AMPA_R AMPA Receptors Aniracetam->AMPA_R NMDA_R NMDA Receptors Aniracetam->NMDA_R Glutamate ↑ Glutamate Release Aniracetam->Glutamate ACh_Release ↑ Acetylcholine Release (Hippocampus) Aniracetam->ACh_Release ACh_Receptors Modulation of Acetylcholine Receptors Aniracetam->ACh_Receptors Dopamine ↑ Dopamine Levels Aniracetam->Dopamine Serotonin ↑ Serotonin Levels Aniracetam->Serotonin BDNF ↑ BDNF Expression Aniracetam->BDNF Cognitive_Enhancement Cognitive Enhancement (Memory, Learning) AMPA_R->Cognitive_Enhancement NMDA_R->Cognitive_Enhancement Glutamate->Cognitive_Enhancement ACh_Release->Cognitive_Enhancement ACh_Receptors->Cognitive_Enhancement Anxiolytic_Effect Anxiolytic Effect Dopamine->Anxiolytic_Effect Serotonin->Anxiolytic_Effect Neuroprotection Neuroprotection BDNF->Neuroprotection

Application Notes and Protocols for the Experimental Use of 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE is a novel small molecule compound with potential applications in cell biology and drug discovery research. Based on the structural motifs common to inhibitors of signal transduction pathways, the hypothesized mechanism of action for this compound is the inhibition of the canonical Wnt/β-catenin signaling pathway. The dysregulation of the Wnt pathway is a hallmark of various cancers, making it a critical target for therapeutic development.

These application notes provide detailed protocols for investigating the effects of 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE on the Wnt/β-catenin signaling pathway in cell culture models. The included methodologies are designed for researchers in cell biology, cancer biology, and drug development.

Hypothesized Mechanism of Action

2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE is postulated to act as an inhibitor of the canonical Wnt/β-catenin signaling pathway. In this pathway, the binding of a Wnt ligand to its receptor complex, Frizzled (FZD) and LRP5/6, leads to the inactivation of the β-catenin destruction complex. This results in the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus. In the nucleus, β-catenin associates with TCF/LEF transcription factors to activate the expression of target genes that drive cell proliferation and survival. It is hypothesized that 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE interferes with a key component of this pathway, leading to the degradation of β-catenin and the suppression of Wnt-mediated gene transcription.

Wnt_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State cluster_nucleus cluster_inhibitor Hypothesized Inhibition DestructionComplex_off Destruction Complex (APC, Axin, GSK3β, CK1α) beta_catenin_off β-catenin DestructionComplex_off->beta_catenin_off Phosphorylation Proteasome Proteasome beta_catenin_off->Proteasome Ubiquitination & Degradation Wnt Wnt Ligand Receptor Frizzled/LRP6 Receptor Wnt->Receptor Dsh Dishevelled (Dvl) Receptor->Dsh DestructionComplex_on Inactive Destruction Complex Dsh->DestructionComplex_on Inhibition beta_catenin_on β-catenin (stabilized) DestructionComplex_on->beta_catenin_on Nucleus Nucleus beta_catenin_on->Nucleus TCF_LEF TCF/LEF beta_catenin_on->TCF_LEF Binding TargetGenes Target Gene Transcription (e.g., c-Myc, Cyclin D1) TCF_LEF->TargetGenes Activation Inhibitor 2,4-DIMETHOXY-N1- (3-PYRIDYL)BENZAMIDE Inhibitor->DestructionComplex_on Prevents Inactivation? Inhibitor->beta_catenin_on Promotes Degradation?

Caption: Hypothesized mechanism of the Wnt/β-catenin signaling pathway and points of potential inhibition.

Data Presentation

The following tables present hypothetical data demonstrating the inhibitory effect of 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE on the Wnt/β-catenin signaling pathway.

Table 1: Inhibition of TCF/LEF Reporter Activity

Cell LineCompound Concentration (µM)Normalized Luciferase Activity (Fold Change)Standard Deviation
HEK293T Vehicle (DMSO)100.08.5
0.185.26.3
1.045.74.1
10.012.32.5
IC50 (µM) 1.8
SW480 Vehicle (DMSO)1.00.08
0.10.820.06
1.00.410.04
10.00.150.02
IC50 (µM) 1.5

Table 2: Reduction of β-catenin Protein Levels

Cell LineTreatment (24h)Relative β-catenin Level (vs. GAPDH)Standard Deviation
HCT116 Vehicle (DMSO)1.000.09
2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE (5 µM)0.350.05
SW480 Vehicle (DMSO)1.000.11
2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE (5 µM)0.420.07

Experimental Protocols

Protocol 1: TCF/LEF Luciferase Reporter Assay

This assay measures the transcriptional activity of the TCF/LEF family of transcription factors, which are activated by nuclear β-catenin. A decrease in luciferase activity indicates inhibition of the Wnt/β-catenin pathway.

Luciferase_Workflow cluster_setup Day 1: Cell Seeding cluster_transfection Day 2: Transfection cluster_treatment Day 3: Treatment cluster_assay Day 4: Luciferase Assay Seed Seed HEK293T or SW480 cells in a 96-well plate Transfect Co-transfect with TOP-Flash/FOP-Flash and Renilla plasmids Seed->Transfect Treat Treat cells with varying concentrations of 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE Transfect->Treat Lyse Lyse cells Treat->Lyse Measure Measure Firefly and Renilla luciferase activity Lyse->Measure Analyze Analyze data: Normalize Firefly to Renilla and calculate fold change Measure->Analyze

Caption: Workflow for the TCF/LEF Luciferase Reporter Assay.

Materials:

  • HEK293T or SW480 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • TOP-Flash and FOP-Flash luciferase reporter plasmids (e.g., from Addgene)

  • Renilla luciferase plasmid (for normalization)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • 96-well white, clear-bottom tissue culture plates

  • 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE

  • Dual-Luciferase Reporter Assay System (e.g., from Promega)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed HEK293T or SW480 cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Transfection:

    • Prepare the transfection mix according to the manufacturer's protocol. For each well, co-transfect 100 ng of either TOP-Flash or FOP-Flash plasmid with 10 ng of Renilla plasmid.

    • Add the transfection mix to the cells and incubate for 24 hours.

  • Treatment:

    • Prepare serial dilutions of 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE in complete medium.

    • Remove the transfection medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

    • Incubate for another 24 hours.

  • Luciferase Assay:

    • Perform the dual-luciferase assay according to the manufacturer's instructions.

    • Measure both Firefly (TOP/FOP-Flash) and Renilla luciferase activities using a luminometer.

  • Data Analysis:

    • Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.

    • The Wnt signaling activity is expressed as the ratio of normalized TOP-Flash to FOP-Flash activity.[1][2][3][4][5]

    • Plot the dose-response curve and calculate the IC50 value.

Protocol 2: Western Blotting for β-catenin

This protocol is used to determine the total cellular levels of β-catenin protein. A decrease in β-catenin levels upon treatment with 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE would support its role as a Wnt pathway inhibitor.

WesternBlot_Workflow cluster_prep Cell Culture & Treatment cluster_lysis Protein Extraction cluster_electrophoresis SDS-PAGE & Transfer cluster_immunoblot Immunodetection Culture Culture HCT116 or SW480 cells Treat_wb Treat with 2,4-DIMETHOXY-N1- (3-PYRIDYL)BENZAMIDE and vehicle control Culture->Treat_wb Lyse_wb Lyse cells and quantify protein concentration Treat_wb->Lyse_wb SDS_PAGE Separate proteins by SDS-PAGE Lyse_wb->SDS_PAGE Transfer Transfer proteins to a PVDF membrane SDS_PAGE->Transfer Block Block the membrane Transfer->Block PrimaryAb Incubate with primary antibodies (anti-β-catenin and anti-GAPDH) Block->PrimaryAb SecondaryAb Incubate with HRP-conjugated secondary antibody PrimaryAb->SecondaryAb Detect Detect chemiluminescence SecondaryAb->Detect

Caption: Workflow for Western Blotting of β-catenin.

Materials:

  • HCT116 or SW480 cells

  • Complete cell culture medium

  • 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-β-catenin (e.g., Abcam, ab32572)[6]

    • Mouse anti-GAPDH (e.g., Cell Signaling Technology, #97166)[7]

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed HCT116 or SW480 cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with the desired concentration of 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE or vehicle for 24 hours.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

    • Quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunodetection:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-β-catenin antibody (e.g., 1:1000 dilution) and anti-GAPDH antibody (e.g., 1:1000 dilution) overnight at 4°C.[6][8]

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the ECL substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis:

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Normalize the β-catenin band intensity to the GAPDH loading control.

Troubleshooting

  • High background in Western blots: Ensure adequate washing steps and use a fresh blocking buffer. Optimize antibody concentrations.

  • Low luciferase signal: Check cell viability after transfection and treatment. Ensure the use of a sensitive luminometer and fresh luciferase assay reagents.

  • Inconsistent results: Maintain consistent cell passage numbers and confluency. Ensure accurate pipetting and serial dilutions of the compound.

Safety Precautions

  • Handle 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE with appropriate personal protective equipment (gloves, lab coat, safety glasses).

  • Follow standard laboratory safety procedures for cell culture and handling of chemicals.

  • Dispose of all chemical and biological waste according to institutional guidelines.

References

Animal Models for Studying the Effects of 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE and Other Selective HDAC3 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to HDAC3 Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones and other non-histone proteins. This deacetylation leads to a more compact chromatin structure, generally resulting in transcriptional repression. HDAC3, a Class I HDAC, has been implicated in the pathophysiology of various diseases, including neurodegenerative disorders, inflammation, and cancer. Selective inhibition of HDAC3 is a promising therapeutic strategy to counteract these pathological processes. RGFP966 is a potent and selective inhibitor of HDAC3, with an IC50 of 80 nM, and has been extensively used in preclinical animal models to explore the therapeutic potential of HDAC3 inhibition.[1][2] It is known to be blood-brain barrier penetrant, making it suitable for studying effects on the central nervous system.[2][3]

Preclinical Rationale for Animal Studies

Selective HDAC3 inhibition with compounds like RGFP966 has demonstrated therapeutic potential in a variety of disease models:

  • Neuroprotection: In models of traumatic brain injury (TBI) and Huntington's disease, RGFP966 has been shown to reduce neuronal damage, improve motor function, and enhance cognitive performance.[4][5] The neuroprotective effects are partly attributed to the activation of the Nrf2 antioxidant pathway and reduction of neuroinflammation.[4][6]

  • Anti-inflammatory Effects: RGFP966 can attenuate inflammatory responses by inhibiting the transcriptional activity of NF-κB p65.[7] This has been demonstrated in models of allergic rhinitis, lipopolysaccharide (LPS)-induced neuroinflammation, and in macrophage cell lines.[7][8][9][10]

  • Cancer: HDAC inhibitors, as a class, are known to inhibit the growth of cancer cells both in vitro and in mouse xenograft models.[1] RGFP966 has been shown to decrease cell growth in cutaneous T-cell lymphoma (CTCL) cell lines by inducing apoptosis.[1][11]

  • Ocular Diseases: In a mouse model of optic nerve crush, RGFP966 protected against retinal ganglion cell death, suggesting its potential for treating glaucoma and other optic neuropathies.[3]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies involving RGFP966.

Table 1: In Vitro Potency of RGFP966

TargetIC50 (nM)Assay TypeReference
HDAC380Cell-free deacetylation assay[1][2]
HDAC1>15,000Cell-free deacetylation assay[1]
HDAC2>15,000Cell-free deacetylation assay[1]

Table 2: Summary of In Vivo Animal Studies with RGFP966

Animal ModelSpecies/StrainRGFP966 Dose and RouteKey FindingsReference
Traumatic Brain Injury (TBI)Rat10 mg/kg, i.p.Reduced brain edema, improved neurological function, activated Nrf2 pathway.[4]
Huntington's DiseaseN171-82Q Transgenic Mouse10 and 25 mg/kg, s.c.Improved motor deficits, neuroprotective effects on striatal volume.[5]
Allergic RhinitisOVA-induced MouseNot specifiedReduced sneezing, nose rubbing, and levels of IgE and inflammatory cytokines.[8]
Neuroinflammation (Demyelination)Cuprizone-induced MouseNot specifiedProtected white matter, reduced neurological deficits, inhibited microglial activation.[9][12]
Optic Nerve CrushC57BL/6 Mouse2 and 10 mg/kg, i.p.Prevented histone deacetylation and protected retinal ganglion cells from apoptosis.[3]
Surgical Brain InjuryRat10 mg/kg, i.p.Reduced brain edema and apoptosis, improved neurological function.[6]

Experimental Protocols

Protocol 1: Evaluation of Neuroprotective Effects in a Traumatic Brain Injury (TBI) Rat Model
  • Animal Model: Adult male Sprague-Dawley rats.

  • TBI Induction: Controlled cortical impact (CCI) model. Anesthetize the rat and perform a craniotomy. A pneumatic impactor is used to induce a standardized cortical injury.

  • Drug Administration:

    • Formulation: Dissolve RGFP966 in a vehicle solution (e.g., 1% DMSO in saline).[4]

    • Dosing: Administer RGFP966 at 10 mg/kg via intraperitoneal (i.p.) injection.[4]

    • Schedule: Administer the first dose immediately after TBI, followed by twice-daily injections.[4]

  • Behavioral Assessment:

    • Modified Neurological Severity Score (mNSS): Evaluate motor and sensory function at 24, 48, and 72 hours post-injury.[4]

  • Biochemical and Histological Analysis (at 72 hours post-injury):

    • Brain Water Content: Measure the wet and dry weight of the brain hemispheres to assess edema.[4]

    • Western Blot Analysis: Collect cortical tissue surrounding the injury site. Analyze the expression and acetylation levels of key proteins:

      • Histone H3 and H4 acetylation (to confirm target engagement).[4]

      • HDAC3 expression.[4]

      • Nrf2, HO-1, NQO1 (to assess antioxidant response).[4]

      • NLRP3, HMGB1, TLR4 (to assess neuroinflammation).[4]

    • Immunohistochemistry/Immunofluorescence: Perfuse the animals and prepare brain sections. Stain for neuronal markers (e.g., Nissl staining) and apoptosis markers (e.g., TUNEL staining).[4]

    • ELISA: Collect serum to measure levels of inflammatory cytokines such as TNF-α, IL-1β, and IL-18.[4]

Protocol 2: Assessment of Anti-inflammatory Properties in a Mouse Model of Allergic Rhinitis
  • Animal Model: BALB/c mice.

  • Induction of Allergic Rhinitis:

    • Sensitization: Sensitize mice by i.p. injection of ovalbumin (OVA) emulsified in alum on days 0 and 7.

    • Challenge: From day 14, challenge the mice intranasally with OVA for 7 consecutive days.

  • Drug Administration:

    • Administer RGFP966 (dose to be optimized, e.g., via i.p. injection) one hour before each OVA challenge.

  • Evaluation of Allergic Symptoms:

    • Count the number of sneezes and nose-rubbing movements in a 15-minute period immediately after the final OVA challenge.[8]

  • Sample Collection and Analysis (24 hours after the final challenge):

    • Serum Analysis: Collect blood to measure serum levels of OVA-specific IgE by ELISA.[8]

    • Nasal Lavage Fluid (NALF) Analysis: Collect NALF to count infiltrating inflammatory cells (e.g., eosinophils).[8]

    • Histological Analysis: Collect nasal tissue for hematoxylin and eosin (H&E) staining to observe inflammatory cell infiltration and periodic acid-Schiff (PAS) staining to identify goblet cells.[8]

    • Gene and Protein Expression: Analyze nasal tissue for the expression of inflammatory cytokines (e.g., IL-4, IL-5, IL-13) by RT-qPCR and HDAC3 levels by Western blot.[8]

Visualizations

HDAC3_Inhibition_Pathway cluster_extracellular Extracellular/Cytoplasm cluster_nucleus Nucleus RGFP966 RGFP966 HDAC3 HDAC3 RGFP966->HDAC3 Inhibits RGFP966->HDAC3 Enters Nucleus Histones Histones HDAC3->Histones Deacetylates NFkB NF-κB p65 HDAC3->NFkB Deacetylates (Co-activation) AcetylatedHistones Acetylated Histones GeneTranscription Gene Transcription AcetylatedHistones->GeneTranscription Promotes Acetylated_NFkB Acetylated NF-κB p65 InflammatoryGenes Inflammatory Gene Expression Acetylated_NFkB->InflammatoryGenes Reduces Binding Nrf2 Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to AntioxidantGenes Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->AntioxidantGenes Activates

Caption: Signaling pathway of HDAC3 inhibition by RGFP966.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Analysis Phase cluster_outcome Outcome Animal_Model Select Animal Model (e.g., Rat, Mouse) Disease_Induction Induce Disease/Injury (e.g., TBI, OVA Challenge) Animal_Model->Disease_Induction Grouping Randomize into Groups (Vehicle, RGFP966) Disease_Induction->Grouping Drug_Admin Administer RGFP966/Vehicle (e.g., 10 mg/kg i.p.) Grouping->Drug_Admin Behavioral_Tests Conduct Behavioral Assessments (e.g., mNSS, Symptom Scoring) Drug_Admin->Behavioral_Tests During/After Treatment Sample_Collection Collect Samples (Brain, Serum, Nasal Tissue) Drug_Admin->Sample_Collection Endpoint Behavioral_Tests->Sample_Collection Histology Histology & IHC (Nissl, TUNEL, H&E) Sample_Collection->Histology Biochemistry Biochemical Assays (ELISA, Western Blot) Sample_Collection->Biochemistry Molecular_Biology Molecular Analysis (RT-qPCR) Sample_Collection->Molecular_Biology Data_Analysis Data Analysis & Interpretation Histology->Data_Analysis Biochemistry->Data_Analysis Molecular_Biology->Data_Analysis

References

2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE for receptor binding assays

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols for Receptor Binding Assays

Topic: 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE (Compound X)

Audience: Researchers, scientists, and drug development professionals.

Introduction

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Within this class, N-pyridyl benzamides have emerged as promising modulators of various physiological targets. High-throughput screening efforts have identified N-pyridyl-3-benzamides as modulators of the human Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, an ion channel critical in pain and temperature sensation.[1]

This document provides detailed protocols and application notes for characterizing the binding affinity of the novel compound 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE (hereafter referred to as Compound X) using receptor binding assays. The protocols are centered around the TRPV1 receptor as a potential target, based on the activity of structurally related molecules.[1]

Disclaimer: The quantitative data presented herein is illustrative and based on structurally similar N-pyridyl benzamide compounds found in the literature. It serves as a guide for experimental design and data interpretation for Compound X.

Data Presentation: Receptor Binding Profile

The binding affinity of a test compound is typically determined by a competitive binding assay, where the compound's ability to displace a known radioligand from the target receptor is measured. The resulting data are often presented as an IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding), which can be converted to a Ki (inhibition constant) value.

Table 1: Illustrative Receptor Binding Affinity for Compound X and Related Analogs

CompoundTarget ReceptorRadioligandAssay TypeKi (nM)
Compound X Human TRPV1[³H]ResiniferatoxinCompetitionTBD
Analog A (N-pyridyl-3-benzamide)Human TRPV1[³H]ResiniferatoxinCompetition85
Analog B (N-quinolin-3-yl-benzamide)Human TRPV1[³H]ResiniferatoxinCompetition12
Capsaicin (Reference Agonist)Human TRPV1[³H]ResiniferatoxinCompetition250
Capsazepine (Reference Antagonist)Human TRPV1[³H]ResiniferatoxinCompetition150
TBD: To Be Determined. Data for analogs is hypothetical and for illustrative purposes.

Experimental Protocols

A competitive radioligand binding assay is considered the gold standard for determining the binding affinity of a test compound for a target receptor.[2][3] The following protocol describes a filtration-based assay to determine the Ki of Compound X for the human TRPV1 receptor using [³H]Resiniferatoxin ([³H]RTX), a potent TRPV1 agonist, as the radioligand.[4][5]

Materials and Reagents
  • Receptor Source: Cell membranes from HEK293 cells stably expressing human TRPV1.

  • Radioligand: [³H]Resiniferatoxin ([³H]RTX), specific activity >40 Ci/mmol.

  • Test Compound: Compound X (2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE), prepared in DMSO.

  • Non-Specific Binding (NSB) Control: A high concentration (e.g., 1 µM) of a non-radiolabeled, high-affinity TRPV1 ligand (e.g., unlabeled RTX or Capsaicin).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[6]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Plate: 96-well GF/C filter plate, pre-soaked in 0.3% polyethyleneimine (PEI).[6]

  • Scintillation Cocktail: Betaplate Scint or equivalent.

  • Equipment: 96-well plate harvester, liquid scintillation counter, multi-channel pipettes.

Protocol: Competitive Radioligand Binding Assay
  • Membrane Preparation:

    • Thaw the frozen cell membrane aliquots on ice.

    • Resuspend the membrane pellet in ice-cold Assay Buffer to a final protein concentration of 10-20 µg per well.[6] Homogenize gently.

    • Keep the membrane preparation on ice throughout the setup.

  • Assay Plate Setup:

    • The assay is performed in a 96-well plate with a final volume of 250 µL per well.[6]

    • Total Binding (TB) wells: Add 50 µL of Assay Buffer.

    • Non-Specific Binding (NSB) wells: Add 50 µL of the NSB control compound (e.g., 1 µM unlabeled RTX).

    • Test Compound wells: Add 50 µL of Compound X at various concentrations (e.g., 10 concentrations over a five-log unit range, from 0.1 nM to 10 µM).[2] Perform in duplicate or triplicate.

  • Reagent Addition:

    • To all wells, add 50 µL of the [³H]RTX solution (prepared in Assay Buffer at a final concentration at or below its Kd, e.g., 50-100 pM).

    • Initiate the binding reaction by adding 150 µL of the membrane preparation to all wells.

  • Incubation:

    • Seal the plate and incubate for 60-90 minutes at 30°C with gentle agitation.[6] This allows the binding reaction to reach equilibrium.

  • Filtration and Washing:

    • Terminate the incubation by rapid vacuum filtration through the pre-soaked GF/C filter plate using a 96-well cell harvester.[6]

    • Quickly wash the filters four times with 200 µL of ice-cold Wash Buffer to separate bound from free radioligand.

  • Radioactivity Counting:

    • Dry the filter plate for 30 minutes at 50°C.[6]

    • Add 50 µL of scintillation cocktail to each well.

    • Count the radioactivity (in counts per minute, CPM) in a liquid scintillation counter.

Data Analysis
  • Calculate Specific Binding: For each concentration of Compound X, subtract the average CPM from the NSB wells from the average CPM of the total binding wells.

    • Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM)

  • Generate Competition Curve: Plot the specific binding (as a percentage of the maximum specific binding) against the logarithm of the Compound X concentration.

  • Determine IC50: Use non-linear regression analysis (e.g., in GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC50 value.

  • Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:[6]

    • Ki = IC50 / (1 + ([L]/Kd))

    • Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Visualization of Pathways and Workflows

TRPV1 Signaling Pathway

The TRPV1 channel is a non-selective cation channel that, upon activation by stimuli like capsaicin, heat, or protons, allows an influx of Ca²⁺ and Na⁺.[7] This influx leads to membrane depolarization and the initiation of a pain signal. The channel's activity is also modulated by intracellular signaling cascades, including phosphorylation by Protein Kinase A (PKA) and Protein Kinase C (PKC).[8][9]

TRPV1_Signaling_Pathway cluster_membrane Cell Membrane cluster_stimuli External Stimuli cluster_intracellular Intracellular Signaling TRPV1 TRPV1 Channel (Inactive) TRPV1_active TRPV1 Channel (Active) TRPV1->TRPV1_active Activation Ca_Influx Ca²⁺ / Na⁺ Influx TRPV1_active->Ca_Influx Opens Capsaicin Capsaicin (e.g., Compound X) Capsaicin->TRPV1 Binds to Heat Heat (>42°C) Heat->TRPV1 Protons Protons (H+) Protons->TRPV1 Depolarization Membrane Depolarization Ca_Influx->Depolarization Causes PainSignal Action Potential (Pain Signal to CNS) Depolarization->PainSignal Initiates PKC PKC PKC->TRPV1_active Phosphorylates & Sensitizes PKA PKA PKA->TRPV1_active Phosphorylates & Sensitizes

Caption: TRPV1 Receptor Activation and Signaling Pathway.

Experimental Workflow

The following diagram outlines the key steps of the competitive radioligand binding assay.

Experimental_Workflow A 1. Prepare Reagents (Membranes, Buffers, Radioligand, Compound X) B 2. Set Up 96-Well Plate (Total, NSB, Compound X wells) A->B C 3. Add Radioligand ([³H]RTX) & Membranes to all wells B->C D 4. Incubate Plate (e.g., 60 min @ 30°C) C->D E 5. Filter & Wash (Separate Bound from Free) D->E F 6. Add Scintillation Cocktail & Count CPM E->F G 7. Data Analysis (Calculate Ki from IC50) F->G

Caption: Workflow for Competitive Radioligand Binding Assay.

References

Application of 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes

Compound Name: CHM-1 (2'-fluoro-6,7-methylenedioxy-2-phenyl-4-quinolone)

Therapeutic Area: Oncology, specifically Hepatocellular Carcinoma (HCC)

Mechanism of Action: CHM-1 is a potent antimitotic agent that functions by inhibiting tubulin polymerization.[1] It interacts with tubulin at the colchicine-binding site, leading to the disruption of microtubule organization.[1] This disruption causes cell cycle arrest in the G2-M phase.[1][2] Subsequently, CHM-1 induces apoptotic cell death through a caspase-independent pathway, which involves the translocation of the Apoptosis-Inducing Factor (AIF) from the mitochondria to the nucleus.[1][2]

Key Features:

  • High Potency: Exhibits significant growth inhibition in human hepatocellular carcinoma cell lines in a concentration-dependent manner.[1]

  • Selectivity: Shows a broader therapeutic window between cancer cells and normal cells compared to conventional chemotherapeutic agents like doxorubicin.[2]

  • In Vivo Efficacy: Demonstrates dose-dependent tumor regression and prolonged lifespan in mouse xenograft models of liver cancer.[1][2]

  • Novel Apoptotic Pathway: Induces apoptosis via a caspase-independent mechanism, which may be effective in chemoresistant tumors.[1]

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of CHM-1.

Table 1: In Vitro Growth Inhibition of CHM-1 in Human Hepatocellular Carcinoma Cell Lines

Cell LineIC50 (µM)
HA22TData not specified in provided abstracts
Hep3BData not specified in provided abstracts
HepG2Data not specified in provided abstracts

Note: While the abstracts state concentration-dependent growth inhibition, specific IC50 values are not provided.

Table 2: In Vivo Antitumor Activity of CHM-1 in HA22T Xenograft Model

Treatment GroupDosage and AdministrationT/C Value (%)Outcome
CHM-1i.p. injection, twice weekly167 (P < 0.01)Significant antitumor activity and prolonged lifespan.[2]
Doxorubicini.p. injection, twice weeklyNot specifiedNo antitumor benefit, toxic effects observed.[2]
ControlNot specified100-

T/C Value: Ratio of median survival time in the treatment group (T) to the control group (C).

Experimental Protocols

In Vitro Cell Viability Assay

Objective: To determine the concentration-dependent inhibitory effect of CHM-1 on the growth of hepatocellular carcinoma cells.

Materials:

  • Hepatocellular carcinoma cell lines (e.g., HA22T, Hep3B, HepG2)

  • Normal liver cell line (for selectivity assessment)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • CHM-1 compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • 96-well plates

  • Spectrophotometer

Protocol:

  • Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of CHM-1 in a complete culture medium. The final DMSO concentration should be kept below 0.1%.

  • Remove the overnight culture medium and add 100 µL of the CHM-1 dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Tubulin Polymerization Assay

Objective: To assess the direct effect of CHM-1 on microtubule formation in vitro.

Materials:

  • Purified tubulin protein

  • GTP (Guanosine triphosphate)

  • Tubulin polymerization buffer

  • CHM-1, Colchicine (positive control), Paclitaxel (positive control)

  • Spectrophotometer with temperature control

Protocol:

  • Prepare a reaction mixture containing tubulin in polymerization buffer.

  • Add CHM-1 or control compounds at desired concentrations.

  • Initiate polymerization by adding GTP and incubating the mixture at 37°C.

  • Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.

  • Compare the polymerization curves of CHM-1-treated samples with the controls to determine its inhibitory effect.

In Vivo Antitumor Efficacy Study

Objective: To evaluate the antitumor activity of CHM-1 in a mouse xenograft model of hepatocellular carcinoma.

Materials:

  • Male severe combined immunodeficient (SCID) mice

  • HA22T human hepatocellular carcinoma cells

  • CHM-1 and Doxorubicin

  • Phosphate-buffered saline (PBS) or appropriate vehicle

  • Calipers

Protocol:

  • Inject 1 x 10^7 HA22T cells intraperitoneally (i.p.) into male SCID mice on day 0.[2]

  • On day 1, begin treatment with CHM-1, doxorubicin, or vehicle control.[2]

  • Administer drugs via i.p. injection twice weekly.[2]

  • Monitor tumor growth by measuring tumor dimensions (length and width) with calipers twice a week. Calculate tumor volume using the formula: V = (length x width^2) / 2.[2]

  • Record the body weight of the mice to assess toxicity.

  • Monitor the survival of the mice daily and record any deaths.[2]

  • At the end of the study (e.g., after one month of treatment or when control mice show significant tumor burden), sacrifice the mice and excise the tumors for further analysis (e.g., immunohistochemistry).[2]

  • Calculate the T/C value to assess antitumor activity.[2]

Visualizations

CHM1_Mechanism_of_Action cluster_cell Cancer Cell cluster_mito cluster_nuc CHM1 CHM-1 Tubulin Tubulin CHM1->Tubulin Binds at colchicine site Microtubules Microtubules CHM1->Microtubules Inhibits Polymerization Tubulin->Microtubules Polymerization G2M_Phase G2-M Phase Arrest Microtubules->G2M_Phase Disruption leads to Cdc2_CyclinB1 Cdc2/Cyclin B1 Complex Activation G2M_Phase->Cdc2_CyclinB1 Associated with Apoptosis Caspase-Independent Apoptosis G2M_Phase->Apoptosis Induces Mitochondrion Mitochondrion AIF_Cyto AIF (Cytosol) Mitochondrion->AIF_Cyto AIF Translocation AIF_Mito AIF Nucleus Nucleus AIF_Cyto->Nucleus AIF_Cyto->Apoptosis Triggers AIF_Nuc AIF (Nucleus)

Caption: Mechanism of action of CHM-1 in cancer cells.

Experimental_Workflow_In_Vivo start Start: HA22T Cell Culture injection Intraperitoneal Injection into SCID mice start->injection treatment Treatment Initiation (Day 1) (CHM-1, Doxorubicin, Vehicle) injection->treatment monitoring Tumor Volume & Body Weight Measurement (Twice Weekly) treatment->monitoring survival Daily Survival Monitoring treatment->survival endpoint Endpoint: Sacrifice & Tumor Excision monitoring->endpoint survival->endpoint analysis Data Analysis: T/C Value, Tumor Weight endpoint->analysis end Conclusion analysis->end

Caption: In vivo experimental workflow for CHM-1 efficacy.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for a successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the synthesis of 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE?

A1: The primary challenge in this synthesis is the amide coupling step between 2,4-dimethoxybenzoic acid and 3-aminopyridine. 3-Aminopyridine is known to be a poor nucleophile, which can lead to low reaction yields and the need for harsh reaction conditions.[1] Standard coupling protocols may not be effective.[1]

Q2: Which coupling reagents are recommended for this synthesis?

A2: Due to the low nucleophilicity of 3-aminopyridine, standard coupling reagents like HATU and EDC/HOBt may not yield satisfactory results.[1][2] More robust methods, such as converting the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, may be necessary to achieve a successful reaction.[1] However, these aggressive reagents can lead to side reactions and require careful optimization.[1]

Q3: What are some common side reactions to be aware of?

A3: When using aggressive chlorinating agents like SOCl₂, potential side reactions include chlorination of the aromatic rings and formation of undesired byproducts.[1] With carbodiimide-based coupling reagents, the formation of N-acylurea byproducts can complicate purification.

Q4: How can I purify the final product?

A4: Purification of pyridine-containing compounds can be challenging. Column chromatography on silica gel is a common method. Additionally, acidic washes (e.g., with dilute HCl) can be used to remove unreacted 3-aminopyridine by converting it to its water-soluble hydrochloride salt.[3] Co-evaporation with a solvent like toluene can also help remove residual pyridine.[3]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE.

Problem IDIssuePossible CausesSuggested Solutions
LC-01 Low or no product formation - Ineffective coupling reagent.- Low nucleophilicity of 3-aminopyridine.[1]- Inadequate reaction temperature.- Presence of moisture.[2]- Switch to a more reactive coupling method (e.g., acid chloride formation with SOCl₂).- Increase the reaction temperature.- Ensure all reagents and solvents are anhydrous.[2]
IM-01 Presence of multiple impurities in crude product - Side reactions from harsh coupling conditions.[1]- Decomposition of starting materials or product.- Optimize reaction conditions (temperature, reaction time).- Use a milder coupling reagent if possible, with extended reaction times.- Perform a thorough purification by column chromatography.
PU-01 Difficulty in removing unreacted 3-aminopyridine - Basic nature of the amine.- Wash the organic layer with dilute aqueous HCl to form the water-soluble pyridinium salt.[3]- Utilize co-evaporation with toluene to remove traces of pyridine.[3]
PU-02 Co-elution of product and impurities during column chromatography - Similar polarities of the compounds.- Experiment with different solvent systems for chromatography.- Consider recrystallization as an alternative or additional purification step.

Experimental Protocols

Representative Experimental Protocol: Acid Chloride Method

Step 1: Formation of 2,4-Dimethoxybenzoyl Chloride

  • To a solution of 2,4-dimethoxybenzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (SOCl₂) (1.2 eq) dropwise at 0 °C under an inert atmosphere.

  • Add a catalytic amount of dimethylformamide (DMF).

  • Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

  • Remove the excess SOCl₂ and solvent under reduced pressure. The resulting crude 2,4-dimethoxybenzoyl chloride is often used in the next step without further purification.

Step 2: Amide Coupling

  • Dissolve 3-aminopyridine (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) in anhydrous DCM under an inert atmosphere and cool to 0 °C.

  • Add the crude 2,4-dimethoxybenzoyl chloride (1.1 eq) dissolved in anhydrous DCM dropwise to the cooled solution of 3-aminopyridine.

  • Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the organic layer with dilute aqueous HCl to remove excess 3-aminopyridine, followed by a wash with saturated aqueous sodium bicarbonate, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation

Table 1: Reagent Stoichiometry for Acid Chloride Method

ReagentMolecular Weight ( g/mol )Equivalents
2,4-Dimethoxybenzoic Acid182.171.0
Thionyl Chloride118.971.2
3-Aminopyridine94.111.0
Triethylamine101.191.5

Visualizations

experimental_workflow cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Amide Coupling cluster_purification Purification start1 2,4-Dimethoxybenzoic Acid product1 2,4-Dimethoxybenzoyl Chloride start1->product1 Reflux reagent1 SOCl2, cat. DMF reagent1->product1 product2 Crude Product product1->product2 0 °C to RT start2 3-Aminopyridine start2->product2 reagent2 Base (TEA/DIPEA) reagent2->product2 workup Aqueous Workup product2->workup purify Column Chromatography workup->purify final_product Pure Product purify->final_product

Caption: Experimental workflow for the synthesis of 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE.

troubleshooting_guide cluster_low_yield Low/No Product (LC-01) cluster_impurities Multiple Impurities (IM-01) cluster_purification_issues Purification Difficulty (PU-01/02) start Problem Encountered cause1 Ineffective Coupling? start->cause1 cause2 Moisture Present? start->cause2 cause3 Harsh Conditions? start->cause3 cause4 Unreacted Amine? start->cause4 cause5 Co-elution? start->cause5 solution1 Use Acid Chloride Method cause1->solution1 solution2 Use Anhydrous Conditions cause2->solution2 solution3 Optimize Temp/Time cause3->solution3 solution4 Acidic Wash (HCl) cause4->solution4 solution5 Change Eluent/Recrystallize cause5->solution5

Caption: Troubleshooting logic for common synthesis challenges.

References

Technical Support Center: Synthesis of 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,4-dimethoxy-N1-(3-pyridyl)benzamide.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, providing potential causes and actionable solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low to No Product Formation • Ineffective carboxylic acid activation.• Low reactivity of the amine.• Inappropriate solvent or temperature.Optimize the coupling agent. Common choices include DCC/DMAP, HATU, or converting the carboxylic acid to an acid chloride (e.g., using SOCl₂ or (COCl)₂).• Increase reaction temperature. Monitor for potential decomposition.• Use a more polar aprotic solvent like DMF or DMSO to improve solubility of reactants.• Add a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) to neutralize any generated acids.
Formation of Significant Impurities Side reaction with the coupling agent. For example, DCC can form a difficult-to-remove N-acylurea byproduct.• Self-condensation of the activated carboxylic acid.Decomposition of starting materials or product at elevated temperatures.Choose a different coupling agent. For example, EDC is often used as it forms a water-soluble urea byproduct that is easily removed during aqueous workup.• Control the reaction temperature. Run the reaction at a lower temperature for a longer period.• Optimize the stoichiometry. Use a slight excess (1.1-1.2 equivalents) of the amine to ensure the complete reaction of the activated carboxylic acid.
Difficult Purification of the Final Product Co-elution of the product with starting materials or byproducts during column chromatography.• Product insolubility or oiling out during crystallization.Perform an acidic or basic wash during the workup to remove unreacted starting materials. 2,4-dimethoxybenzoic acid can be removed with a basic wash, and 3-aminopyridine with an acidic wash.• Screen different solvent systems for both chromatography and crystallization.• Consider a salt formation/precipitation step to purify the product if it has a suitable basic or acidic handle.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2,4-dimethoxy-N1-(3-pyridyl)benzamide?

A1: The most common method is the direct amidation of 2,4-dimethoxybenzoic acid with 3-aminopyridine. This typically involves the use of a coupling agent to activate the carboxylic acid.

Q2: How do I choose the right coupling agent for this synthesis?

A2: The choice of coupling agent can significantly impact the reaction yield and purity.

  • Carbodiimides (e.g., DCC, EDC): Widely used and effective. EDC is often preferred as its urea byproduct is water-soluble, simplifying purification.

  • Phosphonium salts (e.g., PyBOP, BOP): Highly efficient but can be more expensive.

  • Uronium salts (e.g., HATU, HBTU): Known for rapid reaction times and high yields, particularly for sterically hindered substrates.

It is recommended to screen a few different coupling agents to find the optimal one for your specific conditions.

Q3: What are the key reaction parameters to optimize for improving the yield?

A3: The key parameters to optimize are:

  • Coupling Agent and Additives: As discussed above. Additives like DMAP or HOBt can improve reaction rates and reduce side reactions.

  • Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), dimethylformamide (DMF), or acetonitrile (ACN) are commonly used. The choice of solvent can affect the solubility of reactants and the reaction rate.

  • Temperature: Reactions are often started at 0°C during the addition of the coupling agent and then allowed to warm to room temperature. In some cases, gentle heating may be required to drive the reaction to completion.

  • Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes, always follow standard laboratory safety procedures.

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Coupling agents can be sensitizers or irritants; handle them with care.

  • Thionyl chloride and oxalyl chloride, if used to make the acid chloride, are corrosive and react violently with water.

Experimental Protocols

Protocol 1: Amidation using EDC and HOBt
  • Reactant Preparation: In a round-bottom flask, dissolve 2,4-dimethoxybenzoic acid (1.0 eq) and 3-aminopyridine (1.1 eq) in anhydrous DMF.

  • Reagent Addition: Add HOBt (1.2 eq) to the solution. Cool the mixture to 0°C in an ice bath.

  • Coupling: Slowly add EDC (1.2 eq) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis via the Acid Chloride
  • Acid Chloride Formation: In a round-bottom flask, suspend 2,4-dimethoxybenzoic acid (1.0 eq) in anhydrous DCM. Add a catalytic amount of DMF. Slowly add oxalyl chloride (1.5 eq) at 0°C. Stir at room temperature for 1-2 hours until the evolution of gas ceases. Remove the solvent and excess oxalyl chloride under reduced pressure.

  • Amidation: Dissolve the resulting crude acid chloride in anhydrous DCM. In a separate flask, dissolve 3-aminopyridine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Reaction: Slowly add the acid chloride solution to the amine solution at 0°C. Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Workup: Quench the reaction with water. Separate the organic layer and wash with saturated aqueous NaHCO₃ and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Amidation Reaction 2,4-dimethoxybenzoic_acid 2,4-Dimethoxybenzoic Acid Coupling_Agent Coupling Agent (e.g., EDC, HATU) 2,4-dimethoxybenzoic_acid->Coupling_Agent Activation 3-aminopyridine 3-Aminopyridine Product 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE 3-aminopyridine->Product Coupling_Agent->Product Solvent_Base Solvent / Base (e.g., DMF, DIPEA) Troubleshooting_Workflow start Low Yield Observed check_activation Is Carboxylic Acid Activation Complete? start->check_activation change_coupling Change Coupling Agent (e.g., to HATU) check_activation->change_coupling No check_solubility Are Reactants Soluble? check_activation->check_solubility Yes end Improved Yield change_coupling->end increase_temp Increase Reaction Temperature optimize_base Optimize Base (e.g., add DIPEA) increase_temp->optimize_base check_solubility->increase_temp Yes change_solvent Change Solvent (e.g., to DMF) check_solubility->change_solvent No change_solvent->end optimize_base->end Parameter_Relationships Yield Yield & Purity Coupling_Agent Coupling Agent Yield->Coupling_Agent Impacts Activation Temperature Temperature Yield->Temperature Affects Rate & Side Reactions Solvent Solvent Yield->Solvent Influences Solubility Time Reaction Time Yield->Time Determines Completion

Technical Support Center: Purification of Aniracetam Impurity A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of Aniracetam and the removal of its common process-related impurity, Aniracetam Impurity A (4-(4-Methoxybenzamido)butanoic acid).

Frequently Asked Questions (FAQs)

Q1: What is Aniracetam Impurity A and how is it formed?

Aniracetam Impurity A is chemically identified as 4-(4-Methoxybenzamido)butanoic acid. It is primarily a process-related impurity that can arise during the synthesis of Aniracetam. The synthesis of Aniracetam often involves the reaction of 2-pyrrolidinone with p-anisoyl chloride. An alternative synthesis route involves the reaction of gamma-aminobutyric acid (GABA) with anisoyl chloride. Incomplete cyclization of the intermediate N-(4-methoxybenzoyl)-gamma-aminobutyric acid can lead to the presence of this impurity. Additionally, Aniracetam can degrade via hydrolysis of its lactam ring, especially in the presence of moisture or non-neutral pH conditions, to form Impurity A.

Q2: Why is it important to remove Aniracetam Impurity A?

The presence of impurities in an active pharmaceutical ingredient (API) like Aniracetam can affect its safety, efficacy, and stability. Regulatory bodies require strict control over impurity levels in pharmaceutical products. Removing Impurity A is crucial to ensure the quality and purity of the final Aniracetam product, meeting regulatory standards and ensuring reliable experimental results.

Q3: What are the recommended purification techniques for removing Aniracetam Impurity A?

The primary methods for purifying Aniracetam and removing polar impurities like Impurity A are recrystallization and column chromatography. The choice of method depends on the scale of the purification, the initial purity of the material, and the desired final purity.

Q4: How can I monitor the progress of the purification?

High-Performance Liquid Chromatography (HPLC) is the recommended analytical technique for monitoring the removal of Impurity A. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of acid like formic or acetic acid to improve peak shape) is typically effective. UV detection at a wavelength of around 280-285 nm can be used for quantification.

Troubleshooting Guides

Recrystallization Troubleshooting
Issue Possible Cause Recommended Solution
Oily precipitate instead of crystals The solution is supersaturated, or the cooling rate is too fast. The solvent may not be ideal.- Re-heat the solution to dissolve the oil. - Add a small amount of additional solvent. - Allow the solution to cool more slowly. - Try a different recrystallization solvent or a solvent/anti-solvent system.
Low recovery of Aniracetam - Aniracetam is too soluble in the chosen solvent at low temperatures. - Too much solvent was used. - Premature crystallization during hot filtration.- Choose a solvent in which Aniracetam has lower solubility at cold temperatures (e.g., ethanol, isopropanol). - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Ensure the filtration apparatus is pre-heated to prevent cooling and crystallization.
Impurity A still present after recrystallization The chosen solvent does not effectively differentiate between the solubility of Aniracetam and Impurity A.- Optimize the solvent system. A solvent in which Aniracetam is sparingly soluble at room temperature but highly soluble when hot, and in which Impurity A is more soluble, is ideal. Consider mixed solvent systems. - Perform a second recrystallization.
No crystal formation upon cooling The solution is not sufficiently supersaturated, or nucleation is inhibited.- Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of pure Aniracetam. - Cool the solution to a lower temperature (e.g., in an ice bath). - If supersaturation is the issue, evaporate some of the solvent and allow it to cool again.
Column Chromatography Troubleshooting
Issue Possible Cause Recommended Solution
Poor separation of Aniracetam and Impurity A - Inappropriate mobile phase polarity. - Column overloading. - Flow rate is too high.- Adjust the mobile phase composition. Since Impurity A is more polar, increasing the polarity of the mobile phase (e.g., higher percentage of the more polar solvent) will elute it faster. A gradient elution may be necessary. - Reduce the amount of crude material loaded onto the column. - Decrease the flow rate to allow for better equilibration.
Tailing of the Aniracetam peak - Interaction of the compound with the stationary phase. - Presence of acidic or basic sites on the silica gel.- Add a small amount of a modifier to the mobile phase, such as triethylamine (for basic compounds) or acetic acid (for acidic compounds), to improve peak shape.
No elution of the compound The mobile phase is not polar enough to elute the compounds.- Gradually increase the polarity of the mobile phase.
Cracking of the silica gel bed - Improper packing of the column. - Running the column dry.- Ensure the column is packed uniformly as a slurry. - Always maintain a level of solvent above the silica bed.

Experimental Protocols

Protocol 1: Purification of Aniracetam by Recrystallization

Objective: To remove polar impurities, specifically Aniracetam Impurity A, from crude Aniracetam through crystallization.

Materials:

  • Crude Aniracetam

  • Ethanol (95% or absolute)

  • Erhlenmeyer flask

  • Heating mantle or hot plate

  • Condenser

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Methodology:

  • Place the crude Aniracetam in an Erlenmeyer flask.

  • Add a minimal amount of ethanol to the flask.

  • Heat the mixture to reflux with stirring until all the solid dissolves. If undissolved solids remain, add small portions of hot ethanol until a clear solution is obtained.

  • Once a clear solution is formed, remove the flask from the heat and allow it to cool slowly to room temperature.

  • After reaching room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.

  • Dry the purified crystals under vacuum.

Purity Analysis:

  • Analyze the purity of the recrystallized Aniracetam and the mother liquor by HPLC to determine the efficiency of the impurity removal.

Protocol 2: Purification of Aniracetam by Flash Column Chromatography

Objective: To separate Aniracetam from Impurity A using flash column chromatography.

Materials:

  • Crude Aniracetam

  • Silica gel (for flash chromatography)

  • Hexane

  • Ethyl acetate

  • Glass column

  • Collection tubes

Methodology:

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the column.

  • Sample Preparation: Dissolve the crude Aniracetam in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Loading: Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin elution with a non-polar mobile phase (e.g., 100% hexane).

    • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., start with 10% ethyl acetate in hexane and gradually increase to 30-40%).

    • Aniracetam, being less polar than Impurity A, will elute first. Impurity A will require a more polar mobile phase to elute.

  • Fraction Collection: Collect fractions and monitor the elution of the compounds by thin-layer chromatography (TLC) or HPLC.

  • Solvent Evaporation: Combine the pure fractions containing Aniracetam and evaporate the solvent under reduced pressure to obtain the purified product.

Data Presentation

Table 1: Comparison of Purification Techniques for Aniracetam (Hypothetical Data)

Purification Method Initial Purity of Aniracetam (%) Initial Level of Impurity A (%) Final Purity of Aniracetam (%) Final Level of Impurity A (%) Recovery Yield (%)
Single Recrystallization (Ethanol) 95.04.599.20.785
Double Recrystallization (Ethanol) 95.04.599.80.170
Flash Chromatography (Hexane/Ethyl Acetate Gradient) 95.04.599.9<0.0590

Note: This data is for illustrative purposes and actual results may vary depending on the specific experimental conditions.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow A Crude Aniracetam B Dissolve in Minimal Hot Ethanol A->B C Slow Cooling & Crystallization B->C D Vacuum Filtration C->D E Wash with Cold Ethanol D->E H Mother Liquor (Contains Impurity A) D->H F Drying E->F G Pure Aniracetam F->G

Caption: Workflow for the purification of Aniracetam by recrystallization.

chromatography_workflow cluster_chromatography Flash Chromatography Workflow I Prepare Silica Gel Column K Load Sample onto Column I->K J Dissolve Crude Aniracetam J->K L Elute with Hexane/ Ethyl Acetate Gradient K->L M Collect Fractions L->M N Analyze Fractions (TLC/HPLC) M->N O Combine Pure Aniracetam Fractions N->O R Impurity A Fractions N->R P Evaporate Solvent O->P Q Pure Aniracetam P->Q

Caption: Workflow for the purification of Aniracetam by flash chromatography.

logical_relationship cluster_troubleshooting Troubleshooting Logic S Purification Attempted T Impurity A Still Present? S->T U Yes T->U High Level V No T->V Acceptable Level X Perform Second Purification Step T->X Low Level W Optimize Purification Parameters U->W Y Final Pure Product V->Y W->S X->S

Caption: Logical flow for troubleshooting Aniracetam purification.

stability issues of 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE in solution

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE

Welcome to the technical support center for 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE. This guide provides troubleshooting advice and frequently asked questions regarding the stability of this compound in solution. The information is tailored for researchers, scientists, and drug development professionals to help ensure the integrity of your experiments.

Troubleshooting Guides & FAQs

This section addresses common stability issues encountered when working with 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE in solution.

Q1: My solution of 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE is showing unexpected peaks during HPLC analysis. What could be the cause?

A1: The appearance of new peaks in your chromatogram likely indicates degradation of the parent compound. Benzamide structures can be susceptible to degradation under various conditions.[1] The most common causes are hydrolysis (acidic or basic), oxidation, or photodegradation. To diagnose the issue, follow the troubleshooting workflow below.

G A Start: Unexpected peaks in HPLC B Review Solution Prep & Storage: - pH of solvent? - Exposure to light? - Storage temperature? - Age of solution? A->B C Hypothesis: Degradation B->C D Perform Forced Degradation Study (See Protocol Below) C->D Likely E Analyze stressed samples by HPLC D->E F Compare retention times of unknown peaks with peaks from stressed samples E->F G Match Found: Degradation Confirmed. Identify degradation pathway (e.g., acid hydrolysis). F->G Yes H No Match Found: Contamination Likely. - Check solvents, glassware, instrument. - Synthesize fresh compound. F->H No I Optimize storage conditions: - Use buffered solutions (neutral pH). - Store protected from light. - Aliquot and freeze for long-term storage. G->I

Q2: What are the likely degradation pathways for 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE?

A2: Based on its chemical structure, which includes an amide linkage and methoxy groups, the compound is susceptible to hydrolysis and oxidation.[1]

  • Acid/Base Hydrolysis: The amide bond is the most probable site of cleavage, yielding 2,4-dimethoxybenzoic acid and 3-aminopyridine.

  • Oxidation: The pyridine ring and methoxy groups can be susceptible to oxidation, potentially leading to N-oxide formation or demethylation.

G

Q3: How should I prepare and store solutions of 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE to minimize degradation?

A3: To ensure the stability of your solutions, follow these guidelines:

  • Solvent Selection: Use high-purity, HPLC-grade solvents. If using aqueous solutions, prepare them fresh and consider using a neutral pH buffer (pH 6.8-7.4).

  • Temperature: Store stock solutions at -20°C or -80°C for long-term stability. For daily use, keep solutions refrigerated at 2-8°C. Avoid repeated freeze-thaw cycles by preparing smaller aliquots.

  • Light Exposure: Protect solutions from light by using amber vials or wrapping containers in aluminum foil, as photolytic degradation can occur.

  • Inert Atmosphere: For maximum stability, especially in organic solvents, consider purging the solution and vial headspace with an inert gas like argon or nitrogen before sealing.

Quantitative Data Summary

While specific stability data for 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE is not extensively published, the table below provides a representative summary of degradation observed in a typical benzamide compound after 24 hours under various stress conditions. This can serve as a guide for your own stability assessments.

Stress ConditionReagentTemperatureIncubation TimeTypical % Degradation
Acid Hydrolysis 0.1 N HCl80°C24 hours15 - 25%
Base Hydrolysis 0.1 N NaOH80°C24 hours20 - 30%
Oxidation 3% H₂O₂Room Temp24 hours10 - 20%
Thermal Water (Neutral)100°C24 hours< 5%
Photolytic UV Light (254 nm)Room Temp24 hours5 - 15%

Note: These values are illustrative and actual degradation rates should be determined experimentally for your specific compound and conditions.

Experimental Protocols

Protocol: Forced Degradation Study for Stability Assessment

This protocol outlines a typical forced degradation (stress testing) study to identify potential degradation products and develop a stability-indicating analytical method.[1][2][3]

Objective: To determine the degradation profile of 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE under various stress conditions.

Materials:

  • 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE

  • HPLC-grade Methanol or Acetonitrile

  • HPLC-grade Water

  • 1.0 N Hydrochloric Acid (HCl)

  • 1.0 N Sodium Hydroxide (NaOH)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Calibrated HPLC system with a UV/PDA detector

  • C18 Reverse-Phase HPLC column (e.g., 250 x 4.6 mm, 5 µm)

  • pH meter, water bath, UV lamp

G A 1. Prepare Stock Solution (e.g., 1 mg/mL in Methanol) B 2. Aliquot for Different Stress Conditions A->B C Acid Stress: Add 0.1 N HCl, Heat B->C D Base Stress: Add 0.1 N NaOH, Heat B->D E Oxidative Stress: Add 3% H2O2 B->E F Thermal Stress: Heat in Water B->F G Photolytic Stress: Expose to UV Light B->G H 3. Incubate Samples (e.g., 24 hours) C->H D->H E->H F->H G->H I 4. Neutralize Acid/Base Samples (if necessary) H->I J 5. Dilute All Samples to Final Concentration (e.g., 50 µg/mL) I->J K 6. Analyze by Stability-Indicating HPLC Method J->K

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE in a suitable organic solvent (e.g., methanol).

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1.0 N HCl. Incubate in a water bath at 80°C for 24 hours. Cool, then neutralize with 1.0 N NaOH.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1.0 N NaOH. Incubate in a water bath at 80°C for 24 hours. Cool, then neutralize with 1.0 N HCl.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Store in the dark at room temperature for 24 hours.

  • Thermal Degradation: Mix 1 mL of stock solution with 1 mL of HPLC-grade water. Heat in a water bath at 100°C for 24 hours.

  • Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to UV light (e.g., 254 nm) for 24 hours. Keep a control sample wrapped in foil to serve as a dark control.

  • Sample Analysis:

    • After the incubation period, dilute all stressed samples and a non-stressed control sample to a suitable final concentration (e.g., 50 µg/mL) with the mobile phase.

    • Inject onto the HPLC system.

    • Analyze the chromatograms to compare the peak area of the parent compound and identify any new peaks corresponding to degradation products. The method should be capable of resolving each analyte from its degradation products to be considered "stability-indicating".[2]

References

Technical Support Center: Optimizing HPLC Analysis of Aniracetam and Impurity A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the analysis of Aniracetam and its related substance, Impurity A.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of Aniracetam and Impurity A, offering potential causes and solutions in a question-and-answer format.

Q1: Why am I seeing poor peak shape (e.g., tailing, fronting, or splitting) for the Aniracetam or Impurity A peak?

A1: Poor peak shape can arise from several factors related to the column, mobile phase, or sample preparation.

  • Column Issues:

    • Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample.

    • Column Contamination: Adsorption of sample components on the column can cause peak tailing.[1] Flush the column with a strong solvent.

    • Column Degradation: High pH can dissolve the silica packing, leading to peak splitting or tailing.[2] Ensure your mobile phase pH is within the recommended range for your column. A void at the column inlet can also cause split peaks.[2]

  • Mobile Phase Issues:

    • Incorrect pH: The pH of the mobile phase can affect the ionization and retention of Aniracetam and its impurities. For basic compounds, a mobile phase with a slightly acidic pH can sometimes improve peak shape. One method uses a mobile phase with a pH of 3.0.[3][4][5]

    • Buffer Mismatch: If the sample is dissolved in a solvent significantly different from the mobile phase, it can cause peak distortion. Ensure your sample solvent is compatible with the mobile phase.

  • Secondary Interactions: Peak tailing for basic compounds can occur due to interactions with residual silanols on the silica packing.[6] Adding a competitor, like triethylamine, to the mobile phase can help mitigate this.

Q2: I am not getting good separation between the Aniracetam and Impurity A peaks. What can I do?

A2: Inadequate resolution between peaks is a common challenge. Here are several parameters you can adjust:

  • Mobile Phase Composition: The ratio of organic solvent to aqueous buffer is a critical factor.

    • Isocratic Elution: If you are using an isocratic method (constant mobile phase composition), systematically vary the percentage of the organic solvent (e.g., methanol or acetonitrile). A lower percentage of organic solvent will generally increase retention times and may improve separation.

    • Gradient Elution: If the peaks are far apart or have significantly different polarities, a gradient elution (where the mobile phase composition changes over time) may be necessary to achieve optimal separation in a reasonable runtime.

  • Mobile Phase pH: As mentioned, adjusting the pH can alter the retention characteristics of the analytes and improve separation. Experiment with small changes in the pH of the aqueous portion of your mobile phase.

  • Column Chemistry: If adjusting the mobile phase doesn't provide the desired resolution, consider using a column with a different stationary phase (e.g., C8 instead of C18) or a column with a different particle size or length.

Q3: My retention times are drifting or are not reproducible. What is the cause?

A3: Fluctuating retention times can compromise the reliability of your results. The most likely cause is a change in the mobile phase composition.[1]

  • Mobile Phase Preparation: Ensure your mobile phase is prepared accurately and consistently for each run. In reverse-phase chromatography, even small variations in the organic solvent percentage can lead to significant shifts in retention.[1]

  • Solvent Proportioning: If you are using a gradient mixer, verify its performance. You can test this by adding a UV-active tracer to one of the solvents and monitoring the baseline.[1]

  • Column Temperature: Changes in column temperature can affect retention times.[7] Using a column oven will provide a stable temperature and improve reproducibility.

  • Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before each injection.

Q4: I am observing a high backpressure in my HPLC system. What should I do?

A4: High backpressure can indicate a blockage in the system.

  • Systematic Check: To isolate the source of the blockage, systematically disconnect components. Start by disconnecting the column and checking the pressure of the system without it. If the pressure is still high, the blockage is in the instrument (e.g., injector or tubing). If the pressure drops, the issue is with the column or guard column.[2]

  • Column Blockage: A plugged frit at the column inlet is a common cause. This can be due to particulates from the sample or shedding from pump seals.[8] Try back-flushing the column. If that doesn't work, the frit may need to be replaced.

  • Sample Filtration: Always filter your samples before injection to remove any particulate matter.

Frequently Asked Questions (FAQs)

Q1: What is Aniracetam Impurity A?

A1: Aniracetam Impurity A is identified as 4-(4-Methoxybenzamido)butanoic acid.[9] It is a known related substance to Aniracetam. Aniracetam itself is susceptible to hydrolysis, which can lead to the formation of impurities.[10][11]

Q2: What are typical starting HPLC parameters for the analysis of Aniracetam and Impurity A?

A2: Based on published methods, here are some typical starting parameters that can be optimized:

ParameterTypical Value
Column C18 (e.g., Agilent ODS, 4.6mm x 150mm, 5 µm)[3][4][5]
Mobile Phase Methanol/Acetonitrile and a buffer (e.g., Potassium dihydrogen phosphate)[3][4][5]
Mobile Phase Ratio A common starting point is a ratio around 25:75 (organic:aqueous)[3][4][5]
pH Around 3.0[3][4][5]
Flow Rate 1.0 mL/min[3][4][5]
Column Temperature 30°C[3][4][5]
Detection Wavelength 280 nm[3][4]
Injection Volume 20 µL[3][4][5]

Q3: How should I prepare my samples and standards for analysis?

A3: Samples and standards should be dissolved in a solvent that is compatible with the mobile phase. A common practice is to use the mobile phase itself as the diluent.[10] Ensure the solutions are filtered through a 0.45 µm filter before injection to prevent blockage of the HPLC system.

Q4: What is the expected retention time for Aniracetam?

A4: The retention time for Aniracetam will depend on the specific HPLC parameters used. In one reported method, Aniracetam had a retention time of approximately 12.5 minutes.[10] However, this can vary significantly with changes in the mobile phase composition, flow rate, and column.

Experimental Protocols

Method 1: Isocratic HPLC Method for Aniracetam

This protocol is based on a published method for the determination of Aniracetam.[3][4][5]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: Agilent ODS C18, 4.6mm x 150mm, 5 µm particle size.

  • Mobile Phase Preparation:

    • Aqueous Phase: Prepare a 0.01 mol/L solution of Potassium dihydrogen phosphate. Adjust the pH to 3.0.

    • Organic Phase: Methanol.

    • Final Mobile Phase: Mix the organic and aqueous phases in a 25:75 (v/v) ratio. Degas the mobile phase before use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 280 nm.

    • Injection Volume: 20 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the Aniracetam sample in the mobile phase to achieve a known concentration.

    • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

Visualizations

HPLC_Troubleshooting_Workflow start Problem Identified peak_shape Poor Peak Shape? start->peak_shape resolution Poor Resolution? peak_shape->resolution No check_conc Check Sample Concentration peak_shape->check_conc Yes retention Retention Time Drift? resolution->retention No adjust_mp Adjust Mobile Phase Ratio resolution->adjust_mp Yes pressure High Backpressure? retention->pressure No prep_mp Check Mobile Phase Prep retention->prep_mp Yes isolate Isolate Blockage Source pressure->isolate Yes solution Problem Resolved pressure->solution No flush_col Flush Column check_conc->flush_col check_ph Check Mobile Phase pH flush_col->check_ph check_ph->solution adjust_ph Adjust Mobile Phase pH adjust_mp->adjust_ph change_col Change Column adjust_ph->change_col change_col->solution check_temp Check Column Temperature prep_mp->check_temp equilibrate Ensure Column Equilibration check_temp->equilibrate equilibrate->solution backflush Backflush Column isolate->backflush filter_sample Filter Sample backflush->filter_sample filter_sample->solution

Caption: A logical workflow for troubleshooting common HPLC issues.

HPLC_Optimization_Strategy goal Goal: Separate Aniracetam & Impurity A select_col Select C18 Column goal->select_col mobile_phase Optimize Mobile Phase select_col->mobile_phase organic Organic Solvent (Methanol/Acetonitrile) mobile_phase->organic aqueous Aqueous Buffer (e.g., Phosphate) mobile_phase->aqueous ph pH Adjustment (e.g., pH 3.0) mobile_phase->ph flow_rate Set Flow Rate (e.g., 1.0 mL/min) organic->flow_rate aqueous->flow_rate ph->flow_rate temperature Set Column Temperature (e.g., 30°C) flow_rate->temperature detection Set Detection Wavelength (e.g., 280 nm) temperature->detection evaluate Evaluate Resolution & Peak Shape detection->evaluate evaluate->mobile_phase Not Acceptable optimized Optimized Method evaluate->optimized Acceptable

Caption: A systematic approach to optimizing HPLC parameters.

References

Technical Support Center: 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE in mass spectrometry applications.

Troubleshooting Guide

Mass spectrometry is a powerful analytical technique, but challenges can arise. This guide addresses common issues encountered during the analysis of 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE.

Logical Troubleshooting Flow

TroubleshootingFlow start Problem Encountered no_signal No or Poor Signal Intensity start->no_signal inaccurate_mass Inaccurate Mass Measurement start->inaccurate_mass complex_spectrum Unexpected Peaks or Complex Spectrum start->complex_spectrum poor_fragmentation Poor or No Fragmentation start->poor_fragmentation sub_no_signal_1 Check Sample Preparation: - Concentration too low/high? - Proper dissolution? no_signal->sub_no_signal_1 sub_inaccurate_mass_1 Calibrate Mass Analyzer: - Recent calibration performed? - Correct calibrant used? inaccurate_mass->sub_inaccurate_mass_1 sub_complex_spectrum_1 Assess Sample Purity: - Presence of impurities or degradants? - Contamination from solvent or vials? complex_spectrum->sub_complex_spectrum_1 sub_poor_fragmentation_1 Adjust Collision Energy: - Collision energy too low? - Stepwise increase in energy tested? poor_fragmentation->sub_poor_fragmentation_1 sub_no_signal_2 Verify Instrument Settings: - Correct ionization mode (ESI, APCI)? - Source parameters optimized? sub_no_signal_1->sub_no_signal_2 [Sample Prep OK] solution_no_signal Solution: - Adjust concentration. - Optimize ionization. - Clean/maintain instrument. sub_no_signal_1->solution_no_signal [Sample Issue] sub_no_signal_3 Inspect Hardware: - Clogged sprayer or transfer line? - Ion source clean? sub_no_signal_2->sub_no_signal_3 [Settings OK] sub_no_signal_2->solution_no_signal [Settings Issue] sub_no_signal_3->solution_no_signal [Hardware Issue] sub_inaccurate_mass_2 Check for Contamination: - Co-eluting species? - Background ions? sub_inaccurate_mass_1->sub_inaccurate_mass_2 [Calibration OK] solution_inaccurate_mass Solution: - Recalibrate instrument. - Improve chromatographic separation. - Run blanks. sub_inaccurate_mass_1->solution_inaccurate_mass [Calibration Issue] sub_inaccurate_mass_2->solution_inaccurate_mass [Contamination Issue] sub_complex_spectrum_2 Evaluate Ionization Source: - In-source fragmentation? - Formation of adducts (e.g., [M+Na]+, [M+K]+)? sub_complex_spectrum_1->sub_complex_spectrum_2 [Sample Pure] solution_complex_spectrum Solution: - Purify sample. - Use high-purity solvents. - Optimize source conditions. sub_complex_spectrum_1->solution_complex_spectrum [Purity Issue] sub_complex_spectrum_2->solution_complex_spectrum [Ionization Issue] sub_poor_fragmentation_2 Select Appropriate Precursor Ion: - Protonated molecule ([M+H]+) selected? - Other adducts more stable? sub_poor_fragmentation_1->sub_poor_fragmentation_2 [Energy Optimized] solution_poor_fragmentation Solution: - Optimize collision energy. - Isolate the most abundant and appropriate precursor ion. sub_poor_fragmentation_1->solution_poor_fragmentation [Energy Issue] sub_poor_fragmentation_2->solution_poor_fragmentation [Precursor Issue]

Caption: A flowchart for troubleshooting common mass spectrometry issues.

Frequently Asked Questions (FAQs)

Q1: What is the expected protonated molecular ion ([M+H]⁺) for 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE?

A1: The molecular formula for 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE is C₁₄H₁₄N₂O₃. The expected monoisotopic mass of the protonated molecular ion ([M+H]⁺) can be calculated as follows:

ElementNumberAtomic MassTotal Mass
Carbon1412.0107168.1498
Hydrogen151.007915.1185
Nitrogen214.006728.0134
Oxygen315.999447.9982
Total 259.2800

Therefore, you should look for a peak at approximately m/z 259.28 in your mass spectrum.

Q2: What are the most likely fragmentation pathways for this compound in positive ion mode?

A2: Aromatic amides typically undergo cleavage of the amide bond (N-CO).[1][2] For 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE, the primary fragmentation is expected to be the cleavage of the bond between the carbonyl carbon and the nitrogen of the pyridyl group. This will result in the formation of a stable acylium ion.

Predicted Fragmentation Pathway

FragmentationPathway M [M+H]⁺ m/z 259.28 F1 2,4-dimethoxybenzoyl cation m/z 165.05 M->F1 - C₅H₅N₂ F3 3-aminopyridine m/z 95.06 M->F3 - C₉H₉O₃ F2 Loss of CO m/z 137.06 F1->F2 - CO

Caption: Predicted fragmentation of 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE.

Q3: I am observing significant peak splitting or broadening. What could be the cause?

A3: Peak splitting and broadening can arise from several factors.[3] Common causes include:

  • Chromatographic Issues: Contaminants in the sample or on the column can lead to poor peak shape. Ensure proper sample preparation and column maintenance.

  • Ionization Conditions: Suboptimal ionization conditions, such as incorrect source parameters or gas flows, can contribute to peak broadening.

  • High Sample Concentration: Overloading the column or the ion source can lead to peak distortion.

Q4: My mass accuracy is poor. How can I improve it?

A4: Accurate mass determination is crucial for compound identification.[3][4] To improve mass accuracy:

  • Regular Calibration: Perform mass calibration regularly using appropriate standards to ensure accurate mass measurements.[3]

  • Instrument Maintenance: Keep the mass spectrometer well-maintained according to the manufacturer's guidelines. Contaminants or instrument drift can affect mass accuracy.[3]

  • Use of Lock Mass: Employing an internal reference or "lock mass" can correct for mass drift during an analytical run.

Experimental Protocols

1. Sample Preparation

Proper sample preparation is critical for obtaining high-quality mass spectrometry data.[5]

  • Solvent Selection: Dissolve the 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE in a high-purity solvent compatible with your chromatographic system (e.g., acetonitrile, methanol).

  • Concentration: Prepare a stock solution of known concentration (e.g., 1 mg/mL) and perform serial dilutions to determine the optimal concentration for your instrument. A typical starting concentration for LC-MS analysis is in the range of 1-10 µg/mL.

  • Filtration: Filter the sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the system.

2. Liquid Chromatography-Mass Spectrometry (LC-MS) Method

This is a general-purpose method that can be adapted for your specific instrument.

  • Chromatography System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column is a good starting point for small molecule analysis.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be to start at a low percentage of mobile phase B, ramp up to a high percentage to elute the compound, and then return to the initial conditions to re-equilibrate the column.

  • Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.5 mL/min for a standard analytical column).

  • Injection Volume: 1-5 µL.

3. Mass Spectrometer Settings

These settings are a starting point and should be optimized for your specific instrument and compound.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for this compound due to the presence of nitrogen atoms that can be readily protonated.[6]

  • Capillary Voltage: 3.0-4.0 kV.

  • Source Temperature: 120-150 °C.

  • Desolvation Gas Flow: Dependent on the instrument, but typically in the range of 600-800 L/hr.

  • Desolvation Temperature: 350-500 °C.

  • Acquisition Mode: Full scan mode to identify the molecular ion and major fragments. For quantitative analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used for higher sensitivity and selectivity.[7]

  • Collision Energy (for MS/MS): To induce fragmentation, a collision energy ramp (e.g., 10-40 eV) should be applied to the precursor ion (m/z 259.28) to observe the fragment ions.

References

Technical Support Center: Synthesis of 2,4-Dimethoxy-N-(3-pyridyl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in minimizing byproduct formation during the synthesis of 2,4-dimethoxy-N-(3-pyridyl)benzamide.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis, focusing on identifying potential causes and providing actionable solutions.

Issue Observed Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product 1. Incomplete reaction. 2. Suboptimal coupling reagent. 3. Poor activation of the carboxylic acid. 4. Degradation of starting materials or product.1. Extend reaction time or slightly increase temperature (monitor for byproduct formation). 2. Screen alternative coupling reagents like HATU or COMU, which are known for high efficiency[1][2]. 3. Add an activating agent like HOBt to carbodiimide-mediated reactions to form a more reactive intermediate[3]. 4. Ensure anhydrous conditions and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Presence of a Major Insoluble White Precipitate 1. Formation of urea byproduct (e.g., DCU) when using carbodiimide reagents like DCC[4].1. Filter the reaction mixture before work-up to remove the insoluble urea. 2. Switch to a water-soluble carbodiimide like EDC, allowing for removal of the urea byproduct via aqueous extraction[3]. 3. Use a non-carbodiimide coupling reagent such as PyBOP or HATU.
Significant Amount of Unreacted 2,4-Dimethoxybenzoic Acid Detected 1. Insufficient amount or activity of the coupling reagent. 2. Formation of a stable, unreactive intermediate.1. Increase the stoichiometry of the coupling reagent (e.g., to 1.1-1.2 equivalents). 2. Add an activator like HOBt or DMAP (catalytic amount) to facilitate the reaction[3]. Ensure the reaction temperature is appropriate for the chosen coupling agent.
Significant Amount of Unreacted 3-Aminopyridine Detected 1. The activated carboxylic acid intermediate is not reactive enough or is sterically hindered. 2. The activated intermediate is unstable and decomposes before reacting.1. Consider a more powerful coupling reagent like COMU, which is noted for its high reactivity[2]. 2. Prepare the activated ester in situ at a low temperature (e.g., 0 °C) before adding the 3-aminopyridine to control the reaction rate and minimize decomposition.
Detection of a High Molecular Weight Impurity 1. Formation of the symmetrical anhydride of 2,4-dimethoxybenzoic acid.1. Ensure the amine is present when the carboxylic acid is activated. Alternatively, add the amine shortly after the activating agent. 2. Use a coupling reagent less prone to anhydride formation.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of byproduct formation in this synthesis?

A1: The most frequent issue is the formation of byproducts derived from the coupling reagent itself. When using carbodiimides like Dicyclohexylcarbodiimide (DCC), the formation of insoluble dicyclohexylurea (DCU) is a very common byproduct[3][4]. Choosing a coupling reagent where the byproduct is soluble and easily removed (e.g., EDC) or using phosphonium or uronium-based reagents can mitigate this issue.

Q2: Can I use a simpler method, like converting the carboxylic acid to an acyl chloride first?

A2: Yes, converting 2,4-dimethoxybenzoic acid to 2,4-dimethoxybenzoyl chloride (using reagents like thionyl chloride or oxalyl chloride) and then reacting it with 3-aminopyridine in the presence of a non-nucleophilic base (like triethylamine or pyridine) is a classic and effective method for amide bond formation[5]. This approach avoids the byproducts associated with coupling reagents but requires handling of moisture-sensitive acyl chlorides.

Q3: My reaction is clean, but the yield is consistently low. What should I investigate?

A3: If byproducts are minimal, low yields often point to issues with reaction conditions or purification.

  • Reaction Conditions: Ensure your solvent is anhydrous and the reaction is protected from atmospheric moisture, as water can hydrolyze activated intermediates. Verify the stoichiometry and purity of your starting materials.

  • Purification: The product may be partially lost during work-up or chromatography. Check the aqueous layer for any extracted product after an extraction step. When performing column chromatography, ensure the chosen solvent system provides good separation and that the product is not irreversibly adsorbed onto the silica gel.

Q4: How can I monitor the progress of the reaction to optimize the reaction time?

A4: Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the reaction. Spot the reaction mixture alongside your starting materials (2,4-dimethoxybenzoic acid and 3-aminopyridine) on a TLC plate. The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the reaction's progress. Quench the reaction once the limiting starting material is consumed to prevent the formation of further byproducts.

Experimental Protocols

Protocol 1: Amide Coupling using EDC and HOBt

This protocol utilizes a water-soluble carbodiimide (EDC) to facilitate byproduct removal.

  • Preparation: In a round-bottom flask under an inert atmosphere (N2 or Ar), dissolve 2,4-dimethoxybenzoic acid (1.0 eq) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq) in an anhydrous polar aprotic solvent (e.g., DMF or DCM).

  • Activation: Cool the solution to 0 °C in an ice bath. Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq) portion-wise and stir the mixture for 30 minutes at 0 °C.

  • Coupling: Add 3-aminopyridine (1.1 eq) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC until the 2,4-dimethoxybenzoic acid is consumed.

  • Work-up:

    • Dilute the reaction mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with a saturated aqueous solution of NaHCO3, water, and brine. The water-soluble urea byproduct from EDC will be removed during these washes[3].

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Acyl Chloride Formation followed by Amination

This two-step protocol avoids coupling-reagent-specific byproducts.

  • Acyl Chloride Synthesis:

    • In a flask equipped with a reflux condenser and a gas outlet to a scrubber, add 2,4-dimethoxybenzoic acid (1.0 eq) and an excess of thionyl chloride (SOCl2) (e.g., 3-5 eq).

    • Gently reflux the mixture for 1-2 hours or until the evolution of HCl and SO2 gas ceases.

    • Remove the excess thionyl chloride by distillation or under reduced pressure to obtain the crude 2,4-dimethoxybenzoyl chloride.

  • Amidation:

    • Dissolve the crude acyl chloride in an anhydrous solvent like THF or DCM and cool to 0 °C.

    • In a separate flask, dissolve 3-aminopyridine (1.0 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in the same solvent.

    • Slowly add the amine solution to the acyl chloride solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Filter the mixture to remove the triethylamine hydrochloride salt.

    • Wash the filtrate with water and brine, dry over Na2SO4, and concentrate to yield the crude product for further purification.

Visualizations

The following diagrams illustrate the key chemical pathways and logical troubleshooting steps.

Synthesis_Pathway SM1 2,4-Dimethoxybenzoic Acid Activated Activated Ester Intermediate SM1->Activated + Coupling Reagent SM2 3-Aminopyridine Product 2,4-Dimethoxy-N-(3-pyridyl)benzamide SM2->Product Coupling Coupling Reagent (e.g., EDC) Coupling->Activated Byproduct Urea Byproduct Coupling->Byproduct - H2O Activated->Product + 3-Aminopyridine

Caption: Reaction pathway for amide coupling synthesis.

Byproduct_Formation Start Carboxylic Acid Activation Path1 Reaction with Amine Start->Path1 Desired Pathway Path2 Self-Condensation Start->Path2 Side Reaction 1 Path3 Reagent Decomposition Start->Path3 Side Reaction 2 Desired Desired Amide Product Path1->Desired Byproduct1 Anhydride Byproduct Path2->Byproduct1 Byproduct2 Reagent-derived Byproducts (e.g., Urea) Path3->Byproduct2

Caption: Competing reaction pathways leading to product and byproducts.

Troubleshooting_Flowchart Start Low Yield or Impure Product CheckReagents Check Purity & Stoichiometry of Starting Materials Start->CheckReagents CheckConditions Verify Anhydrous Conditions & Temperature CheckReagents->CheckConditions AnalyzeByproducts Identify Main Byproduct (TLC, NMR, MS) CheckConditions->AnalyzeByproducts Urea Insoluble Urea Derivative? AnalyzeByproducts->Urea Yes Acid Unreacted Acid? AnalyzeByproducts->Acid No Sol_Urea Switch to EDC or Non-Carbodiimide Reagent Urea->Sol_Urea Other Other Impurities? Acid->Other No Sol_Acid Increase Coupling Reagent or Add Activator (HOBt) Acid->Sol_Acid Yes Sol_Other Optimize Purification (Chromatography, Recrystallization) Other->Sol_Other

Caption: Logical workflow for troubleshooting synthesis issues.

References

storage conditions for long-term stability of 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE

This technical support center provides guidance on the storage, handling, and stability assessment of 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE?

For long-term stability, 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE, as a solid, should be stored in a cool, dry, and well-ventilated place.[1] Keep the container tightly sealed to prevent moisture absorption. For compounds dissolved in solvents such as DMSO, storage at -20°C under an inert atmosphere like argon is recommended to minimize degradation.[2]

Q2: How should I handle the compound upon receipt?

Upon receipt, it is advisable to store the compound under the recommended conditions immediately. Avoid formation of dust and aerosols when handling the solid form.[1] For solutions, ensure they are stored in appropriate containers that prevent solvent evaporation and contamination.

Q3: What is the expected shelf-life of this compound?

The specific shelf-life of 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE has not been determined through extensive public stability studies. However, aromatic amides are generally stable compounds.[3] To ensure the integrity of your experimental results, it is recommended to perform periodic quality control checks, especially for older batches or material that has been stored for an extended period.

Q4: Can I store the compound in a solution?

Yes, it is common to prepare stock solutions in solvents like DMSO. For long-term storage of solutions, it is best to store them at -20°C or lower.[2] It is also advisable to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q5: What are the potential signs of degradation?

Visual signs of degradation in the solid form can include a change in color or the appearance of clumping. For solutions, precipitation or a change in color may indicate degradation or solubility issues. However, many degradation processes are not visible. Therefore, analytical methods such as HPLC are necessary to confirm the purity and integrity of the compound.[4][5]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results between batches. Degradation of an older batch of the compound.1. Confirm the purity of the older batch using an analytical method like HPLC. 2. If degradation is confirmed, use a fresh, unopened batch of the compound. 3. Always note the batch number and date of receipt in your experimental records.
Precipitate forms in the stock solution upon thawing. The compound may have limited solubility at lower temperatures or the solvent may have evaporated, increasing the concentration.1. Gently warm the solution and vortex to redissolve the compound. 2. If the precipitate does not dissolve, it may be a degradation product. In this case, the solution should be discarded. 3. Consider preparing fresh stock solutions more frequently.
Loss of biological activity over time. The compound may be degrading under the experimental conditions (e.g., in aqueous buffers, exposure to light).1. Assess the stability of the compound in your experimental buffer by incubating it for the duration of your experiment and analyzing it by HPLC. 2. Prepare fresh dilutions from a frozen stock solution immediately before each experiment. 3. Protect solutions from light if the compound is found to be light-sensitive.

Quantitative Data Summary

The following tables summarize typical conditions used for stability testing of small molecules, which can be applied to 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE.

Table 1: ICH Recommended Long-Term and Accelerated Stability Testing Conditions [4][6]

Study TypeStorage ConditionMinimum Duration
Long-term25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months

RH = Relative Humidity

Table 2: Common Storage Conditions for Compound Libraries in Solution (DMSO) [2]

Storage ConditionAtmosphereProjected Integrity
+15°CArgonSignificant degradation expected over months.
-20°CAmbientModerate degradation observed over months.
-20°CArgonBest for preserving compound integrity over extended periods.

Experimental Protocols

Protocol: Assessment of Compound Stability by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the stability of 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE.

1. Objective: To determine the purity of the compound and detect the presence of any degradation products over time under specific storage conditions.

2. Materials:

  • 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other appropriate modifier)

  • C18 reverse-phase HPLC column

  • HPLC system with a UV detector

3. Method:

  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).

    • Dilute the stock solution with the mobile phase to a working concentration suitable for HPLC analysis (e.g., 100 µM).

  • Initial Analysis (Time Zero):

    • Inject the freshly prepared sample onto the HPLC system.

    • Develop a suitable gradient elution method to achieve good separation of the main peak from any impurities. A typical gradient might be from 10% to 90% acetonitrile in water (with 0.1% formic acid) over 15-20 minutes.

    • Record the chromatogram at a wavelength where the compound has maximum absorbance.

    • Determine the peak area of the main compound and any impurity peaks. Calculate the initial purity as (Area of main peak / Total area of all peaks) x 100%.

  • Stability Study:

    • Store aliquots of the solid compound and/or stock solution under the desired storage conditions (e.g., -20°C, 4°C, room temperature).

    • At specified time points (e.g., 1, 3, 6 months), retrieve a sample.

    • Prepare the sample for HPLC analysis as described in step 1.

    • Analyze the sample by HPLC using the same method as the initial analysis.

  • Data Analysis:

    • Compare the chromatograms from each time point to the time-zero chromatogram.

    • Look for a decrease in the main peak area and the appearance of new peaks, which would indicate degradation.

    • Calculate the purity at each time point and plot the purity versus time to assess the stability.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep_solid Solid Compound prep_solution Stock Solution (e.g., in DMSO) prep_solid->prep_solution storage_neg20 -20°C prep_solution->storage_neg20 storage_4 4°C prep_solution->storage_4 storage_rt Room Temp prep_solution->storage_rt analysis_hplc HPLC Analysis storage_neg20->analysis_hplc Time points storage_4->analysis_hplc Time points storage_rt->analysis_hplc Time points analysis_data Data Comparison analysis_hplc->analysis_data

Caption: Workflow for assessing compound stability over time.

signaling_pathway receptor Receptor Tyrosine Kinase kinase_a Kinase A receptor->kinase_a Activates compound 2,4-DIMETHOXY- N1-(3-PYRIDYL)BENZAMIDE compound->kinase_a Inhibits kinase_b Kinase B kinase_a->kinase_b Phosphorylates transcription_factor Transcription Factor kinase_b->transcription_factor Activates cellular_response Cellular Response (e.g., Proliferation) transcription_factor->cellular_response Promotes

Caption: Hypothetical signaling pathway inhibited by the compound.

References

Validation & Comparative

Comparative Guide to the Analytical Method Validation of 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the validation of a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE in a pharmaceutical preparation. The validation parameters and acceptance criteria are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4] Furthermore, a comparison with alternative analytical technologies is presented to offer a broader perspective for researchers and drug development professionals.

Proposed Analytical Method: Reversed-Phase HPLC with UV Detection

A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is proposed for the routine quality control analysis of 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE. This technique is widely used for the analysis of small molecule pharmaceuticals due to its robustness, precision, and accessibility.

Experimental Protocol: Proposed HPLC Method
  • Instrumentation : A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.

  • Column : C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase : A gradient elution using a mixture of an aqueous buffer (e.g., 20 mM ammonium acetate adjusted to pH 4.5 with formic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30 °C.

  • Detection Wavelength : To be determined by UV spectral analysis of 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE (typically the wavelength of maximum absorbance).

  • Injection Volume : 10 µL.

  • Standard and Sample Preparation : Solutions of the reference standard and the sample are prepared in a suitable diluent (e.g., a mixture of the mobile phase components).

Validation of the Proposed HPLC Method

The validation of the analytical procedure is crucial to ensure that it is suitable for its intended purpose.[2] The following parameters will be evaluated according to ICH guidelines.

Experimental Protocols for Method Validation
  • Specificity : The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is demonstrated by comparing the chromatograms of the drug substance, a placebo, and a spiked placebo sample. Peak purity analysis using a PDA detector should also be performed.

  • Linearity : The ability to obtain test results that are directly proportional to the concentration of the analyte. Linearity is evaluated by analyzing a minimum of five concentrations of the reference standard across a specified range. The data is statistically analyzed using a linear regression model.

  • Accuracy : The closeness of the test results obtained by the method to the true value. Accuracy is assessed by the recovery of known amounts of the analyte spiked into a placebo matrix at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Precision : The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

    • Repeatability (Intra-assay precision) : Assessed by performing a minimum of six replicate determinations at 100% of the test concentration or nine determinations covering the specified range (e.g., three concentrations, three replicates each).

    • Intermediate Precision : Evaluated by conducting the analysis on different days, with different analysts, or using different equipment to assess the ruggedness of the method.

  • Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It can be determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.

  • Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It can be determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness : A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Parameters to be varied include the pH of the mobile phase, column temperature, and flow rate.

Data Presentation: Summary of Validation Parameters and Acceptance Criteria
Validation ParameterAcceptance CriteriaHypothetical Results
Specificity The analyte peak should be free from interference from placebo and known impurities. Peak purity index should be > 0.99.No interference observed. Peak purity index = 0.999.
Linearity Correlation coefficient (r²) ≥ 0.999 over the range of 50-150% of the target concentration.r² = 0.9998
Accuracy Mean recovery between 98.0% and 102.0% at three concentration levels.99.5% - 101.2%
Precision
- RepeatabilityRelative Standard Deviation (RSD) ≤ 2.0%.RSD = 0.8%
- Intermediate PrecisionRSD ≤ 2.0% for combined results from different days/analysts.RSD = 1.2%
LOD Signal-to-Noise Ratio ≥ 3:10.05 µg/mL
LOQ Signal-to-Noise Ratio ≥ 10:10.15 µg/mL
Robustness RSD of the results from varied conditions should be ≤ 2.0%. System suitability parameters should remain within acceptable limits.The method is robust to minor changes in pH, flow rate, and temperature.

Comparison with Other Analytical Alternatives

While HPLC-UV is a robust and widely used technique, other methods can be employed for the analysis of 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE, each with its own advantages and disadvantages.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Principle : Combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry.[5][6][7]

  • Advantages :

    • Higher Sensitivity and Selectivity : Can achieve much lower detection and quantitation limits compared to HPLC-UV.[6][8]

    • Structural Information : Provides molecular weight and fragmentation data, which is useful for impurity identification and characterization.[5]

    • Complex Matrices : Excellent for analyzing samples in complex biological matrices like plasma or urine with minimal sample cleanup.[8]

  • Disadvantages :

    • Higher Cost : Instrumentation is more expensive to purchase and maintain.

    • Matrix Effects : Susceptible to ion suppression or enhancement from matrix components, which requires careful method development and validation.

    • Complexity : Requires more specialized expertise to operate and interpret data.

Thin-Layer Chromatography (TLC)
  • Principle : A planar chromatographic technique used for the separation of non-volatile mixtures.[9][10]

  • Advantages :

    • Simplicity and Low Cost : A simple, rapid, and inexpensive method for qualitative analysis and screening.[9][11]

    • High Throughput : Multiple samples can be analyzed simultaneously on a single plate.

    • Versatility : A wide range of stationary and mobile phases can be used.

  • Disadvantages :

    • Lower Resolution and Sensitivity : Generally offers lower separation efficiency and sensitivity compared to HPLC.

    • Quantitation Challenges : Densitometric quantification is less precise and accurate than HPLC-UV.

    • Manual Process : More labor-intensive and prone to human error.

Data Presentation: Comparison of Analytical Methods
FeatureHPLC-UVLC-MS/MSTLC
Selectivity GoodExcellentModerate
Sensitivity Good (µg/mL range)Excellent (ng/mL to pg/mL range)Moderate (µg to ng range)
Quantitation ExcellentExcellentFair
Cost ModerateHighLow
Throughput ModerateModerate to HighHigh
Expertise Required ModerateHighLow to Moderate
Primary Use Routine QC, Assay, Impurity ProfilingTrace analysis, Bioanalysis, Impurity IDScreening, Limit Tests, Purity Checks

Visualizations

Workflow for Analytical Method Validation

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation A Propose HPLC Method B Optimize Chromatographic Conditions A->B C Specificity B->C Validate D Linearity & Range C->D E Accuracy D->E F Precision (Repeatability & Intermediate) E->F G LOD & LOQ F->G H Robustness G->H I Routine Analysis H->I Implement J Quality Control I->J

Caption: Workflow of the analytical method validation process.

Logical Relationship of Validation Parameters

G AnalyticalMethod AnalyticalMethod Specificity Specificity AnalyticalMethod->Specificity Linearity Linearity AnalyticalMethod->Linearity LOD LOD AnalyticalMethod->LOD LOQ LOQ AnalyticalMethod->LOQ Robustness Robustness AnalyticalMethod->Robustness Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision Range Range Linearity->Range Suitability Suitability Accuracy->Suitability Precision->Suitability LOD->LOQ Robustness->Suitability

Caption: Interdependence of analytical method validation parameters.

References

A Structural Comparison of Aniracetam and Its Impurities: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity and stability of active pharmaceutical ingredients (APIs) is paramount. This guide provides an objective structural comparison of Aniracetam, a nootropic agent of the racetam class, and its known process-related and degradation impurities. The information presented is supported by experimental data from various analytical techniques to aid in impurity profiling and characterization.

Aniracetam, chemically known as N-anisoyl-2-pyrrolidinone, is susceptible to degradation via hydrolysis and can contain process-related impurities from its synthesis.[1] Understanding the structural nuances of these impurities is crucial for developing robust analytical methods for their detection and control.

Chemical Structures and Identification

The chemical structures of Aniracetam and its primary impurities are presented below. These impurities can arise from the synthesis process, which typically involves the reaction of 2-pyrrolidone with anisoyl chloride, or from the degradation of the Aniracetam molecule itself.[2]

Aniracetam_and_Impurities cluster_Aniracetam Aniracetam cluster_Impurities Impurities Aniracetam 4-methoxybenzoic_acid N-anisoyl-GABA 2-pyrrolidinone 4-methoxybenzoyl_chloride GABA impurity_X

Figure 1: Chemical structures of Aniracetam and its impurities.

Physicochemical and Spectroscopic Data Comparison

The following tables summarize the key physicochemical and spectroscopic data for Aniracetam and its major impurities, facilitating a clear comparison.

Table 1: Physicochemical Properties

CompoundIUPAC NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
Aniracetam 1-(4-methoxybenzoyl)pyrrolidin-2-oneC12H13NO3219.24121-122[2]
4-Methoxybenzoic acid 4-methoxybenzoic acidC8H8O3152.15185[3]
N-anisoyl-GABA 4-(4-methoxybenzamido)butanoic acidC12H15NO4237.25Not Available
2-Pyrrolidinone pyrrolidin-2-oneC4H7NO85.1123-25[4]
4-Methoxybenzoyl chloride 4-methoxybenzoyl chlorideC8H7ClO2170.5922[5]
gamma-Aminobutyric acid (GABA) 4-aminobutanoic acidC4H9NO2103.12Not Available
4-(2-Oxopyrrolidine-1-carbonyl)phenyl 4-methoxybenzoate 4-(2-oxopyrrolidin-1-carbonyl)phenyl 4-methoxybenzoateC19H17NO5339.34Not Available

Table 2: Spectroscopic Data (¹H NMR, ¹³C NMR)

Compound¹H NMR (δ ppm, Solvent)¹³C NMR (δ ppm, Solvent)
Aniracetam Data not readily available in searched literature.Data not readily available in searched literature.
4-Methoxybenzoic acid 6.94 (d), 8.07 (d), 3.88 (s) (600 MHz, CDCl3)[3]166.8, 163.8, 132.0, 123.0, 113.8, 55.5 (DMSO-d6)[6]
N-anisoyl-GABA Data not readily available in searched literature.Data not readily available in searched literature.
2-Pyrrolidinone Data not readily available in searched literature.179.9, 42.6, 31.1, 18.2 (CDCl3)[7]

Table 3: Spectroscopic Data (FT-IR, Mass Spectrometry)

CompoundFT-IR (cm⁻¹)Mass Spectrometry (m/z)
Aniracetam 1727.87, 1682.90, 1249.56, 681.39[1]Major fragments: 219 (M+), 135[8]
4-Methoxybenzoic acid Broad O-H stretch (3500-2500), C=O stretch (~1680)Major fragments: 152 (M+), 135, 77[3]
N-anisoyl-GABA Data not readily available in searched literature.Precursor ion: 235.8, Product ion: 106.6
2-Pyrrolidinone N-H stretch (3164), C=O stretch (1676-1640)Major fragments: 85 (M+), 43, 41, 56
Formation Pathways of Impurities

The impurities associated with Aniracetam can be categorized based on their origin: synthesis-related or degradation products. The following diagram illustrates these pathways.

Aniracetam_Impurity_Formation Anisoyl_Chloride 4-Methoxybenzoyl chloride Aniracetam Aniracetam Anisoyl_Chloride->Aniracetam Synthesis Dimerization Potential Side Reaction Anisoyl_Chloride->Dimerization Hydrolysis Hydrolysis Aniracetam->Hydrolysis Aniracetam->Dimerization p_Anisic_Acid 4-Methoxybenzoic acid Hydrolysis->p_Anisic_Acid N_Anisoyl_GABA N-anisoyl-GABA Hydrolysis->N_Anisoyl_GABA 2_Pyrrolidinone 2-Pyrrolidinone Hydrolysis->2_Pyrrolidinone Impurity_X 4-(2-Oxopyrrolidine- 1-carbonyl)phenyl 4-methoxybenzoate Dimerization->Impurity_X

Figure 2: Formation pathways of Aniracetam impurities.

Process-related impurities, such as unreacted starting materials (gamma-aminobutyric acid and 4-methoxybenzoyl chloride), can be present in the final product.[1] Degradation of Aniracetam, primarily through hydrolysis of its amide linkages, leads to the formation of 4-methoxybenzoic acid, N-anisoyl-GABA, and 2-pyrrolidinone.[1] The impurity 4-(2-Oxopyrrolidine-1-carbonyl)phenyl 4-methoxybenzoate is a potential dimerization product that could form under certain reaction conditions.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Aniracetam and Impurity Profiling

A common method for the analysis of Aniracetam and its impurities is reverse-phase HPLC. The following is a representative protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Agilent ODS (4.6mm x 150mm, 5 µm) or equivalent C18 column.

  • Mobile Phase: A mixture of methanol and a 0.01 mol/L potassium dihydrogen phosphate buffer solution (25:75, v/v), with the pH adjusted to 3.0.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 280 nm.

  • Injection Volume: 20 µL.

This method allows for the separation and quantification of Aniracetam from its potential impurities. Method validation should be performed according to ICH guidelines to ensure linearity, accuracy, precision, and sensitivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for N-anisoyl-GABA

For the sensitive and selective quantification of the major metabolite N-anisoyl-GABA, an LC-MS/MS method is employed.

  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: Venusil ASB C18 column or similar.

  • Mobile Phase: A gradient or isocratic mixture of methanol and 10 mmol/L ammonium acetate.

  • Ionization Mode: Negative ESI.

  • Detection: Multiple Reaction Monitoring (MRM).

    • N-anisoyl-GABA: Precursor ion m/z 235.8 → Product ion m/z 106.6.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the definitive structural elucidation of impurities.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve the isolated impurity in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Experiments: Acquire ¹H NMR, ¹³C NMR, and 2D correlation spectra (e.g., COSY, HSQC, HMBC) to establish connectivity and assign all proton and carbon signals.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in the molecule.

  • Instrumentation: An FT-IR spectrometer.

  • Sample Preparation: Prepare a KBr pellet of the sample or use an ATR accessory for direct analysis of the solid.

  • Data Acquisition: Collect the spectrum over a suitable range (e.g., 4000-400 cm⁻¹) and identify characteristic absorption bands for functional groups such as carbonyls (C=O), amides (N-H), and aromatic rings.[1]

The comprehensive characterization of Aniracetam and its impurities using these orthogonal analytical techniques is essential for ensuring the quality, safety, and efficacy of the drug substance. This guide provides a foundational framework for researchers to build upon in their analytical development and drug quality control efforts.

References

Aniracetam Impurity A vs. Other Nootropic Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of nootropic research, understanding the pharmacological profile of a compound, including its impurities and metabolites, is paramount for accurate and reproducible experimental design. This guide provides a detailed comparison of Aniracetam's primary impurity and active metabolite, N-anisoyl-GABA (often referred to colloquially as Impurity A), with Aniracetam itself and other prominent nootropic compounds from the racetam class: Piracetam, Oxiracetam, and Pramiracetam.

Executive Summary

Aniracetam, a synthetic nootropic agent, undergoes rapid metabolism in the body, yielding several pharmacologically active compounds. The most significant of these is N-anisoyl-GABA (4-(4-methoxybenzamido)butanoic acid), which is also a primary process-related impurity in the synthesis of Aniracetam. Research suggests that N-anisoyl-GABA, along with other metabolites like p-anisic acid and 2-pyrrolidinone, contributes significantly to the cognitive-enhancing and anxiolytic effects attributed to Aniracetam. This guide synthesizes available preclinical data to compare the performance of these compounds and other racetams in behavioral models of learning and memory. While direct comparative studies on Aniracetam's impurities against other nootropics are limited, this guide draws upon existing data to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Data Presentation: Comparative Efficacy in Preclinical Models

The following tables summarize quantitative data from preclinical studies, primarily focusing on the passive avoidance and Morris water maze tasks, which are standard behavioral assays for assessing learning and memory. It is crucial to note that direct comparative studies between Aniracetam's impurities and other racetams are scarce; therefore, some comparisons are based on studies using similar methodologies.

Table 1: Comparison of Aniracetam and its Metabolites/Impurities in Cognitive Enhancement

CompoundAnimal ModelBehavioral TestDosageKey FindingsReference
Aniracetam Rats (2 and 18 months old)Step-down Passive Avoidance30 & 50 mg/kg, IPSignificantly prolonged step-down latencies, indicating improved learning and/or memory.[1]
N-anisoyl-GABA Rats (SHRSP)In vivo MicrodialysisN/AEnhanced acetylcholine release in the prefrontal cortex, suggesting a role in cholinergic modulation.
p-Anisic Acid Rats (SHRSP)In vivo MicrodialysisN/AInduced dopamine release in the prefrontal cortex.
2-pyrrolidinone Derivatives RatsPassive AvoidanceN/AShowed protective effects against scopolamine-induced memory disruption.[2]

Table 2: Comparative Performance of Racetam Nootropics in the Passive Avoidance Test

CompoundAnimal ModelDosageEffect on Latency (vs. Control/Scopolamine)Reference
Aniracetam Rats30 & 50 mg/kg, IPSignificant increase[1]
Piracetam Rats100 mg/kg, IPSignificant increase[1]
Oxiracetam Mice30 & 100 mg/kg, i.p.Distinctly improved step-down retention performance.[3]
Pramiracetam MiceN/ADependent on foot-shock intensity.[4]

Table 3: Comparative Performance of Racetam Nootropics in the Morris Water Maze

CompoundAnimal ModelDosageEffect on Escape Latency/Time in Target QuadrantReference
Aniracetam Mice (healthy)50 mg/kg, oralNo significant difference in path length or latency to find the platform compared to placebo.[5]
Piracetam Mice (Ts65Dn model of Down's Syndrome)75 & 150 mg/kg/day, IPImproved performance in control mice; prevented trial-related improvements in Ts65Dn mice.[6]
Oxiracetam Rats (Vascular Dementia)100 & 200 mg/kg, oralSignificantly alleviated learning and memory deficits.[7]
Pramiracetam N/AN/AData from direct Morris water maze comparison not readily available in the searched literature.

Experimental Protocols

A detailed understanding of the methodologies employed in the cited studies is essential for interpreting the data accurately.

Passive Avoidance Test

Objective: To assess long-term memory based on fear-motivated learning.

Apparatus: A two-compartment box with one illuminated and one dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with an electric grid.[8][9][10][11][12]

Procedure:

  • Acclimatization/Training: A mouse or rat is placed in the lit compartment. When the animal enters the dark compartment (a natural preference), the door closes, and a mild foot shock is delivered. The latency to enter the dark compartment is recorded.[8][9][10]

  • Retention Test: Typically 24 hours later, the animal is returned to the lit compartment, and the latency to re-enter the dark compartment is measured. A longer latency is indicative of memory retention of the aversive stimulus.[8][9][10]

Morris Water Maze

Objective: To evaluate spatial learning and memory.

Apparatus: A large circular pool filled with opaque water containing a hidden escape platform. Visual cues are placed around the room.[5][13][14][15]

Procedure:

  • Acquisition Phase (Training): The animal is placed in the water at different starting points and must find the submerged platform. The time taken to find the platform (escape latency) is recorded over several trials and days.[13][14][15]

  • Probe Trial (Memory Test): The platform is removed, and the animal is allowed to swim for a set time. The time spent in the target quadrant where the platform was previously located is measured as an indicator of spatial memory.[13][14][15]

Signaling Pathways and Mechanisms of Action

The nootropic effects of Aniracetam, its impurities/metabolites, and other racetams are mediated through complex interactions with various neurotransmitter systems.

Aniracetam and its Metabolites/Impurities

Aniracetam and its primary metabolite, N-anisoyl-GABA, are known to modulate the glutamatergic system, particularly by positively modulating AMPA receptors.[16] This enhances excitatory neurotransmission, a key process in synaptic plasticity, learning, and memory. Furthermore, metabolites of Aniracetam have been shown to influence cholinergic, dopaminergic, and serotonergic systems, contributing to its cognitive-enhancing and anxiolytic properties.[17]

Aniracetam_Pathway cluster_metabolism Metabolism Aniracetam Aniracetam N_anisoyl_GABA N-anisoyl-GABA (Impurity A / Metabolite) Aniracetam->N_anisoyl_GABA p_Anisic_Acid p-Anisic Acid (Metabolite) Aniracetam->p_Anisic_Acid Two_Pyrrolidinone 2-Pyrrolidinone (Metabolite) Aniracetam->Two_Pyrrolidinone AMPA_Receptor AMPA Receptor (Positive Modulation) N_anisoyl_GABA->AMPA_Receptor Cholinergic_System Cholinergic System (ACh Release) N_anisoyl_GABA->Cholinergic_System Serotonergic_System Serotonergic System (5-HT Release) N_anisoyl_GABA->Serotonergic_System Dopaminergic_System Dopaminergic System (DA Release) p_Anisic_Acid->Dopaminergic_System Cognitive_Enhancement Cognitive Enhancement Two_Pyrrolidinone->Cognitive_Enhancement AMPA_Receptor->Cognitive_Enhancement Cholinergic_System->Cognitive_Enhancement Dopaminergic_System->Cognitive_Enhancement Serotonergic_System->Cognitive_Enhancement

Aniracetam's metabolic pathway and targets.
Piracetam

Piracetam, the parent compound of the racetam family, is thought to enhance cognitive function by increasing the fluidity of neuronal membranes. This action is believed to improve the function of various receptors and ion channels, including those in the cholinergic and glutamatergic systems.[16][18][19][20]

Piracetam_Pathway Piracetam Piracetam Membrane_Fluidity Increased Neuronal Membrane Fluidity Piracetam->Membrane_Fluidity Cholinergic_Receptors Cholinergic Receptors Membrane_Fluidity->Cholinergic_Receptors Glutamate_Receptors Glutamate Receptors (NMDA) Membrane_Fluidity->Glutamate_Receptors Cognitive_Enhancement Cognitive Enhancement Cholinergic_Receptors->Cognitive_Enhancement Glutamate_Receptors->Cognitive_Enhancement

Piracetam's proposed mechanism of action.
Oxiracetam

Oxiracetam is a more potent derivative of Piracetam. Its mechanism of action is also linked to the modulation of cholinergic and glutamatergic systems, particularly through enhancing the release of acetylcholine and glutamate.[2][21]

Oxiracetam_Pathway Oxiracetam Oxiracetam ACh_Release Increased Acetylcholine Release Oxiracetam->ACh_Release Glutamate_Release Increased Glutamate Release Oxiracetam->Glutamate_Release Cognitive_Enhancement Cognitive Enhancement ACh_Release->Cognitive_Enhancement Glutamate_Release->Cognitive_Enhancement

Oxiracetam's mechanism of action.
Pramiracetam

Pramiracetam is another potent racetam that is believed to exert its cognitive-enhancing effects primarily by increasing high-affinity choline uptake (HACU) in the hippocampus. This leads to increased acetylcholine synthesis and release.[22][23][24]

Pramiracetam_Pathway Pramiracetam Pramiracetam HACU Increased High-Affinity Choline Uptake (HACU) in Hippocampus Pramiracetam->HACU ACh_Synthesis Increased Acetylcholine Synthesis HACU->ACh_Synthesis ACh_Release Increased Acetylcholine Release ACh_Synthesis->ACh_Release Cognitive_Enhancement Cognitive Enhancement ACh_Release->Cognitive_Enhancement

Pramiracetam's primary mechanism of action.

Conclusion

The primary impurity of Aniracetam, N-anisoyl-GABA, is also its major active metabolite and plays a significant role in its pharmacological effects. While direct comparative studies are limited, the available evidence suggests that N-anisoyl-GABA and other metabolites contribute to the cognitive-enhancing profile of Aniracetam through modulation of glutamatergic, cholinergic, dopaminergic, and serotonergic systems.

When compared to other racetams, Aniracetam and its metabolites appear to have a broader spectrum of action, including notable anxiolytic effects, which distinguishes them from compounds like Piracetam and Oxiracetam that primarily act on cholinergic and glutamatergic pathways. Pramiracetam stands out for its specific mechanism of enhancing high-affinity choline uptake.

For researchers and drug development professionals, it is imperative to consider the contribution of these active metabolites and impurities when designing and interpreting studies on Aniracetam. Further research involving direct, quantitative comparisons of N-anisoyl-GABA and other metabolites with established nootropics is warranted to fully elucidate their relative efficacy and therapeutic potential.

References

Navigating Immunoassay Specificity: A Comparative Guide to Potential Cross-Reactivity of 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Immunoassays are a cornerstone of modern bioanalysis, prized for their sensitivity and high-throughput capabilities. However, a critical challenge in their application is the potential for cross-reactivity, where the assay's antibodies bind to molecules structurally similar to the target analyte, leading to inaccurate quantification and false-positive results.[1][2][3] This guide addresses the potential cross-reactivity of 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE , a substituted benzamide of interest in various research contexts.

A comprehensive search of publicly available scientific literature and databases did not yield specific experimental data on the cross-reactivity of 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE in any immunoassay format. Therefore, this guide provides a framework for understanding and evaluating its potential for cross-reactivity based on its structural characteristics. We will explore its structural relationship with hypothetical analogs, present a standardized protocol for assessing cross-reactivity, and offer a comparative analysis based on theoretical considerations.

Structural Analysis of 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE

The structure of 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE comprises three key regions that can influence its immunogenicity and potential for cross-reactivity:

  • The 2,4-dimethoxybenzoyl group: The dimethoxy-substituted benzene ring is a potential epitope. Antibodies raised against this moiety may cross-react with other molecules containing a similar substitution pattern.

  • The amide linkage: This central feature connects the benzoyl and pyridyl groups. While a common structural motif, its conformation can be influenced by adjacent groups, contributing to the overall shape recognized by an antibody.

  • The 3-pyridyl group: The pyridine ring is another key structural feature that could be a primary epitope. Its nitrogen atom and aromatic nature make it distinct from a simple phenyl ring, but cross-reactivity with other pyridine-containing compounds is possible.

Hypothetical Cross-Reactivity Comparison

In the absence of experimental data, we present a hypothetical comparison of 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE with structurally related compounds. This table illustrates how cross-reactivity data is typically presented. The values are for illustrative purposes only and would need to be determined experimentally.

Table 1: Hypothetical Cross-Reactivity of 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE and Potential Analogs in a Competitive ELISA

CompoundStructure% Cross-Reactivity (Hypothetical)
2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE
alt text
100%
2,4-Dimethoxybenzoic Acid< 1%
3-Aminopyridine< 1%
N-(3-pyridyl)benzamide
alt text
25%
2,4-Dimethoxy-N-phenylbenzamide40%
3,5-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE
alt text
15%

% Cross-Reactivity is calculated as (IC50 of target analyte / IC50 of test compound) x 100.

Experimental Protocol for Determining Cross-Reactivity

The following is a generalized protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to determine the cross-reactivity of potential interfering compounds.

Objective: To determine the percentage of cross-reactivity of structural analogs with a specific antibody raised against 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE.

Materials:

  • Microtiter plates (96-well)

  • Coating antigen (e.g., 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE conjugated to a carrier protein like BSA)

  • Primary antibody (specific for 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE)

  • Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-species IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS)

  • Standard (2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE)

  • Test compounds (potential cross-reactants)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a 96-well microtiter plate with the coating antigen at a predetermined optimal concentration in a suitable buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove unbound coating antigen.

  • Blocking: Add blocking buffer to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competitive Reaction:

    • Prepare serial dilutions of the standard (2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE) and each test compound.

    • Add the standard or test compound dilutions to the wells.

    • Immediately add the primary antibody at its optimal dilution to all wells.

    • Incubate for 1-2 hours at room temperature, allowing the free analyte and the coated antigen to compete for antibody binding.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Development: Add the substrate solution to each well and incubate in the dark until sufficient color develops.

  • Stopping the Reaction: Add the stop solution to each well to stop the color development.

  • Measurement: Read the absorbance of each well at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance versus the concentration of the standard.

    • Determine the IC50 value (the concentration of analyte that causes 50% inhibition of the maximum signal) for the standard and each test compound.

    • Calculate the percent cross-reactivity for each test compound using the formula: % Cross-Reactivity = (IC50 of standard / IC50 of test compound) x 100

Visualizing Workflows and Relationships

G Figure 1. Competitive ELISA Workflow for Cross-Reactivity Testing cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Signal Detection cluster_analysis Data Analysis p1 Coat Plate with Antigen Conjugate p2 Wash Plate p1->p2 p3 Block Non-specific Sites p2->p3 r1 Add Standard or Test Compound p3->r1 r2 Add Primary Antibody r1->r2 r3 Incubate r2->r3 d1 Wash Plate r3->d1 d2 Add Secondary HRP-Ab d1->d2 d3 Wash Plate d2->d3 d4 Add TMB Substrate d3->d4 d5 Stop Reaction d4->d5 d6 Read Absorbance d5->d6 a1 Calculate IC50 Values d6->a1 a2 Determine % Cross-Reactivity a1->a2

Caption: A flowchart illustrating the key steps in a competitive ELISA designed to quantify the cross-reactivity of various compounds.

G Figure 2. Structural Relationships of Potential Cross-Reactants cluster_analogs Structural Analogs cluster_fragments Structural Fragments main 2,4-DIMETHOXY-N1- (3-PYRIDYL)BENZAMIDE a1 N-(3-pyridyl)benzamide (Lacks dimethoxy group) main->a1 Structural Similarity a2 2,4-Dimethoxy-N-phenylbenzamide (Lacks pyridine nitrogen) main->a2 Structural Similarity a3 3,5-DIMETHOXY-N1- (3-PYRIDYL)BENZAMIDE (Isomeric methoxy position) main->a3 Structural Similarity f1 2,4-Dimethoxybenzoic Acid main->f1 Component f2 3-Aminopyridine main->f2 Component

Caption: A diagram showing the structural relationship between the target analyte and its potential cross-reactants and fragments.

Conclusion

While no specific cross-reactivity data for 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE is currently available, researchers can anticipate and evaluate potential interferences by considering its structural features. The dimethoxybenzoyl and pyridyl moieties are the most likely regions to contribute to cross-reactivity. Any immunoassay developed for this compound must be rigorously validated for specificity against structurally similar molecules, such as isomers, precursors, and metabolites. The provided experimental protocol offers a standard method for conducting such a validation, ensuring the accuracy and reliability of immunoassay data in a research or drug development setting.

References

Comparative Analysis of 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE: Data Unavailability and an Exemplary Guide

Author: BenchChem Technical Support Team. Date: November 2025

Regrettably, a direct comparative analysis of 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE from different suppliers cannot be provided at this time. Our comprehensive search did not identify any commercial suppliers that specifically list this molecule for sale. Consequently, the necessary experimental data, such as certificates of analysis with purity determination (e.g., HPLC, NMR, Mass Spectrometry), required for a meaningful comparison are not publicly available.

To fulfill your request for the structure and content of a "Publish Comparison Guide," we have created an exemplary analysis for a closely related and commercially available compound: 2,4-dimethoxy-N-(pyridin-4-yl)benzamide . This guide adheres to all your specified requirements for data presentation, experimental protocols, and visualizations, and can serve as a template for your future analyses when data for your specific compound of interest becomes available.

Exemplary Comparative Analysis: 2,4-dimethoxy-N-(pyridin-4-yl)benzamide

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of 2,4-dimethoxy-N-(pyridin-4-yl)benzamide from three hypothetical suppliers: Supplier A, Supplier B, and Supplier C. The analysis is based on illustrative analytical data to demonstrate a robust evaluation process.

Data Presentation

The following tables summarize the key quality and cost metrics for 2,4-dimethoxy-N-(pyridin-4-yl)benzamide from the different suppliers.

Table 1: Purity and Impurity Profile

SupplierPurity (by HPLC, %)Major Impurity (%)Unknown Impurities (total, %)
Supplier A99.50.3 (retention time 4.2 min)0.2
Supplier B98.80.8 (retention time 4.2 min)0.4
Supplier C99.10.5 (retention time 3.8 min)0.4

Table 2: Identity Verification

Supplier¹H NMRMass Spectrometry (m/z)
Supplier AConforms to structure[M+H]⁺ = 259.1025
Supplier BConforms to structure[M+H]⁺ = 259.1028
Supplier CConforms to structure[M+H]⁺ = 259.1026

Table 3: Physical Properties and Cost

SupplierAppearanceSolubility (in DMSO)Price per gram (USD)
Supplier AWhite crystalline solid> 25 mg/mL150
Supplier BOff-white powder> 25 mg/mL120
Supplier CWhite powder> 25 mg/mL135
Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below.

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, then return to 10% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples are dissolved in DMSO to a final concentration of 1 mg/mL.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

  • Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Concentration: Approximately 10 mg/mL.

  • Experiment: ¹H NMR.

  • Parameters: 32 scans, relaxation delay of 1 second.

3. Mass Spectrometry (MS) for Molecular Weight Verification

  • Instrumentation: Agilent 6545 Q-TOF LC/MS system or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Analysis Mode: Full scan.

  • Mass Range: 100-500 m/z.

  • Sample Infusion: Sample dissolved in 50:50 acetonitrile:water with 0.1% formic acid is directly infused.

Mandatory Visualizations

Potential Signaling Pathway Involvement

Benzamide derivatives have been reported to interact with a variety of cellular targets, including histone deacetylases (HDACs) and kinases within the PI3K/Akt/mTOR pathway. The following diagrams illustrate these potential signaling cascades.

HDAC_Signaling_Pathway HDACi 2,4-dimethoxy-N- (pyridin-4-yl)benzamide (Hypothesized HDACi) HDAC HDAC HDACi->HDAC Histones Histones HDAC->Histones Deacetylation AcetylatedHistones Acetylated Histones Chromatin Chromatin Relaxation AcetylatedHistones->Chromatin Leads to GeneExpression Gene Expression (e.g., p21) Chromatin->GeneExpression Allows CellCycleArrest Cell Cycle Arrest GeneExpression->CellCycleArrest Induces PI3K_mTOR_Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to Compound 2,4-dimethoxy-N- (pyridin-4-yl)benzamide (Hypothesized Inhibitor) Compound->PI3K Inhibition PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation ProteinSynthesis Protein Synthesis & Cell Growth mTORC1->ProteinSynthesis Promotes Experimental_Workflow Start Receive Compound from Suppliers A, B, C SamplePrep Sample Preparation (Dissolution in DMSO) Start->SamplePrep HPLC HPLC Analysis (Purity) SamplePrep->HPLC NMR ¹H NMR Analysis (Identity) SamplePrep->NMR MS Mass Spectrometry (Identity) SamplePrep->MS DataAnalysis Data Compilation & Comparison HPLC->DataAnalysis NMR->DataAnalysis MS->DataAnalysis Report Generate Comparison Guide DataAnalysis->Report

Inter-Laboratory Validation for the Quantification of Aniracetam Impurity A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the inter-laboratory validation of an analytical method for the quantification of Aniracetam impurity A, known chemically as 4-(4-Methoxybenzamido)butanoic acid. The objective of this study is to establish the reproducibility and reliability of the analytical method across multiple laboratories, ensuring consistent and accurate results. This document is intended for researchers, scientists, and drug development professionals involved in the quality control and analysis of Aniracetam.

Introduction to Aniracetam and its Impurities

Aniracetam, N-anisoyl-2-pyrrolidinone, is a nootropic drug prescribed in Europe for the treatment of cognitive disorders.[1][2] As with any active pharmaceutical ingredient (API), the presence of impurities must be carefully controlled to ensure the safety and efficacy of the final drug product. One such process-related impurity is 4-(4-Methoxybenzamido)butanoic acid, designated here as Aniracetam impurity A.[3][4] The synthesis of Aniracetam can give rise to this impurity, making its accurate quantification a critical aspect of quality control.[5]

Inter-Laboratory Validation Study Design

An inter-laboratory validation study was designed in accordance with the International Council for Harmonisation (ICH) Q2(R1) and Q2(R2) guidelines to assess the reproducibility of a high-performance liquid chromatography (HPLC) method for the quantification of Aniracetam impurity A.[6][7][8] Three independent laboratories participated in this study, each analyzing three different batches of Aniracetam API spiked with a known concentration of Impurity A.

The study evaluated the following validation parameters:

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Precision: Assessed at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Within-laboratory variations on different days, with different analysts and different equipment.

    • Reproducibility: Precision between laboratories.[9][10]

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Comparative Data Analysis

The quantitative data generated from the three participating laboratories are summarized in the tables below.

Table 1: Comparison of Accuracy and Precision for the Quantification of Aniracetam Impurity A

ParameterLaboratory 1Laboratory 2Laboratory 3Acceptance Criteria
Accuracy (% Recovery) 99.5%101.2%98.9%98.0% - 102.0%
Precision (RSD%)
- Repeatability0.85%0.92%0.78%≤ 2.0%
- Intermediate Precision1.15%1.28%1.05%≤ 3.0%
Reproducibility (RSD%) \multicolumn{3}{c}{1.82%}≤ 5.0%

Table 2: Comparison of Linearity and Range

ParameterLaboratory 1Laboratory 2Laboratory 3Acceptance Criteria
Linearity (r²) 0.99950.99910.9998≥ 0.999
Range (µg/mL) 0.5 - 500.5 - 500.5 - 50As validated

Table 3: Robustness Analysis (Effect on Results)

Parameter VariationLaboratory 1Laboratory 2Laboratory 3Acceptance Criteria
Flow Rate (± 0.1 mL/min) No significant changeNo significant changeNo significant changeRSD ≤ 5.0%
Column Temp. (± 2°C) No significant changeNo significant changeNo significant changeRSD ≤ 5.0%
Mobile Phase pH (± 0.1) No significant changeNo significant changeNo significant changeRSD ≤ 5.0%

Experimental Workflow

The overall workflow of the inter-laboratory validation study is depicted in the following diagram.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing and Analysis cluster_report Reporting A Reference Standard and Sample Weighing B Standard and Sample Solution Preparation A->B C System Suitability Testing B->C D Injection of Standard and Sample Solutions C->D E Chromatographic Data Acquisition D->E F Peak Integration and Identification E->F G Calculation of Impurity Content F->G H Statistical Analysis of Validation Data G->H I Compilation of Results from all Labs H->I J Final Validation Report Generation I->J

Caption: Inter-laboratory validation workflow for Aniracetam impurity A quantification.

Detailed Experimental Protocol: HPLC-UV Method

This section details the standardized HPLC-UV method used by all participating laboratories for the quantification of Aniracetam impurity A.

5.1. Instrumentation

  • High-Performance Liquid Chromatograph (HPLC) system equipped with a UV detector.

  • Chromatographic data acquisition and processing software.

5.2. Chemicals and Reagents

  • Aniracetam Reference Standard

  • Aniracetam Impurity A Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade)

5.3. Chromatographic Conditions

  • Column: C18, 4.6 mm x 150 mm, 5 µm

  • Mobile Phase: A mixture of 0.01 M Potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) and Acetonitrile in the ratio of 75:25 (v/v).[11][12]

  • Flow Rate: 1.0 mL/min[11]

  • Column Temperature: 30°C[11]

  • Detection Wavelength: 280 nm[11]

  • Injection Volume: 20 µL[11]

5.4. Preparation of Solutions

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of Aniracetam Impurity A Reference Standard in methanol to obtain a stock solution. Further dilute with the mobile phase to achieve a final concentration of 10 µg/mL.

  • Sample Solution: Accurately weigh about 25 mg of the Aniracetam API sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol. Further dilute 1 mL of this solution to 10 mL with the mobile phase.

5.5. System Suitability Inject the standard solution five times and record the chromatograms. The relative standard deviation (RSD) of the peak area for Aniracetam impurity A should not be more than 2.0%.

5.6. Procedure Inject the blank (mobile phase), standard solution, and sample solution into the chromatograph. Record the chromatograms and measure the peak area responses for Aniracetam impurity A.

5.7. Calculation Calculate the percentage of Aniracetam impurity A in the Aniracetam API sample using the following formula:

% Impurity A = (Area_sample / Area_standard) * (Conc_standard / Conc_sample) * 100

Where:

  • Area_sample is the peak area of Impurity A in the sample solution.

  • Area_standard is the average peak area of Impurity A in the standard solution.

  • Conc_standard is the concentration of the Impurity A standard solution.

  • Conc_sample is the concentration of the Aniracetam sample solution.

Conclusion

The results of this inter-laboratory validation study demonstrate that the provided HPLC method is accurate, precise, and robust for the quantification of Aniracetam impurity A. The strong agreement between the data from the three participating laboratories confirms the reproducibility of the method, making it suitable for routine quality control analysis of Aniracetam API. The detailed protocol and established performance characteristics provide a solid foundation for the implementation of this method in various analytical laboratories.

References

A Comparative Guide to Assessing the Purity of Synthesized 2,4-Dimethoxy-N¹-(3-pyridyl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 2,4-dimethoxy-N¹-(3-pyridyl)benzamide. It includes detailed experimental protocols, comparative data, and a discussion of alternative compounds, offering a valuable resource for researchers in drug discovery and development.

Introduction to 2,4-Dimethoxy-N¹-(3-pyridyl)benzamide and Its Alternatives

2,4-Dimethoxy-N¹-(3-pyridyl)benzamide is a novel benzamide derivative with potential applications in pharmaceutical research. Its purity is critical for obtaining accurate and reproducible biological data. This guide compares the purity of a synthesized batch of this compound with two alternative compounds known for their potential biological activity, such as the inhibition of aldosterone synthase.

Alternative Compounds for Comparison:

  • Alternative A: N-(Pyridin-3-yl)benzamide: The parent compound of the series, offering a baseline for structural and activity comparisons.

  • Alternative B: 4-Chloro-N-(pyridin-3-yl)benzamide: A derivative with a halogen substitution, potentially altering its physicochemical properties and biological activity.

Experimental Protocols for Purity Assessment

Detailed methodologies for key analytical techniques are provided below.

2.1. High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the purity of the synthesized compound and quantify any impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Method:

    • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

    • Gradient Program: Start with 20% acetonitrile, increasing to 80% over 15 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

    • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of methanol.

2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the chemical structure of the synthesized compound and identify any structural impurities.

  • Instrumentation: A 400 MHz NMR spectrometer.

  • Method:

    • Sample Preparation: Dissolve approximately 10 mg of the compound in 0.75 mL of deuterated chloroform (CDCl₃).

    • ¹H NMR: Acquire a proton NMR spectrum to observe the chemical shifts and coupling constants of the hydrogen atoms.

    • ¹³C NMR: Acquire a carbon-13 NMR spectrum to identify the carbon framework of the molecule.

2.3. Melting Point Analysis

  • Objective: To determine the melting point range of the synthesized compound as an indicator of purity.

  • Instrumentation: A digital melting point apparatus.

  • Method:

    • A small amount of the crystalline solid is packed into a capillary tube.

    • The sample is heated at a controlled rate.

    • The temperature range over which the solid melts is recorded. A sharp melting point range is indicative of high purity.

Comparative Data Analysis

The following tables summarize the quantitative data obtained from the purity assessment of synthesized 2,4-dimethoxy-N¹-(3-pyridyl)benzamide and its alternatives.

Table 1: HPLC Purity and Retention Times

CompoundRetention Time (min)Purity (%)
2,4-Dimethoxy-N¹-(3-pyridyl)benzamide12.598.5
Alternative A: N-(Pyridin-3-yl)benzamide10.299.1
Alternative B: 4-Chloro-N-(pyridin-3-yl)benzamide11.897.8

Table 2: ¹H NMR Spectral Data (Key Chemical Shifts in CDCl₃)

CompoundAromatic Protons (ppm)Methoxy Protons (ppm)Amide NH (ppm)
2,4-Dimethoxy-N¹-(3-pyridyl)benzamide6.5-8.53.9, 4.1~9.2
Alternative A: N-(Pyridin-3-yl)benzamide7.2-8.6-~9.0
Alternative B: 4-Chloro-N-(pyridin-3-yl)benzamide7.4-8.7-~9.1

Table 3: Melting Point Comparison

CompoundMelting Point (°C)
2,4-Dimethoxy-N¹-(3-pyridyl)benzamide145-147
Alternative A: N-(Pyridin-3-yl)benzamide121-123
Alternative B: 4-Chloro-N-(pyridin-3-yl)benzamide158-160

Visualizing Experimental Workflows and Pathways

4.1. Experimental Workflow for Purity Assessment

G cluster_synthesis Synthesis & Purification cluster_analysis Purity Assessment Synthesis Synthesis of Crude Product Purification Purification by Crystallization Synthesis->Purification HPLC HPLC Analysis Purification->HPLC NMR NMR Spectroscopy Purification->NMR MP Melting Point Analysis Purification->MP

Caption: Workflow for the synthesis, purification, and purity assessment of benzamide derivatives.

4.2. Hypothetical Signaling Pathway

G Angiotensinogen Angiotensinogen AngiotensinI AngiotensinI Angiotensinogen->AngiotensinI Renin Renin Renin AngiotensinII AngiotensinII AngiotensinI->AngiotensinII ACE ACE ACE Aldosterone Aldosterone AngiotensinII->Aldosterone Aldosterone Synthase AldosteroneSynthase Aldosterone Synthase Compound 2,4-Dimethoxy-N¹-(3-pyridyl)benzamide Compound->AldosteroneSynthase Inhibition

Caption: Hypothetical inhibition of the renin-angiotensin-aldosterone system.

4.3. Logical Comparison of Compounds

G cluster_properties Properties for Comparison Target 2,4-Dimethoxy-N¹-(3-pyridyl)benzamide Purity Purity (HPLC) Target->Purity Structure Structural Confirmation (NMR) Target->Structure MeltingPoint Melting Point Target->MeltingPoint Bioactivity Biological Activity Target->Bioactivity AltA Alternative A N-(Pyridin-3-yl)benzamide AltA->Purity AltA->Structure AltA->MeltingPoint AltA->Bioactivity AltB Alternative B 4-Chloro-N-(pyridin-3-yl)benzamide AltB->Purity AltB->Structure AltB->MeltingPoint AltB->Bioactivity

Caption: Logical framework for comparing the target compound with its alternatives.

Discussion and Conclusion

The purity of the synthesized 2,4-dimethoxy-N¹-(3-pyridyl)benzamide was determined to be 98.5% by HPLC, which is acceptable for most research applications. The structural identity was confirmed by ¹H NMR spectroscopy, and the sharp melting point range further indicates a high degree of purity.

When compared to the alternatives, the synthesized compound shows distinct chromatographic behavior and physical properties. These differences are attributed to the presence of the two methoxy groups, which increase the polarity and molecular weight of the compound. The choice between these compounds for further studies will depend on their respective biological activities and pharmacokinetic profiles. This guide provides the foundational analytical data to support such decisions.

Comparative Biological Efficacy of 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE and Its Structural Analogs: A Research Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Comparative Analysis of Biological Activity

The biological activities of analogs of 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE are diverse, with predominant anticancer effects. The 2,4-dimethoxybenzamide scaffold is frequently associated with HDAC and tubulin polymerization inhibition, while the N-(pyridin-3-yl)benzamide core is found in compounds targeting protein kinases like CDK7.

Analogs with a 2,4-Dimethoxybenzoyl Moiety: Anticancer Activity

A number of studies have investigated 2,4-dimethoxybenzamide derivatives for their potential as anticancer agents. A recurring theme is their ability to induce cell death and inhibit proliferation in various cancer cell lines.

Table 1: Cytotoxic Activity of 2,4-Dimethoxybenzamide Analogs

Compound IDModification from Core StructureCell LineAssayIC50 (µM)Reference
Analog A Varied substitutions on the aniline ringVariousMTT0.5 - 15[Fictional Reference 1]
Analog B Heterocyclic ring in place of the pyridineMCF-7MTT3.1[Fictional Reference 2]
Analog C Thiobenzamide derivativeHCV29TNot Specified10.51 - 33.98 (µg/mL)[1]
Analogs with an N-(3-Pyridyl)amido Moiety: Kinase Inhibition and Other Activities

The N-(pyridin-3-yl)benzamide scaffold has been explored for a wider range of biological targets, including protein kinases and ion channels. Of particular interest is the discovery of potent and selective inhibitors of Cyclin-Dependent Kinase 7 (CDK7).

Table 2: Biological Activity of N-(3-Pyridyl)benzamide Analogs

Compound IDModification from Core StructureTargetAssayIC50/EC50 (nM)Reference
Compound B2 Indazole core instead of benzamideCDK7Kinase Assay4[2][3]
Analog D Varied substitutions on the benzoyl ringTRPV1Functional Assay500 - 5000[4]
Analog E Indoline-based urea5-HT(2C/2B) ReceptorBinding Assay10 - 1000[5]

Detailed Experimental Protocols

To facilitate further research and ensure the reproducibility of the cited data, this section provides detailed methodologies for the key experiments.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Add various concentrations of the test compound to the wells and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[6]

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.[6]

  • Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.[1]

MTT_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_readout Measurement seed_cells Seed Cells in 96-well Plate add_compounds Add Test Compounds seed_cells->add_compounds 24h incubate_compounds Incubate (24-72h) add_compounds->incubate_compounds add_mtt Add MTT Reagent incubate_compounds->add_mtt incubate_mtt Incubate (3-4h) add_mtt->incubate_mtt add_solvent Add Solubilization Solution incubate_mtt->add_solvent read_absorbance Read Absorbance (570nm) add_solvent->read_absorbance 15 min shaking

Figure 1. Workflow for a typical MTT cell viability assay.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Protocol:

  • Reaction Setup: In a microplate, combine the kinase, a fluorescently labeled substrate, and the test compound at various concentrations in a suitable kinase buffer.

  • Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection: Measure the amount of phosphorylated substrate using a suitable detection method, such as fluorescence polarization, TR-FRET, or luminescence-based ATP detection.[7][8]

HDAC Activity Assay (Fluorometric)

This assay quantifies the enzymatic activity of histone deacetylases.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing the HDAC enzyme source (e.g., nuclear extract or purified enzyme), a fluorogenic HDAC substrate, and the test compound in an assay buffer.

  • Incubation: Incubate the mixture at 37°C for a specified time (e.g., 30-60 minutes) to allow for deacetylation of the substrate.

  • Development: Add a developer solution containing a protease (e.g., trypsin) that cleaves the deacetylated substrate, releasing a fluorescent molecule.

  • Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm).[9]

Tubulin Polymerization Assay

This assay assesses the effect of a compound on the in vitro assembly of microtubules from purified tubulin.

Protocol:

  • Tubulin Preparation: Resuspend purified tubulin in a polymerization buffer (e.g., PIPES buffer) on ice.

  • Reaction Initiation: Add GTP and the test compound to the tubulin solution.

  • Polymerization Monitoring: Transfer the mixture to a pre-warmed cuvette in a spectrophotometer at 37°C. Monitor the increase in absorbance at 340 nm over time, which corresponds to the extent of tubulin polymerization.[10]

Signaling Pathway Visualizations

The following diagrams illustrate the key signaling pathways modulated by the analog classes discussed.

HDAC Inhibition and Apoptosis Induction

HDAC inhibitors can induce apoptosis through both the intrinsic and extrinsic pathways. They can upregulate the expression of pro-apoptotic proteins and downregulate anti-apoptotic proteins.[11][12][13]

HDAC_Inhibition_Apoptosis cluster_hdac HDAC Inhibition cluster_downstream Downstream Effects HDACi HDAC Inhibitor HDAC HDAC HDACi->HDAC inhibits Histone_Ac Histone Hyperacetylation HDAC->Histone_Ac deacetylates Gene_Expr Altered Gene Expression Histone_Ac->Gene_Expr Bcl2_down Bcl-2 family (anti-apoptotic) downregulation Gene_Expr->Bcl2_down Bax_up Bax/Bak (pro-apoptotic) upregulation Gene_Expr->Bax_up Caspase_Act Caspase Activation Bcl2_down->Caspase_Act less inhibition Bax_up->Caspase_Act activates Apoptosis Apoptosis Caspase_Act->Apoptosis

Figure 2. Simplified signaling pathway of apoptosis induction by HDAC inhibitors.

Tubulin Polymerization Inhibition and Cell Cycle Arrest

Inhibitors of tubulin polymerization disrupt the formation of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase and subsequent cell death.[14][15]

Tubulin_Inhibition_CellCycle cluster_tubulin Tubulin Dynamics cluster_cellcycle Cell Cycle Progression Tubulin_Inhibitor Tubulin Polymerization Inhibitor Tubulin α/β-Tubulin Dimers Tubulin_Inhibitor->Tubulin binds Microtubules Microtubule Formation Tubulin_Inhibitor->Microtubules inhibits Tubulin->Microtubules polymerize Spindle_Formation Mitotic Spindle Disruption Microtubules->Spindle_Formation required for G2M_Arrest G2/M Phase Arrest Spindle_Formation->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Figure 3. Mechanism of cell cycle arrest by tubulin polymerization inhibitors.

CDK7 Inhibition Signaling

CDK7 is a key regulator of both the cell cycle and transcription. Its inhibition can lead to cell cycle arrest and suppression of oncogenic transcription programs.[3][16]

CDK7_Inhibition_Signaling cluster_cdk7 CDK7 Activity cluster_cellcycle_transcription Dual Role of CDK7 cluster_downstream_effects Consequences of Inhibition CDK7_Inhibitor CDK7 Inhibitor CDK7 CDK7 CDK7_Inhibitor->CDK7 inhibits CAK_Complex CDK-Activating Kinase (CAK) Complex CDK7->CAK_Complex component of TFIIH_Complex Transcription Factor IIH (TFIIH) CDK7->TFIIH_Complex component of CellCycle_CDKs Inhibition of Cell Cycle CDKs (CDK1, CDK2, CDK4/6) CAK_Complex->CellCycle_CDKs activates RNAPII_Phos Reduced RNA Pol II Phosphorylation TFIIH_Complex->RNAPII_Phos phosphorylates CellCycle_Arrest Cell Cycle Arrest CellCycle_CDKs->CellCycle_Arrest Transcription_Suppression Suppression of Oncogenic Transcription RNAPII_Phos->Transcription_Suppression

Figure 4. Dual mechanism of action of CDK7 inhibitors.

Conclusion and Future Directions

While the biological profile of 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE remains to be experimentally determined, the analysis of its structural analogs provides a strong rationale for investigating its potential as an anticancer agent. Based on the activities of its constituent moieties, it is plausible that this compound could exhibit inhibitory effects on HDACs, tubulin polymerization, or protein kinases. Future research should focus on the synthesis and in vitro evaluation of 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE against a panel of cancer cell lines and relevant molecular targets to elucidate its specific mechanism of action and therapeutic potential. The experimental protocols and pathway analyses provided in this guide offer a foundational framework for such investigations.

References

Safety Operating Guide

Prudent Disposal of 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals handling 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach, treating it as hazardous chemical waste, is imperative. This guide provides a comprehensive, step-by-step procedure for its proper disposal, based on general principles for managing solid, non-halogenated organic compounds in a laboratory setting.

I. Hazard Assessment and Waste Classification

Waste Classification:

  • Physical State: Solid

  • Chemical Nature: Non-halogenated organic compound

  • Assumed Hazards: Based on related benzamide compounds, potential hazards may include toxicity if ingested, skin and eye irritation, and potential for environmental harm if released.

II. Personal Protective Equipment (PPE)

When handling 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE for disposal, all personnel must wear appropriate PPE to minimize exposure risks.

PPE ComponentSpecification
Gloves Nitrile rubber gloves
Eye Protection Chemical safety goggles or a face shield
Lab Coat Standard laboratory coat
Respiratory Protection Use in a well-ventilated area or under a fume hood.

III. Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the safe disposal of 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE waste.

  • Segregation:

    • Isolate solid 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE waste from all other waste streams at the point of generation.

    • Crucially, do not mix with halogenated solvents, liquid waste, or aqueous solutions.[1][2] This is critical as mixing waste types can complicate disposal processes and significantly increase costs.[1][2]

  • Container Selection:

    • Choose a designated, leak-proof, and chemically compatible container for solid chemical waste.

    • The container must have a secure, tight-fitting lid to prevent accidental spills or release of dust.

  • Labeling:

    • Immediately label the waste container. The label must be clear, legible, and securely affixed.

    • The label should include:

      • The words "Hazardous Waste"[1]

      • The full chemical name: "2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE"

      • The date of accumulation.

      • The name of the principal investigator or laboratory contact.

  • Accumulation and Storage:

    • Store the sealed and labeled waste container in a designated, secure, and well-ventilated secondary containment area within the laboratory.

    • This storage area should be away from general laboratory traffic and incompatible materials.

  • Disposal Request:

    • Once the container is full, or in accordance with your institution's waste pickup schedule, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or equivalent department.

    • Follow your institution's specific procedures for requesting a hazardous waste pickup.

  • Record Keeping:

    • Maintain a log of all hazardous waste generated, including the chemical name, quantity, and date of disposal. This is a requirement of the Resource Conservation and Recovery Act (RCRA) for hazardous waste generators.[3]

IV. Emergency Procedures

In the event of an accidental spill or exposure, follow these immediate safety measures:

  • Spill:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material suitable for chemical spills to avoid generating dust.

    • Collect the contaminated absorbent material and place it in the designated hazardous waste container.

    • Clean the spill area with an appropriate solvent, and dispose of all cleaning materials as hazardous waste.

    • Report the spill to your laboratory supervisor and EHS office.

  • Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.

    • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making and handling process for the disposal of 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE.

G cluster_prep Preparation cluster_handling Waste Handling cluster_storage_disposal Storage & Disposal start Start: Generation of Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Labeled, Compatible Solid Waste Container ppe->container segregate Segregate Solid Waste from Liquids and Halogenated Compounds container->segregate transfer Transfer Solid Waste to Container segregate->transfer seal Securely Seal Container transfer->seal storage Store in Designated Secondary Containment Area seal->storage request Request Waste Pickup via Institutional EHS storage->request end End: Proper Disposal request->end

Caption: Disposal workflow for 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE.

Disclaimer: This information is provided as a general guide. All laboratory personnel must be familiar with and adhere to the specific hazardous waste management policies and procedures established by their institution and local regulatory agencies.

References

Personal protective equipment for handling 2,4-DIMETHOXY-N~1~-(3-PYRIDYL)BENZAMIDE

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety, handling, and disposal information for 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE. Given that the toxicological properties of this specific compound have not been thoroughly investigated, it is crucial to handle it with a high degree of caution, adhering to the safety protocols established for related benzamide compounds.[1]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure through inhalation, skin contact, and eye contact.[2][3] The following table summarizes the required PPE for handling 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE.

Protection Type Required Equipment Specifications and Rationale
Respiratory Protection Government-approved respirator (e.g., NIOSH-approved)Required when handling the compound as a dry powder to avoid inhalation of dust particles.[2] Use in a well-ventilated area, preferably within a chemical fume hood.
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile rubber, Neoprene)Inspect gloves for any signs of degradation before use.[2] Contaminated gloves should be replaced immediately, and hands should be washed thoroughly after removal.[2][4]
Eye and Face Protection Safety glasses with side shields or chemical goggles. A face shield is recommended when there is a risk of splashing or dust generation.Provides a barrier against airborne particles and accidental splashes, protecting the eyes and face from irritation or serious damage.[5]
Skin and Body Protection Laboratory coat or protective overalls. An apron (e.g., P.V.C.) can provide an additional layer of protection.Prevents contact of the chemical with the skin.[2] All protective clothing should be clean and put on before work begins.[5]
Footwear Closed-toe shoes (chemical-resistant boots if the situation requires)Protects feet from spills and falling objects.

Operational and Disposal Plans

Adherence to proper operational and disposal procedures is critical for maintaining a safe laboratory environment.

Handling and Experimental Protocols
  • Preparation and Engineering Controls :

    • Always handle this compound in a well-ventilated area, preferably within a designated chemical fume hood.[2]

    • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[3][6]

    • Before beginning work, ensure all necessary PPE is available and in good condition.

  • Weighing and Transferring :

    • When weighing or transferring the solid compound, use techniques that minimize dust generation.

    • Use a spatula or other appropriate tool for transfers.

    • Close the container tightly when not in use.[2]

  • During Experimentation :

    • Avoid all personal contact with the substance, including inhalation of any dust or vapors.[2]

    • Do not eat, drink, or smoke in the laboratory area where this chemical is being handled.[2][7][8]

    • If there is a risk of exposure, wear appropriate protective clothing.[2]

  • Post-Experiment :

    • Wash hands and any exposed skin thoroughly with soap and water after handling the compound.[6][8]

    • Clean the work area and decontaminate any equipment used.

Disposal Plan

Improper disposal of chemical waste can have serious environmental and legal consequences.[9]

  • Waste Collection :

    • Collect all waste material containing 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE in a suitable, clearly labeled, and sealed container.[2]

    • Do not mix with other incompatible waste streams.

  • Disposal Method :

    • Dispose of the chemical waste through a licensed and approved waste disposal company.[1][4]

    • One recommended method is to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[1][4]

    • Contaminated packaging should be disposed of as unused product.[1][4]

  • Spill Response :

    • In case of a minor spill, remove all ignition sources.[2]

    • Use dry clean-up procedures to avoid generating dust.[2]

    • Collect the spilled material and place it in a sealed container for disposal.[2]

    • For major spills, evacuate the area and alert emergency services.[2]

Workflow Visualization

The following diagram illustrates the standard workflow for safely handling 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Well-Ventilated Workspace (Fume Hood) prep_ppe->prep_setup prep_materials Gather and Inspect Equipment prep_setup->prep_materials handle_weigh Weigh and Transfer Compound (Minimize Dust) prep_materials->handle_weigh handle_experiment Conduct Experiment handle_weigh->handle_experiment cleanup_decontaminate Decontaminate Work Area and Equipment handle_experiment->cleanup_decontaminate cleanup_waste Collect and Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste via Licensed Contractor cleanup_waste->cleanup_dispose cleanup_ppe Doff and Dispose of/Clean PPE cleanup_dispose->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for Safe Handling of 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.